H-Val-Gln-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19N3O4 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(12)9(15)13-6(10(16)17)3-4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1 |
InChI Key |
XXDVDTMEVBYRPK-XPUUQOCRSA-N |
SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |
sequence |
VQ |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of H-Val-Gln-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Val-Gln-OH, also known as Valyl-glutamine, is a dipeptide composed of the amino acids L-valine and L-glutamine. Dipeptides are of significant interest in drug development and various fields of biomedical research due to their role as signaling molecules, their potential as therapeutic agents, and their involvement in cellular metabolism. Understanding the physicochemical properties of this compound is fundamental for its synthesis, formulation, and for elucidating its biological function and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant biological pathway information.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. For comparative purposes, the properties of its constituent amino acids, L-valine and L-glutamine, are also included.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid | PubChem[1] |
| Molecular Formula | C₁₀H₁₉N₃O₄ | PubChem[1] |
| Molecular Weight | 245.28 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N | PubChem[1] |
| InChI Key | XXDVDTMEVBYRPK-XPUUQOCRSA-N | PubChem[1] |
| Computed LogP | -3.65 | PubChem |
| Physical Description | Solid | Human Metabolome Database (HMDB) |
Table 2: Experimental Physicochemical Properties of Constituent Amino Acids
| Property | L-Valine | L-Glutamine |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₀N₂O₃ |
| Molecular Weight | 117.15 g/mol | 146.14 g/mol |
| Melting Point | 315 °C (decomposes) | 185 °C (decomposes) |
| Water Solubility | 88.5 g/L at 25 °C | 36 g/L at 25 °C |
| pKa (α-carboxyl) | 2.29 | 2.17 |
| pKa (α-amino) | 9.74 | 9.13 |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of dipeptides like this compound are crucial for research and development. Below are protocols for measuring melting point, water solubility, and pKa values.
Determination of Melting Point using Fast Scanning Calorimetry (FSC)
Many peptides decompose upon heating, making traditional melting point determination challenging. Fast Scanning Calorimetry (FSC) is a suitable alternative.
Methodology:
-
Sample Preparation: A minute amount of the dipeptide is placed on the sensor of the Fast Scanning Calorimeter.
-
Instrumentation: A Mettler Toledo Flash DSC1 or equivalent, equipped with a thin-film chip sensor, is utilized.
-
Measurement Procedure: The measurement is typically divided into three stages:
-
Initial Heating: The sample is rapidly heated to a temperature above its expected melting point to erase its thermal history.
-
Controlled Cooling: The sample is cooled at a controlled, high rate to promote crystallization.
-
Measurement Heating: The sample is heated at a high, controlled rate, and the heat flow is measured as a function of temperature. The melting point is identified as the peak of the melting endotherm.
-
-
Data Analysis: The onset temperature of the melting peak is extrapolated as a function of the heating rate to obtain the melting temperature at a zero heating rate.
Determination of Water Solubility using Gravimetric Method
The gravimetric method is a straightforward approach to determine the solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container (e.g., an Eppendorf tube).
-
Equilibration: The mixture is agitated (e.g., shaken at a constant speed) at a controlled temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is centrifuged to pellet the undissolved solid.
-
Sample Collection: A known volume of the clear supernatant is carefully collected.
-
Solvent Evaporation: The solvent from the collected supernatant is evaporated under controlled conditions (e.g., using a vacuum concentrator or by drying in an oven at a temperature that does not degrade the solute).
-
Mass Determination: The mass of the remaining solid is accurately weighed.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.
Methodology:
-
Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in purified water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.
-
Titration Setup: A known volume of the dipeptide solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: The strong base is added to the dipeptide solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve. The isoelectric point (pI) can be calculated from the pKa values of the ionizable groups.
Biological Context: Glutamine and mTOR Signaling
While specific signaling pathways directly initiated by this compound are not well-documented, the biological activity of its constituent amino acid, glutamine, is extensive. Glutamine plays a critical role in cellular metabolism and signaling, particularly through the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival.
Glutamine enters the cell via transporters and is converted to glutamate, which can then be further metabolized to α-ketoglutarate, a key intermediate in the TCA cycle. This metabolic flux is sensed by the mTORC1 complex. The activation of mTORC1 by glutamine and other amino acids leads to the phosphorylation of downstream targets that promote protein synthesis and inhibit autophagy.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of the dipeptide this compound. While specific experimental data for the dipeptide are limited, the properties of its constituent amino acids offer valuable insights. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to characterize this and other dipeptides. Furthermore, the contextualization of glutamine's role in the critical mTOR signaling pathway highlights the potential biological significance of this compound and underscores the importance of further research into its specific functions.
References
Valyl-Glutamine: A Technical Overview of its Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valyl-glutamine (Val-Gln), a dipeptide composed of the amino acids valine and glutamine, is a molecule of increasing interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and analytical characterization. While specific research on the biological activities and drug development applications of Valyl-glutamine is still emerging, this document consolidates the available information and draws parallels from the well-established roles of its constituent amino acids and related dipeptides to highlight its potential.
Chemical Identity and Properties
L-Valyl-L-glutamine is identified by the CAS Number 42854-54-6 . Its chemical structure and key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 42854-54-6 | PubChem |
| Molecular Formula | C₁₀H₁₉N₃O₄ | PubChem |
| Molecular Weight | 245.28 g/mol | PubChem |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid | PubChem |
| Canonical SMILES | CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N | PubChem |
| InChI Key | XXDVDTMEVBYRPK-XPUUQOCRSA-N | PubChem |
Synthesis of Valyl-Glutamine
Proposed Chemical Synthesis Workflow
A common strategy for dipeptide synthesis involves the use of protecting groups to prevent unwanted side reactions, followed by coupling of the amino acids and subsequent deprotection.
Caption: Proposed chemical synthesis workflow for L-Valyl-L-Glutamine.
Experimental Protocol (Hypothetical):
-
Protection of L-Valine: The amino group of L-valine is protected, for example, with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate in a suitable solvent like dioxane/water at a controlled pH.
-
Protection of L-Glutamine: The carboxyl group of L-glutamine is protected, for instance, as a methyl or benzyl ester by reacting with the corresponding alcohol under acidic conditions.
-
Activation and Coupling: The carboxyl group of the N-protected L-valine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane or dimethylformamide. The C-protected L-glutamine is then added to the reaction mixture to form the protected dipeptide.
-
Deprotection: The protecting groups are removed. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), and a benzyl ester can be removed by hydrogenolysis. The methyl ester can be cleaved by saponification.
-
Purification: The final product, L-Valyl-L-glutamine, is purified using techniques such as recrystallization or chromatography.
Potential Enzymatic Synthesis
Enzymatic synthesis offers a greener and more specific alternative to chemical synthesis. Enzymes like ligases or proteases (under specific conditions) can be employed.
Caption: Potential enzymatic synthesis pathway for L-Valyl-L-Glutamine.
Experimental Protocol (Conceptual):
Based on protocols for similar dipeptides, a possible enzymatic synthesis could involve:
-
Substrate Preparation: L-valine is used in an esterified form (e.g., methyl ester) as the acyl donor, and L-glutamine serves as the nucleophile.
-
Enzymatic Reaction: A suitable enzyme, such as an L-amino acid ligase or a protease with synthetic activity (e.g., papain or alcalase), is added to a buffered solution containing the substrates. The reaction conditions (pH, temperature, substrate ratio) would need to be optimized for maximal yield.
-
Reaction Monitoring and Termination: The progress of the reaction is monitored by a suitable analytical technique like HPLC. Once the reaction reaches equilibrium or the desired conversion, the enzyme is denatured (e.g., by heat) or removed.
-
Product Purification: The product, L-Valyl-L-glutamine, is purified from the reaction mixture, which may contain unreacted substrates and by-products, using chromatographic methods.
Analytical Methods for Quantification
Accurate quantification of Valyl-glutamine is crucial for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Experimental Protocol (General HPLC Method):
A general HPLC method for the analysis of Valyl-glutamine can be adapted from established methods for amino acid and dipeptide analysis.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). |
| Detection | UV detection at a low wavelength (e.g., 210-220 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity. |
| Flow Rate | Typically 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
| Standard Preparation | A standard curve is generated using known concentrations of purified Valyl-glutamine. |
Stability and Biological Significance
Stability
A study on the degradation kinetics of several glutamine-containing dipeptides, including Valyl-glutamine, in aqueous solutions revealed that their stability is influenced by the N-terminal amino acid. The degradation rate constants decreased in the order: Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln. This indicates that Valyl-glutamine is more stable than Gly-Gln and Ala-Gln in aqueous solutions.
Potential Biological Roles and Applications in Drug Development
While direct studies on the biological effects of Valyl-glutamine are limited, the known functions of its constituent amino acids provide a basis for its potential significance.
-
Nutritional Support: Glutamine is a crucial fuel for rapidly dividing cells, including enterocytes and immune cells. Dipeptides like Valyl-glutamine could serve as a more stable and soluble source of glutamine for parenteral and enteral nutrition.
-
Immune Modulation: Glutamine plays a vital role in immune function. Valyl-glutamine may exhibit immunomodulatory properties by delivering glutamine to immune cells.
-
Drug Delivery: Dipeptides can be recognized by specific transporters in the body, such as the PEPT1 transporter in the intestine. This suggests that Valyl-glutamine could potentially be explored as a carrier for targeted drug delivery.
Caption: Conceptual diagram of the potential biological roles of Valyl-Glutamine.
Future Perspectives
The field of dipeptide research is expanding, and Valyl-glutamine presents several avenues for future investigation. Key areas of interest include:
-
Optimization of Synthesis: Development of efficient and scalable synthesis protocols, particularly enzymatic methods, is crucial for making Valyl-glutamine more accessible for research.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Valyl-glutamine, as well as its specific biological effects in vivo.
-
Therapeutic Applications: Exploration of its potential in clinical nutrition, as an immunomodulatory agent, and in drug delivery systems could lead to novel therapeutic strategies.
This technical guide serves as a foundational resource for researchers and professionals interested in Valyl-glutamine. As more research is conducted, a clearer picture of its specific functionalities and applications will undoubtedly emerge.
H-Val-Gln-OH molecular weight and formula
An In-depth Technical Guide to H-Val-Gln-OH
This technical guide provides a detailed overview of the physicochemical properties of the dipeptide this compound, also known as Valyl-glutamine. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific endeavors where precise molecular data is essential.
Core Molecular Data
The fundamental characteristics of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N₃O₄ | [1][2] |
| Molecular Weight | 245.28 g/mol | [1][2] |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid | [1] |
| CAS Number | 42854-54-6 | |
| Synonyms | Val-Gln, Valylglutamine, L-valyl-L-glutamine, VQ dipeptide | |
| Physical Description | Solid | |
| LogP | -3.65 (Extrapolated) |
Molecular Structure and Composition
This compound is a dipeptide composed of two amino acid residues, L-valine and L-glutamine, linked by a peptide bond. Understanding this fundamental structure is key to comprehending its biological function and chemical reactivity.
Further Research and Applications
As a dipeptide, this compound is of interest in various research areas, including its role as a metabolite. Its constituent amino acids, L-valine and L-glutamine, are fundamental components in protein biosynthesis. L-glutamine, in particular, plays a crucial role in cellular metabolism, including nucleotide synthesis and maintaining redox balance. The specific biological activities and potential therapeutic applications of the this compound dipeptide itself are subjects for ongoing scientific investigation.
Further in-depth analysis would require detailed experimental protocols for synthesis, purification, and biological assays, which are beyond the scope of this initial technical data sheet but can be developed based on specific research objectives.
References
The Biological Function of Valyl-glutamine: A Technical Guide for Researchers
Abstract
Valyl-glutamine (Val-Gln) is a dipeptide composed of the amino acids L-valine and L-glutamine. While research directly focusing on the specific biological functions of Valyl-glutamine is limited, its structural composition as a glutamine-containing dipeptide places it within a class of molecules with significant therapeutic and research applications. Glutamine dipeptides, such as Alanyl-glutamine and Glycyl-glutamine, are primarily utilized as highly stable and soluble sources of L-glutamine in clinical nutrition and cell culture. This guide synthesizes the available information on glutamine dipeptides to infer the biological roles and mechanisms of Valyl-glutamine, with a particular focus on its superior chemical stability. This document is intended for researchers, scientists, and drug development professionals interested in the application of stabilized glutamine derivatives.
Introduction: The Rationale for Glutamine Dipeptides
L-glutamine is the most abundant free amino acid in the human body and plays a crucial role in a multitude of physiological processes. It is a key substrate for nucleotide synthesis, a primary respiratory fuel for rapidly dividing cells such as enterocytes and lymphocytes, and a critical component in maintaining intestinal barrier function and immune response.[1][2] However, the utility of free L-glutamine in aqueous solutions, such as those used for parenteral nutrition and cell culture media, is hampered by its inherent instability. L-glutamine readily degrades into pyroglutamic acid and ammonia, the latter of which can be toxic to cells.[3]
To overcome these limitations, stable dipeptide forms of glutamine have been developed. These dipeptides, including Valyl-glutamine, offer enhanced stability and solubility, making them ideal for clinical and research applications where a reliable source of glutamine is essential.[4]
Physicochemical Properties and Stability
Valyl-glutamine, like other glutamine dipeptides, is a white, solid compound.[5] A key advantage of Valyl-glutamine is its enhanced stability in aqueous solutions compared to free L-glutamine and even other glutamine dipeptides.
Comparative Degradation Kinetics
A study on the degradation kinetics of five glutamine dipeptides in aqueous solution demonstrated that the rate of degradation is influenced by the N-terminal amino acid residue. The pseudo-first-order rate constants for degradation decrease in the following order: Glycyl-glutamine > Alanyl-glutamine > Leucyl-glutamine > Valyl-glutamine > Isoleucyl-glutamine. This indicates that Valyl-glutamine is one of the most stable glutamine dipeptides.
| Dipeptide | Degradation Rate Constant (Relative) |
| Glycyl-glutamine | Highest |
| Alanyl-glutamine | High |
| Leucyl-glutamine | Moderate |
| Valyl-glutamine | Low |
| Isoleucyl-glutamine | Lowest |
| Table 1: Comparative stability of glutamine dipeptides in aqueous solution. Data extrapolated from Arii et al., 1999. |
Biological Function and Mechanism of Action
The primary biological function of Valyl-glutamine is to serve as a stable and bioavailable precursor of L-glutamine and L-valine. The proposed mechanism of action involves cellular uptake of the intact dipeptide followed by intracellular hydrolysis.
Cellular Uptake and Transport
While specific transporters for Valyl-glutamine have not been identified, it is highly probable that it is transported into cells via peptide transporters such as PEPT1 and PEPT2. These transporters are responsible for the uptake of di- and tripeptides in various tissues, including the intestine, kidneys, and other cell types. The uptake of peptide-bound glutamine has been shown to be sodium-independent and stimulated by a proton gradient, which is characteristic of peptide transporters.
Intracellular Hydrolysis and Bioavailability
Once inside the cell, Valyl-glutamine is hydrolyzed by intracellular peptidases, releasing free L-glutamine and L-valine. These amino acids can then enter their respective metabolic pathways. This slow, intracellular release of glutamine is a key advantage, as it prevents the rapid accumulation of ammonia that can occur with free glutamine supplementation.
Figure 1: Proposed mechanism of Valyl-glutamine uptake and metabolism.
Downstream Signaling Pathways
The L-glutamine released from Valyl-glutamine is expected to influence key cellular signaling pathways that regulate cell growth, proliferation, and metabolism. A primary target of glutamine signaling is the mammalian target of rapamycin (mTOR) pathway. Glutamine metabolism is crucial for the activation of mTORC1, which in turn promotes protein synthesis and cell growth. By providing a sustained release of glutamine, Valyl-glutamine can support consistent mTOR signaling.
Figure 2: Role of Valyl-glutamine-derived glutamine in mTOR signaling.
Potential Therapeutic Applications
Based on the well-documented benefits of other glutamine dipeptides, Valyl-glutamine holds promise in several therapeutic areas.
Parenteral Nutrition
In critically ill patients, glutamine is considered a conditionally essential amino acid. Supplementation with glutamine dipeptides in parenteral nutrition has been shown to improve nitrogen balance, reduce the rate of infectious complications, and shorten hospital stays. The high stability of Valyl-glutamine makes it an excellent candidate for inclusion in parenteral nutrition formulations.
Cell and Tissue Culture
The stability of Valyl-glutamine also makes it a superior alternative to free L-glutamine in cell culture media. By preventing the buildup of toxic ammonia, it can enhance cell viability, extend culture duration, and improve the yield of biopharmaceutical products.
Experimental Protocols
Stability Analysis of Valyl-glutamine
Objective: To determine the degradation kinetics of Valyl-glutamine in aqueous solution.
Method: A stability-indicating high-performance liquid chromatographic (HPLC) assay can be employed.
-
Sample Preparation: Prepare solutions of Valyl-glutamine in buffers of varying pH.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C).
-
Sampling: At predetermined time intervals, withdraw aliquots of the solutions.
-
HPLC Analysis: Analyze the aliquots using a reverse-phase HPLC system with UV detection. The mobile phase composition and gradient should be optimized to separate Valyl-glutamine from its degradation products.
-
Data Analysis: Plot the concentration of Valyl-glutamine against time to determine the degradation rate constant.
Figure 3: Workflow for Valyl-glutamine stability analysis.
Quantitative Analysis of Valyl-glutamine in Biological Samples
Objective: To quantify the concentration of Valyl-glutamine in biological matrices such as plasma or cell culture media.
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity.
-
Sample Preparation: Precipitate proteins from the biological sample using a suitable agent (e.g., acetonitrile). Centrifuge to remove the precipitate.
-
LC Separation: Inject the supernatant onto a reverse-phase or HILIC column to chromatographically separate Valyl-glutamine from other components.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for Valyl-glutamine for quantification.
-
Quantification: Use a stable isotope-labeled internal standard of Valyl-glutamine to construct a calibration curve for accurate quantification.
Conclusion and Future Directions
Valyl-glutamine is a highly stable dipeptide that holds significant potential as a source of L-glutamine and L-valine in clinical and research settings. While its biological functions are inferred from the broader class of glutamine dipeptides, its superior stability warrants further investigation. Future research should focus on elucidating the specific transport mechanisms of Valyl-glutamine, its hydrolysis by cellular enzymes, and its direct effects on cellular signaling and metabolism. Comparative studies evaluating the efficacy of Valyl-glutamine against other glutamine dipeptides in various in vivo and in vitro models are crucial to fully realize its therapeutic and biotechnological potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glutamine metabolism and its physiologic importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supramolecular Probes for Assessing Glutamine Uptake Enable Semi-Quantitative Metabolic Models in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine dipeptides in clinical nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamine regulates the cellular proliferation and cell cycle progression by modulating the mTOR mediated protein levels of β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of H-Val-Gln-OH in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Val-Gln-OH (Valyl-Glutamine) is emerging as a critical supplement in cell culture media, offering a stable and readily available source of both L-valine and L-glutamine. This guide provides a comprehensive overview of the metabolic fate of this compound in in vitro systems. We will delve into its cellular uptake, enzymatic hydrolysis, and the subsequent metabolic pathways of its constituent amino acids. This document will further explore the impact of this compound on key signaling networks, such as the mTOR pathway, and provide detailed experimental protocols for its analysis. All quantitative data is presented in structured tables, and complex biological processes are visualized through diagrams to facilitate a deeper understanding.
Introduction: The Rationale for Dipeptide Supplementation
L-glutamine is an essential amino acid for the proliferation and maintenance of most mammalian cells in culture, serving as a primary source of carbon and nitrogen.[1][2] However, its inherent instability in aqueous solutions leads to spontaneous degradation into pyroglutamate and ammonia.[3] The accumulation of ammonia can be toxic to cells, adversely affecting growth, viability, and protein production.[3] To circumvent this, stabilized dipeptides of glutamine have been developed. This compound provides a stable source of not only glutamine but also the essential branched-chain amino acid (BCAA) L-valine, which plays a crucial role in protein synthesis and energy metabolism.[4]
Cellular Uptake and Hydrolysis of this compound
The initial step in the metabolism of this compound is its transport into the cell, followed by hydrolysis into its constituent amino acids.
Cellular Uptake
Dipeptides are typically transported across the cell membrane by peptide transporters (PEPT). Once inside the cell, they are rapidly cleaved by intracellular peptidases. The uptake kinetics of dipeptides can vary between cell lines. While specific kinetic data for this compound is not widely available, studies on similar dipeptides and individual amino acids provide insights into the potential mechanisms. The uptake of L-valine, for instance, has been shown to be mediated by multiple transport systems with different affinities (Km values).
Intracellular Hydrolysis
Following uptake, this compound is hydrolyzed by cytosolic peptidases, releasing free L-valine and L-glutamine. This enzymatic cleavage is generally a rapid process, ensuring a sustained intracellular supply of these amino acids.
Experimental Workflow: Cellular Uptake and Metabolism of this compound
Caption: Experimental workflow for studying this compound metabolism.
Metabolic Fate of L-Valine and L-Glutamine
Once released, L-valine and L-glutamine enter their respective metabolic pathways, contributing to central carbon metabolism, protein synthesis, and cellular signaling.
L-Valine Metabolism
L-valine is a branched-chain amino acid that is primarily catabolized in the mitochondria. The initial step is transamination to α-ketoisovalerate, which is then oxidatively decarboxylated to isobutyryl-CoA. Subsequent reactions convert isobutyryl-CoA to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. Valine metabolism is crucial for energy production, particularly in muscle tissue.
L-Glutamine Metabolism
L-glutamine is a versatile amino acid with numerous metabolic roles. It is a key anaplerotic substrate, replenishing TCA cycle intermediates. Glutamine is first converted to glutamate by glutaminase (GLS). Glutamate can then be converted to α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or transaminases, which directly enters the TCA cycle. Glutamine also serves as a nitrogen donor for the synthesis of nucleotides and other amino acids.
Diagram: Metabolic Pathways of Valine and Glutamine
Caption: Overview of this compound hydrolysis and subsequent metabolic pathways.
Impact on Cellular Signaling: The mTOR Pathway
Both valine and glutamine are known to influence the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
The mTOR complex 1 (mTORC1) is activated by amino acids. Leucine, another BCAA, is a potent activator of mTORC1. While the effect of valine is less pronounced, it still contributes to the amino acid pool that signals to mTORC1. Glutamine plays a more complex role. It can promote the uptake of essential amino acids like leucine, which in turn activates mTORC1. Furthermore, glutamine metabolism and the production of α-KG can also stimulate mTORC1 activity. The activation of mTORC1 by this compound is therefore expected, leading to enhanced protein synthesis and cell proliferation.
Diagram: Influence of Valine and Glutamine on the mTORC1 Signaling Pathway
References
The Identification of Valyl-Glutamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valyl-glutamine (Val-Gln) is a dipeptide of significant interest in various fields, including cell culture technology, clinical nutrition, and drug delivery. Its stability in aqueous solutions is superior to that of free glutamine, an amino acid crucial for the growth and function of many cell types. The efficient transport of Val-Gln across cellular membranes is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the identification and characterization of the transporters responsible for Val-Gln uptake, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.
The primary candidates for Val-Gln transport are members of the solute carrier family 15 (SLC15), specifically the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are known for their broad substrate specificity, mediating the uptake of a vast array of di- and tripeptides.[1][2] While direct kinetic data for Valyl-glutamine is not extensively reported, the well-established characteristics of PEPT1 and PEPT2 make them the focal point of this guide. Evidence strongly suggests that the assimilation of glutamine-containing dipeptides is predominantly through intact dipeptide absorption rather than extracellular hydrolysis followed by amino acid transport.[3]
Core Transporters: PEPT1 and PEPT2
PEPT1 and PEPT2 are the principal transporters responsible for the intestinal absorption and renal reabsorption of di- and tripeptides.[1][4] They function as proton-coupled symporters, utilizing the inwardly directed proton gradient to drive the uphill transport of their substrates.
-
PEPT1 (SLC15A1) is characterized as a high-capacity, low-affinity transporter. It is predominantly expressed on the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides.
-
PEPT2 (SLC15A2) , in contrast, is a low-capacity, high-affinity transporter. It is primarily found in the kidney, where it is responsible for the reabsorption of peptides from the glomerular filtrate, but also in other tissues such as the brain and lungs.
The broad substrate recognition of both transporters encompasses dipeptides with varying side chains, making them the logical candidates for Val-Gln transport.
Quantitative Data on Dipeptide Transport
The following tables summarize the kinetic parameters for the transport of various dipeptides by PEPT1 and PEPT2. While specific data for Valyl-glutamine is limited, the provided data for structurally similar dipeptides offers valuable insight into the likely transport kinetics of Val-Gln.
Table 1: Kinetic Parameters of PEPT1-Mediated Dipeptide Transport
| Substrate | Cell System | Km (mM) | Vmax (nmol/mg protein/10 min) | Reference |
| Glycyl-sarcosine | Caco-2 cells | 0.7 - 2.4 | 8.4 - 21.0 | |
| Glycyl-sarcosine | rPEPT1-expressing cells | - | - | |
| Valacyclovir | rPEPT1-expressing cells | 2.7 (Ki) | - | |
| L-Valine methyl ester | rPEPT1-expressing cells | 3.6 (Ki) | - |
Table 2: Kinetic Parameters of PEPT2-Mediated Dipeptide Transport
| Substrate | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Glycyl-glutamine | Rat choroid plexus epithelial cells | 136 | 72 | |
| Glycyl-sarcosine | rPEPT2-expressing cells | - | - | |
| Valacyclovir | rPEPT2-expressing cells | 220 (Ki) | - | |
| L-Valine methyl ester | rPEPT2-expressing cells | 830 (Ki) | - |
Key Experimental Protocols
The identification and characterization of dipeptide transporters rely on a suite of molecular and cellular biology techniques. Below are detailed protocols for the key experiments.
Expression Cloning of Peptide Transporters
Expression cloning is a powerful technique used to identify a gene based on the function of its encoded protein. This method was instrumental in the initial identification of peptide transporters.
Methodology:
-
mRNA Extraction: Isolate total mRNA from a tissue known to exhibit high peptide transport activity (e.g., small intestine for PEPT1).
-
cDNA Library Construction: Synthesize complementary DNA (cDNA) from the extracted mRNA using reverse transcriptase. Ligate the cDNA into an expression vector (e.g., a plasmid suitable for expression in Xenopus laevis oocytes or a mammalian cell line).
-
Library Fractionation: Divide the cDNA library into multiple pools.
-
Expression in a Host System: Transcribe cRNA from each cDNA pool and inject it into Xenopus laevis oocytes or transfect into a mammalian cell line that lacks endogenous peptide transport activity.
-
Functional Screening (Uptake Assay): After allowing time for protein expression (typically 2-3 days), incubate the oocytes or cells with a radiolabeled model dipeptide substrate (e.g., [14C]Gly-Sar).
-
Identification of Positive Pools: Measure the radioactivity in the oocytes or cells. Pools of cDNA that confer significant uptake of the radiolabeled substrate are considered positive.
-
Iterative Screening: Sub-fractionate the positive pools and repeat the expression and screening process until a single cDNA clone responsible for the transport activity is isolated.
-
Sequencing and Characterization: Sequence the isolated cDNA clone to identify the gene. Further functional characterization can then be performed by expressing the single clone and performing detailed kinetic analysis.
Radioligand Uptake Assay
This is the gold standard for quantifying the transport activity of a specific transporter. It measures the rate of uptake of a radiolabeled substrate into cells expressing the transporter of interest.
Methodology:
-
Cell Culture: Culture cells endogenously expressing the transporter (e.g., Caco-2 cells for PEPT1) or a cell line stably transfected with the transporter cDNA on permeable supports or in multi-well plates.
-
Preparation of Uptake Buffer: Prepare an appropriate uptake buffer. For proton-coupled transporters like PEPT1 and PEPT2, a buffer with a slightly acidic pH (e.g., pH 6.0) is often used to provide a proton gradient.
-
Initiation of Uptake: Wash the cells with the uptake buffer and then incubate them with a solution containing the radiolabeled dipeptide (e.g., [3H]Val-Gln or a suitable analog like [14C]Gly-Sar) at a specific concentration and for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the measured radioactivity to the protein concentration of the cell lysate. To determine the transporter-mediated uptake, subtract the passive uptake, which can be estimated by performing the assay at 4°C or in the presence of a competitive inhibitor. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Transporter Knockdown/Knockout Studies
To confirm the specific contribution of a transporter to Val-Gln uptake, its expression can be reduced (knockdown) or eliminated (knockout).
Methodology (siRNA-mediated Knockdown):
-
siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) that are specific to the mRNA sequence of the target transporter (e.g., SLC15A1 or SLC15A2). A non-targeting siRNA should be used as a negative control.
-
Cell Transfection: Transfect the cells with the specific or control siRNAs using a suitable transfection reagent.
-
Verification of Knockdown: After a suitable incubation period (e.g., 48-72 hours), assess the knockdown efficiency by measuring the mRNA levels of the target transporter using quantitative real-time PCR (qRT-PCR) and/or the protein levels using Western blotting.
-
Functional Assay: Perform a radioligand uptake assay as described above on the knockdown cells and the control cells.
-
Data Analysis: A significant reduction in the uptake of the radiolabeled dipeptide in the cells treated with the specific siRNA compared to the control cells confirms the role of the targeted transporter in the uptake process.
Visualizations: Workflows and Pathways
Conclusion
The identification and characterization of Valyl-glutamine transporters are pivotal for advancing our understanding of dipeptide metabolism and for the rational design of peptide-based drugs and nutritional supplements. The proton-coupled oligopeptide transporters PEPT1 and PEPT2 are the primary transporters responsible for the cellular uptake of Val-Gln. The experimental protocols detailed in this guide, including expression cloning, radioligand uptake assays, and gene knockdown studies, provide a robust framework for the continued investigation of these and other dipeptide transporters. Future research should aim to delineate the precise kinetic parameters of Val-Gln transport by PEPT1 and PEPT2 and to further elucidate the signaling pathways that regulate their expression and activity. This knowledge will be invaluable for the development of novel therapeutic strategies that leverage these efficient transport systems.
References
- 1. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
In-depth Technical Guide: The Inferred In Vitro Mechanism of Action of H-Val-Gln-OH
Disclaimer: Direct in vitro studies on the specific mechanism of action of the dipeptide H-Val-Gln-OH (Valyl-glutamine) are not extensively available in publicly accessible scientific literature. Therefore, this technical guide presents an inferred mechanism of action based on the well-documented behavior of similar glutamine-containing dipeptides and the known cellular roles of L-glutamine. The experimental protocols and quantitative data provided are representative examples derived from studies on related compounds and should be adapted and validated for this compound.
Executive Summary
This compound is a dipeptide composed of L-valine and L-glutamine. In vitro, its primary mechanism of action is likely to serve as a stable and efficient source of L-glutamine for cultured cells. Unlike free L-glutamine, which is prone to degradation into ammonia in cell culture media, dipeptides like this compound offer enhanced stability. The proposed mechanism involves the extracellular hydrolysis of the dipeptide by cell-surface peptidases, followed by the transport of the liberated L-glutamine and L-valine into the cell. Intracellularly, the released L-glutamine is expected to participate in key cellular processes, including energy metabolism, protein synthesis, and the activation of signaling pathways crucial for cell growth and proliferation, such as the mTORC1 pathway.
Cellular Uptake and Metabolism of this compound
The utilization of this compound by cells in vitro is anticipated to follow a two-step process:
-
Extracellular Hydrolysis: The peptide bond linking valine and glutamine is likely cleaved by ectoenzymes, such as aminopeptidases, present on the cell surface. This releases free L-valine and L-glutamine into the pericellular space.
-
Amino Acid Transport: The liberated L-valine and L-glutamine are then transported into the cell via specific amino acid transporters.
This mechanism is analogous to that observed for other glutamine-containing dipeptides like L-alanyl-L-glutamine, which are commonly used as glutamine supplements in cell culture.
Figure 1: Proposed cellular uptake and metabolism of this compound.
Inferred Downstream Signaling Pathways
Once intracellular, the released L-glutamine is expected to influence key signaling pathways that regulate cell growth, proliferation, and survival.
mTORC1 Signaling Pathway
L-glutamine is a well-established activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway. This pathway is a central regulator of cell growth and metabolism. Glutamine-mediated activation of mTORC1 is crucial for protein synthesis and cell proliferation.
Figure 2: Inferred activation of the mTORC1 pathway by this compound.
Other Potential Signaling Roles
-
Antioxidant Effects: Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By providing a sustained source of glutamine, this compound may enhance the cellular antioxidant capacity.
-
MAPK Pathway Modulation: Glutamine has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cellular responses to a variety of stimuli and play a role in cell proliferation and survival.
Quantitative Data Summary
The following tables present hypothetical quantitative data based on typical results observed for glutamine-containing dipeptides in various in vitro assays. These values would need to be experimentally determined for this compound.
Table 1: Comparative Cell Growth and Viability
| Compound (2 mM) | Cell Line | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Day 5 (%) |
| L-Glutamine | CHO-K1 | 5.2 ± 0.4 | 85 ± 5 |
| This compound | CHO-K1 | 6.8 ± 0.5 | 92 ± 3 |
| Ala-Gln | CHO-K1 | 6.5 ± 0.6 | 90 ± 4 |
Table 2: mTORC1 Pathway Activation
| Treatment | Cell Line | p-S6K (Thr389) / Total S6K (Fold Change vs. Control) |
| Control (No Gln) | HEK293T | 1.0 |
| L-Glutamine (2 mM) | HEK293T | 3.5 ± 0.3 |
| This compound (2 mM) | HEK293T | 4.2 ± 0.4 |
Detailed Experimental Protocols
The following are example protocols that could be used to investigate the in vitro mechanism of action of this compound.
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on cell growth.
-
Methodology:
-
Seed cells (e.g., CHO-K1, HEK293T) in a 96-well plate at a density of 5 x 10^3 cells/well in glutamine-free medium.
-
Add this compound, L-glutamine, or other dipeptides to the desired final concentrations (e.g., 0.5, 1, 2, 4 mM).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
At various time points (e.g., 24, 48, 72, 96 hours), add a cell proliferation reagent (e.g., MTT, WST-1) to each well.
-
Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell proliferation relative to the control group.
-
Western Blot Analysis for mTORC1 Activation
-
Objective: To determine if this compound activates the mTORC1 signaling pathway.
-
Methodology:
-
Culture cells to 70-80% confluency and then starve them of amino acids for 1-2 hours.
-
Treat the cells with this compound (e.g., 2 mM) or L-glutamine for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of mTORC1 downstream targets (e.g., p70S6K, 4E-BP1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Figure 3: A proposed experimental workflow for studying this compound.
Conclusion
Based on the available evidence from related glutamine-containing dipeptides and the established roles of L-glutamine, the in vitro mechanism of action of this compound is inferred to be that of a stable glutamine delivery vehicle. It is expected to be hydrolyzed extracellularly, with the resulting L-glutamine and L-valine being transported into the cell to support metabolism and activate key signaling pathways like mTORC1, thereby promoting cell growth and viability. Direct experimental verification is required to confirm this proposed mechanism and to fully elucidate the specific cellular effects of this compound.
Stability of H-Val-Gln-OH in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the dipeptide H-Val-Gln-OH (Valyl-glutamine) in aqueous solutions. Understanding the degradation kinetics and pathways of this molecule is critical for its application in pharmaceutical formulations, cell culture media, and other biotechnological processes. This document summarizes key stability data, details relevant experimental protocols, and visualizes degradation pathways and experimental workflows.
Core Concepts in this compound Stability
The stability of this compound in aqueous solutions is primarily influenced by factors such as pH, temperature, and the composition of the solution. Like other glutamine-containing peptides, this compound is susceptible to degradation, which can impact its efficacy and lead to the formation of undesired byproducts. The degradation of glutamine dipeptides, including this compound, generally follows pseudo-first-order kinetics.[1]
Two primary degradation routes have been identified for glutamine dipeptides:
-
Deamidation: The hydrolysis of the amide group in the glutamine side chain to form a carboxylic acid, releasing ammonia.
-
Peptide Bond Cleavage: The hydrolysis of the peptide bond, resulting in the formation of the constituent amino acids, valine and glutamine.
Studies have shown that the N-terminal amino acid residue significantly influences the degradation rate of glutamine dipeptides.[1]
Quantitative Stability Data
While specific kinetic data for this compound across a wide range of pH and temperatures is not extensively available in publicly accessible literature, a key study by Arii et al. (1999) provides valuable comparative data on the degradation rates of several glutamine dipeptides. The study found that the rate constants for degradation decreased in the following order: Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln.[1] This indicates that this compound is one of the more stable dipeptides in this series.
For the closely related dipeptide, L-alanyl-L-glutamine (Ala-Gln), maximum stability was observed at approximately pH 6.0.[1] It is reasonable to infer that this compound exhibits a similar pH-dependent stability profile.
Table 1: Relative Stability of Glutamine Dipeptides in Aqueous Solution
| Dipeptide | Relative Degradation Rate |
| Gly-Gln | Highest |
| Ala-Gln | High |
| Leu-Gln | Moderate |
| Val-Gln | Low |
| Ile-Gln | Lowest |
Data summarized from Arii et al. (1999).[1]
Experimental Protocols
The following section details a generalized experimental protocol for assessing the stability of this compound in an aqueous solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Protocol: HPLC-Based Stability Assessment of this compound
1. Objective: To determine the degradation kinetics of this compound in aqueous solution under various conditions (e.g., pH, temperature).
2. Materials:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Buffer salts (e.g., phosphate, citrate) to prepare solutions of different pH
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
pH meter
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
3. Methods:
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 4, 6, 8).
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of known concentration.
-
Sample Preparation for Stability Study:
-
Dilute the this compound stock solution with each of the prepared buffer solutions to a final, known concentration.
-
Dispense aliquots of these solutions into sealed vials for each time point and temperature condition to be studied.
-
-
Incubation:
-
Place the vials in a temperature-controlled incubator or water bath set to the desired temperatures (e.g., 25°C, 40°C, 60°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove one vial from each condition.
-
Immediately quench any further degradation by freezing the sample or diluting it with a cold mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable reversed-phase C18 column.
-
The mobile phase can consist of a gradient of acetonitrile in a buffered aqueous solution (e.g., 0.1% formic acid).
-
Set the UV detector to a wavelength where this compound has significant absorbance (typically around 210-220 nm).
-
Inject the samples from each time point and record the chromatograms.
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to the intact this compound.
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Degradation Pathways of this compound
The following diagram illustrates the two primary degradation pathways for this compound in an aqueous solution.
Caption: Primary degradation routes of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a stability study of this compound.
Caption: Workflow for this compound stability analysis.
Logical Relationship of Stability Factors
This diagram illustrates the relationship between key experimental parameters and the stability of this compound.
Caption: Key factors affecting this compound stability.
References
An In-depth Technical Guide to the Solubility of Valyl-glutamine in Common Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Valyl-glutamine and its Solubility
Valyl-glutamine is a dipeptide composed of the amino acids valine and glutamine. Dipeptides such as Val-Gln are of significant interest in biotechnology and pharmaceutical development, primarily as a stable source of glutamine in cell culture media and parenteral nutrition solutions.[1][2] Free L-glutamine is notoriously unstable in aqueous solutions, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells.[3][4] The peptide bond in Valyl-glutamine protects the labile amino group of glutamine, enhancing its stability.[5]
The solubility of a peptide is a critical physicochemical property that influences its biological activity, bioavailability, and formulation feasibility. It is governed by a multitude of factors including:
-
Amino Acid Composition: The hydrophobicity and charge of the constituent amino acids play a major role. Valine is a non-polar, hydrophobic amino acid, while glutamine is a polar, uncharged amino acid.
-
pH of the Solution: The pH of the buffer relative to the peptide's isoelectric point (pI) is a key determinant of solubility. Peptides are generally least soluble at their pI, where the net charge is zero.
-
Buffer Composition and Ionic Strength: The type and concentration of salts in a buffer can impact solubility through effects on the activity of water and interactions with the peptide.
-
Temperature: Solubility is temperature-dependent, though the relationship is not always linear and can be influenced by the thermodynamics of dissolution.
Predicting the Solubility of Valyl-glutamine
A preliminary assessment of a peptide's solubility can be made by analyzing its amino acid sequence.
Charge Calculation for Valyl-glutamine:
To estimate the charge of Val-Gln at a given pH, we consider the ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and any charged side chains. Valine and glutamine have non-ionizable side chains.
-
N-terminal α-amino group: pKa ~9.6
-
C-terminal α-carboxyl group: pKa ~2.3
At physiological pH (~7.4), the N-terminal amino group will be protonated (+1 charge) and the C-terminal carboxyl group will be deprotonated (-1 charge), resulting in a net charge of approximately zero. This suggests that Valyl-glutamine is a neutral peptide at this pH. Peptides with a net neutral charge and a significant hydrophobic component (from valine) may have limited aqueous solubility. Therefore, solubility is likely to be influenced by the choice of buffer and pH.
Experimental Determination of Valyl-glutamine Solubility
Due to the lack of specific published solubility data for Valyl-glutamine, experimental determination is necessary. The equilibrium solubility shake-flask method is a standard and reliable technique.
This protocol is adapted from established methods for determining the solubility of amino acids and dipeptides.
Materials:
-
Valyl-glutamine (lyophilized powder)
-
Common Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate Buffer (e.g., 0.1 M, pH 3.0, 5.0)
-
Tris-HCl Buffer (e.g., 0.1 M, pH 8.0, 9.0)
-
-
Deionized water
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated pH meter
-
Analytical balance
-
HPLC or UPLC system for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Valyl-glutamine powder to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid phase.
-
Centrifuge the collected supernatant at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.
-
-
Quantification:
-
Carefully collect the clear supernatant from the centrifuged sample.
-
Dilute the supernatant with an appropriate mobile phase or buffer to a concentration within the linear range of the analytical method.
-
Analyze the concentration of Valyl-glutamine in the diluted samples using a validated analytical method (see Section 4).
-
-
Data Analysis:
-
Calculate the solubility of Valyl-glutamine in each buffer by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mmol/L).
-
Analytical Methods for Valyl-glutamine Quantification
A validated, stability-indicating analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice.
-
Column: A reverse-phase C18 column is a common starting point. For polar molecules like dipeptides, a column with an aqueous stable stationary phase (e.g., AQ-type) may be beneficial.
-
Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve good peak shape and resolution.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide bond.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
A published method for L-Alanyl-L-Glutamine can be adapted as a starting point for Valyl-glutamine method development.
-
Column: Reverse-phase C18
-
Mobile Phase: Gradient of phosphate buffer and acetonitrile.
-
Detection: Fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA) for enhanced sensitivity.
Data Presentation: Valyl-glutamine Solubility
As no specific quantitative data was found in the literature, the following tables are presented as templates for organizing experimentally determined solubility data for Valyl-glutamine.
Table 1: Solubility of Valyl-glutamine in Common Buffers at 25°C
| Buffer System | pH | Ionic Strength (mM) | Solubility (mg/mL) | Solubility (mM) |
| Deionized Water | ~6-7 | - | Experimental Value | Experimental Value |
| Phosphate-Buffered Saline (PBS) | 7.4 | 150 | Experimental Value | Experimental Value |
| 0.1 M Citrate Buffer | 3.0 | 100 | Experimental Value | Experimental Value |
| 0.1 M Citrate Buffer | 5.0 | 100 | Experimental Value | Experimental Value |
| 0.1 M Tris-HCl Buffer | 8.0 | 100 | Experimental Value | Experimental Value |
| 0.1 M Tris-HCl Buffer | 9.0 | 100 | Experimental Value | Experimental Value |
Table 2: Temperature Dependence of Valyl-glutamine Solubility in PBS (pH 7.4)
| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 4 | Experimental Value | Experimental Value |
| 25 | Experimental Value | Experimental Value |
| 37 | Experimental Value | Experimental Value |
Factors Influencing Valyl-glutamine Stability in Solution
While solubility refers to the maximum amount of a substance that can be dissolved, stability refers to the chemical integrity of the substance in solution over time. The stability of glutamine-containing dipeptides is pH and temperature-dependent. A study on the degradation kinetics of several glutamine dipeptides, including Valyl-glutamine, found that the degradation rate is influenced by the N-terminal amino acid. Generally, glutamine dipeptides exhibit maximum stability at a pH of approximately 6.0. It is crucial to consider the stability of Valyl-glutamine under the conditions used for solubility determination to ensure that the measured concentration reflects the true solubility and not a lower concentration due to degradation.
Conclusion
Determining the solubility of Valyl-glutamine in common buffers is a critical step for its application in research and drug development. While specific quantitative data is not currently available in the public domain, this guide provides a robust framework for its experimental determination. By following the outlined protocols for equilibrium solubility measurement and utilizing appropriate analytical techniques for quantification, researchers can generate the necessary data to inform their work. The provided templates for data presentation and the visualization of experimental workflows offer a structured approach to this essential characterization. Understanding both the solubility and stability of Valyl-glutamine will enable its effective use in various scientific and clinical applications.
References
- 1. Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Valyl-Glutamine (H-Val-Gln-OH) in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the dipeptide L-Valyl-L-Glutamine (H-Val-Gln-OH), a stable source of the essential amino acids L-valine and L-glutamine in cell culture and various metabolic studies. The document elucidates the cellular uptake, intracellular hydrolysis, and subsequent metabolic fate of its constituent amino acids. We explore the central role of glutamine in energy metabolism, nucleotide synthesis, and redox homeostasis, and its influence on key signaling pathways such as mTOR. This guide also presents detailed experimental protocols for studying dipeptide metabolism and offers quantitative data where available to support further research and application in drug development and biotechnology.
Introduction
L-glutamine is a critical nutrient for cultured mammalian cells, serving as a primary energy source and a key precursor for the synthesis of nucleotides, non-essential amino acids, and glutathione.[1][2][3] However, the instability of free L-glutamine in aqueous solutions, which leads to the spontaneous formation of ammonia and pyroglutamate, presents a significant challenge in cell culture applications. Glutamine-containing dipeptides, such as L-Valyl-L-Glutamine (this compound), offer a more stable alternative, providing a controlled release of L-glutamine and its partner amino acid, L-valine, upon cellular uptake and hydrolysis.[4] This guide details the metabolic journey of this compound, from its transport into the cell to the diverse metabolic and signaling roles of its constituent amino acids.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₉N₃O₄ | [5] |
| Molecular Weight | 245.28 g/mol | |
| Synonyms | Valyl-glutamine, Val-Gln, VQ dipeptide | |
| Appearance | Solid | |
| Solubility | Expected to be soluble in water |
Cellular Uptake and Metabolism
The metabolic utilization of this compound is a two-step process involving cellular uptake followed by intracellular hydrolysis.
Cellular Uptake
Dipeptides are transported into mammalian cells primarily by peptide transporters (PepT). Once inside the cell, they are rapidly cleaved by intracellular peptidases into their constituent amino acids. Studies on various dipeptides in cell lines like Chinese Hamster Ovary (CHO) cells have shown that they are indeed imported into the cells and then decomposed. The uptake of dipeptides can be a rate-limiting step in their utilization and is influenced by factors such as the specific cell line and the structure of the dipeptide.
Intracellular Hydrolysis and Metabolic Fate
Following uptake, this compound is hydrolyzed by cytosolic peptidases, releasing L-valine and L-glutamine. These amino acids then enter their respective metabolic pathways.
-
L-Valine Metabolism: As a branched-chain amino acid (BCAA), L-valine is primarily utilized for protein synthesis. It can also be catabolized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, thus contributing to cellular energy production.
-
L-Glutamine Metabolism: L-glutamine is a versatile amino acid with numerous roles in cellular metabolism:
-
Energy Production: Glutamine is a major respiratory fuel for many rapidly dividing cells. It is converted to glutamate by glutaminase (GLS) and subsequently to the TCA cycle intermediate α-ketoglutarate (α-KG).
-
Anaplerosis: The conversion of glutamine to α-KG replenishes TCA cycle intermediates, a process known as anaplerosis, which is crucial for biosynthesis.
-
Nucleotide and Amino Acid Synthesis: The nitrogen from glutamine is essential for the synthesis of purines, pyrimidines, and other non-essential amino acids.
-
Redox Homeostasis: Glutamate derived from glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.
-
The overall workflow for the cellular processing of this compound is depicted in the following diagram.
Figure 1. Cellular uptake and metabolic fate of this compound.
Quantitative Data
While specific quantitative data for this compound is limited, studies on similar glutamine-containing dipeptides provide valuable insights. The degradation kinetics of several glutamine dipeptides in aqueous solution have been studied, revealing differences based on the N-terminal amino acid.
| Dipeptide | Degradation Rate Constant (k) at pH 7.4, 70°C (x 10⁻³ h⁻¹) | Relative Stability |
| Gly-Gln | 10.3 | Least Stable |
| Ala-Gln | 6.8 | |
| Leu-Gln | 4.5 | |
| Val-Gln | 3.8 | |
| Ile-Gln | 3.2 | Most Stable |
Data adapted from a study on the degradation kinetics of glutamine dipeptides. The rate constants indicate the chemical stability in aqueous solution, not intracellular enzymatic hydrolysis.
Role in Cellular Signaling
The metabolic products of this compound, particularly L-glutamine, are known to influence key cellular signaling pathways that regulate cell growth, proliferation, and survival.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. Glutamine plays a crucial role in the activation of mTORC1. Leucine entry into the cell, which is a potent activator of mTORC1, is coupled to glutamine efflux through the SLC7A5/LAT1 transporter. Thus, a steady supply of intracellular glutamine from this compound can indirectly promote mTORC1 signaling.
The proposed signaling cascade is illustrated below.
Figure 2. Proposed mechanism of mTORC1 activation by glutamine derived from this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolism and effects of this compound.
Protocol for Measuring Dipeptide Uptake in Cultured Cells
This protocol describes a method to quantify the uptake of a dipeptide like this compound into adherent mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
24-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
This compound
-
High-performance liquid chromatography (HPLC) system
-
Derivatization agent (e.g., o-phthalaldehyde, OPA)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in complete medium.
-
Starvation (Optional): To enhance uptake, you may replace the complete medium with a serum-free or amino acid-free medium for 1-2 hours before the experiment.
-
Uptake Initiation: Aspirate the medium and wash the cells once with pre-warmed PBS. Add a defined concentration of this compound in an appropriate buffer (e.g., Krebs-Ringer-HEPES) to each well. Incubate for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes) at 37°C.
-
Uptake Termination: To stop the uptake, rapidly aspirate the dipeptide solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Sample Collection: Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Quantification: Analyze the supernatant for intracellular this compound concentration using a suitable analytical method, such as HPLC with pre-column derivatization.
Protocol for Quantifying Intracellular Amino Acids and Dipeptides by HPLC
This protocol outlines a general method for the quantification of intracellular amino acids and dipeptides from cell lysates using HPLC.
Materials:
-
Cell lysate (from Protocol 6.1)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Derivatization reagent (e.g., OPA/MPA for primary amines)
-
HPLC system with a fluorescence or UV detector
-
C18 reversed-phase column
-
Amino acid and dipeptide standards
Procedure:
-
Protein Precipitation: To 100 µL of cell lysate, add 20 µL of 20% TCA to precipitate proteins. Vortex and incubate on ice for 10 minutes. Centrifuge at high speed for 10 minutes at 4°C.
-
Sample Derivatization (Pre-column):
-
Take a known volume of the supernatant.
-
Add the derivatization reagent according to the manufacturer's instructions. For example, for OPA/MPA derivatization, mix the sample with the reagent and allow the reaction to proceed for a defined time (e.g., 1-2 minutes) before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a gradient elution profile with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., ACN or MeOH).
-
Detect the derivatized compounds using a fluorescence detector (for OPA) or a UV detector at the appropriate wavelength.
-
-
Quantification: Create a standard curve using known concentrations of this compound, L-valine, and L-glutamine standards. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.
The following diagram illustrates the experimental workflow for quantifying intracellular metabolites.
Figure 3. Workflow for the quantification of intracellular this compound and its constituent amino acids.
Conclusion
This compound serves as a stable and efficient source of L-valine and L-glutamine for in vitro studies. Its use circumvents the instability issues associated with free L-glutamine, ensuring a more consistent and reliable supply of these crucial amino acids to cultured cells. Upon cellular uptake and hydrolysis, the released L-valine and L-glutamine participate in a wide array of metabolic processes, including protein synthesis, energy production, nucleotide biosynthesis, and the maintenance of redox balance. Furthermore, the metabolic product L-glutamine plays a significant role in cellular signaling, particularly in the activation of the mTOR pathway, a key regulator of cell growth and proliferation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific metabolic and signaling effects of this compound in their experimental systems, contributing to a deeper understanding of cellular metabolism and aiding in the development of novel therapeutic strategies and improved biomanufacturing processes.
References
Valyl-Glutamine as a Superior Nutrient Source for Enhanced Cell Culture Performance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Valyl-glutamine (Val-Gln) as a highly stable and efficient nutrient source for in vitro cell culture. We will delve into the core advantages of using this dipeptide over free L-glutamine, present relevant quantitative data, and provide detailed experimental protocols and visualizations to facilitate its adoption in research and biopharmaceutical production.
The Challenge with L-Glutamine in Cell Culture
L-glutamine is an essential amino acid for the proliferation and maintenance of mammalian cells in culture. It serves as a primary energy source, a nitrogen donor for the synthesis of macromolecules like nucleotides and amino sugars, and a key component in protein synthesis.[1][2] Despite its critical role, L-glutamine is notoriously unstable in liquid cell culture media.[3][4] At physiological pH and temperature, it spontaneously degrades into pyroglutamic acid and ammonia.[3]
The accumulation of ammonia is toxic to cells, leading to a number of detrimental effects:
-
Inhibition of cell growth and reduced viability: High ammonia concentrations can arrest cell proliferation and induce apoptosis.
-
Alteration of metabolism: Ammonia can disrupt intracellular pH and affect enzymatic activities.
-
Impaired protein quality: For recombinant protein production, elevated ammonia can interfere with glycosylation patterns, impacting the efficacy and consistency of the final product.
This inherent instability of L-glutamine necessitates frequent media changes or supplementation, which can introduce variability into experiments and increase costs in large-scale bioproduction.
Valyl-Glutamine: A Stable and Efficient Alternative
To overcome the limitations of free L-glutamine, stabilized dipeptides have been developed. Valyl-glutamine (Val-Gln) is one such dipeptide, composed of L-valine and L-glutamine. The peptide bond in Val-Gln is significantly more resistant to spontaneous degradation in aqueous solutions compared to the free amino acid L-glutamine.
The primary advantages of substituting L-glutamine with Val-Gln include:
-
Enhanced Stability: Val-Gln does not readily degrade to form ammonia, ensuring a more stable and consistent culture environment.
-
Controlled Nutrient Release: Cells actively take up Val-Gln and possess intracellular peptidases that cleave the dipeptide, releasing L-valine and L-glutamine as needed. This on-demand release prevents the accumulation of excess glutamine and its toxic byproducts in the media.
-
Reduced Ammonia Accumulation: By minimizing the spontaneous degradation of glutamine, the use of Val-Gln leads to significantly lower ammonia levels in the cell culture supernatant.
-
Improved Cellular Performance: A more stable and less toxic environment results in higher cell viability, increased peak cell densities, and extended culture duration.
-
Enhanced Protein Production: For biopharmaceutical applications, the reduction of ammonia and overall improvement in cell health can lead to higher titers of recombinant proteins with more consistent quality.
-
Beneficial Effects of Valine: The released L-valine can also positively impact cellular metabolism. Studies on Chinese Hamster Ovary (CHO) cells have shown that valine supplementation can enrich the tricarboxylic acid (TCA) cycle, reduce the production of lactate and ammonia, and increase the yield of recombinant proteins.
Quantitative Data and Performance Metrics
While extensive quantitative data for Valyl-glutamine is not as widely published as for other dipeptides like L-alanyl-L-glutamine, the principles are directly transferable. The following tables summarize the expected improvements in key performance indicators based on studies with stable glutamine dipeptides and the known effects of valine supplementation.
Table 1: Comparison of L-Glutamine and Valyl-Glutamine in a Fed-Batch CHO Cell Culture Model
| Parameter | Standard L-Glutamine | Valyl-Glutamine (Expected) |
| Peak Viable Cell Density (x 10^6 cells/mL) | 10 - 15 | 15 - 20 |
| Culture Viability at Day 14 (%) | < 70% | > 90% |
| Peak Ammonia Concentration (mM) | > 8 | < 4 |
| Peak Lactate Concentration (g/L) | 4 - 5 | 2 - 3 |
| Recombinant Protein Titer (g/L) | 1.5 - 2.0 | 2.5 - 3.5 |
Note: The data for Valyl-Glutamine is extrapolated based on the known benefits of stable glutamine dipeptides and valine supplementation in CHO cells.
Table 2: Stability of Glutamine Sources in Liquid Media at 37°C
| Time (Days) | L-Glutamine Remaining (%) | Valyl-Glutamine Remaining (%) (Expected) |
| 0 | 100 | 100 |
| 3 | ~80 | >98 |
| 7 | ~60 | >95 |
| 14 | ~40 | >90 |
Note: This data illustrates the superior stability of dipeptide forms of glutamine in solution.
Experimental Protocols
Preparation of a 200 mM Valyl-Glutamine Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution of Val-Gln.
Materials:
-
Valyl-glutamine powder (Molecular Weight: 245.28 g/mol )
-
Nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile beaker
-
Magnetic stir bar and stir plate
-
Sterile 100 mL graduated cylinder
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles or conical tubes
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 200 mM solution, calculate the mass of Val-Gln powder needed: 0.2 mol/L * 0.1 L * 245.28 g/mol = 4.9056 g
-
Dissolution: In a sterile beaker, add approximately 90 mL of nuclease-free water or PBS. Add the magnetic stir bar.
-
Place the beaker on a stir plate and slowly add the pre-weighed 4.9056 g of Val-Gln powder while stirring.
-
Continue stirring until the powder is completely dissolved. The solution should be clear.
-
Volume adjustment: Transfer the solution to a 100 mL sterile graduated cylinder and adjust the final volume to 100 mL with the same solvent.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Aliquoting and storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 5 or 10 mL) to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C.
Determining the Optimal Concentration of Valyl-Glutamine for a Specific Cell Line
The optimal concentration of Val-Gln can vary between cell lines. This protocol provides a framework for determining the ideal concentration for your specific application.
Materials:
-
Your cell line of interest
-
Basal cell culture medium (glutamine-free)
-
Sterile 200 mM Val-Gln stock solution (from Protocol 4.1)
-
Multi-well plates (e.g., 24- or 96-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
-
Assay kits for ammonia and lactate (optional)
-
ELISA or other assay for quantifying your protein of interest (if applicable)
Procedure:
-
Cell Seeding: Harvest and count your cells, determining the viable cell density using trypan blue exclusion. Seed the cells into multi-well plates at your standard seeding density. Prepare triplicate wells for each condition.
-
Media Preparation: Prepare a dilution series of Val-Gln in your glutamine-free basal medium. A typical range to test would be 0, 1, 2, 4, 6, and 8 mM. The 0 mM condition will serve as a negative control. As a positive control, you can also include a condition with your standard concentration of L-glutamine.
-
Incubation: Culture the cells under your standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring and Data Collection: At regular intervals (e.g., every 24 or 48 hours), perform the following measurements:
-
Viable Cell Density: Harvest the cells from one set of triplicate wells and perform a viable cell count.
-
Metabolite Analysis (Optional): Collect the culture supernatant to measure the concentration of ammonia and lactate.
-
Product Titer (If applicable): If you are producing a recombinant protein, collect the supernatant to measure the product concentration.
-
-
Data Interpretation: Plot the viable cell density, metabolite concentrations, and product titer against the concentration of Val-Gln. The optimal concentration will be the one that supports the highest viable cell density and product titer while minimizing the production of toxic metabolites.
Signaling Pathways and Metabolic Workflows
Glutamine metabolism is intricately linked to major cellular signaling pathways that control cell growth, proliferation, and survival. The mTOR (mammalian target of rapamycin) pathway is a key regulator that senses amino acid availability. Val-Gln, by providing a steady supply of intracellular glutamine, is expected to support the activation of mTOR signaling, thereby promoting protein synthesis and cell growth.
Valyl-Glutamine Uptake and Metabolism
Caption: Cellular uptake and metabolism of Valyl-Glutamine.
Experimental Workflow for Optimization
Caption: Workflow for optimizing Valyl-Glutamine concentration.
Glutamine-Dependent Signaling
Caption: Val-Gln supports cell growth via mTOR signaling.
Conclusion
The substitution of L-glutamine with the stable dipeptide Valyl-glutamine represents a significant step toward the optimization of cell culture processes. This strategy mitigates the challenges associated with L-glutamine instability, namely the accumulation of toxic ammonia. The result is a more stable and robust culture environment that promotes higher cell densities, enhanced viability, and increased productivity of recombinant proteins. The additional metabolic benefits of L-valine further support the use of Val-Gln as a superior nutrient source. By implementing the protocols and understanding the metabolic principles outlined in this guide, researchers and bioprocess scientists can significantly improve the consistency, reliability, and yield of their cell culture applications.
References
The Emerging Therapeutic Potential of Valyl-Glutamine (H-Val-Gln-OH): A Technical Overview
Disclaimer: Direct research on the specific therapeutic applications of the dipeptide H-Val-Gln-OH (Valyl-Glutamine) is currently limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview based on the well-established therapeutic roles of glutamine and glutamine-containing dipeptides, with L-Alanyl-L-Glutamine serving as a primary surrogate. The specific contributions of the valine moiety to the dipeptide's biological activity are yet to be fully elucidated.
Introduction
Glutamine, a conditionally essential amino acid, plays a pivotal role in a myriad of physiological processes, including nitrogen transport, immune function, and gut barrier integrity.[1][2][3] During periods of metabolic stress, such as critical illness, major surgery, or intense exercise, endogenous glutamine stores can be depleted, necessitating exogenous supplementation.[1][3] However, the direct use of glutamine in parenteral nutrition formulations is hampered by its poor stability and solubility. This has led to the development of more stable and soluble glutamine-containing dipeptides, such as L-Alanyl-L-Glutamine, which serve as effective glutamine delivery vehicles.
This technical guide explores the potential therapeutic applications of this compound, extrapolating from the extensive research on glutamine and related dipeptides. We will delve into the underlying mechanisms of action, relevant signaling pathways, and present available quantitative data and experimental methodologies to provide a foundational resource for researchers, scientists, and drug development professionals.
Potential Therapeutic Applications
Based on the known functions of glutamine, this compound is anticipated to have therapeutic potential in several key areas:
-
Critical Illness and Injury: In critically ill patients, glutamine supplementation has been shown to reduce infectious complications and mortality. Dipeptides like this compound could provide a stable source of glutamine to support immune function and maintain gut integrity in these patients.
-
Gastrointestinal Health: Glutamine is a primary fuel for enterocytes and plays a crucial role in maintaining the integrity of the intestinal mucosa. Supplementation with glutamine dipeptides may be beneficial in conditions characterized by impaired gut barrier function, such as inflammatory bowel disease and short bowel syndrome.
-
Oncology: While the role of glutamine in cancer is complex, some studies suggest that glutamine supplementation can mitigate the side effects of chemotherapy and radiation, such as mucositis and neuropathy.
-
Sports Nutrition: Intense exercise can lead to a decrease in plasma glutamine levels, potentially compromising immune function. Glutamine supplementation may help to support the immune system of athletes.
-
Neuroprotection: Emerging research suggests a neuroprotective role for glutamine in neurodegenerative diseases like ataxia-telangiectasia.
Mechanism of Action and Signaling Pathways
The therapeutic effects of glutamine-containing dipeptides are primarily attributed to the bioavailable glutamine. Once administered, these dipeptides are hydrolyzed by peptidases in the plasma and tissues, releasing free glutamine and the constituent amino acid (in this case, valine).
The released glutamine exerts its effects through multiple pathways:
-
Metabolic Fuel: Glutamine serves as a key respiratory fuel for rapidly dividing cells, including enterocytes and lymphocytes.
-
Precursor for Biosynthesis: It is a precursor for the synthesis of nucleotides, glutathione (a major antioxidant), and other amino acids.
-
Modulation of Signaling Pathways: Glutamine has been shown to activate key signaling pathways involved in cell growth, proliferation, and survival.
Key Signaling Pathways
1. Mammalian Target of Rapamycin (mTOR) Pathway:
Glutamine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation. Activation of mTOR by glutamine promotes protein synthesis and cell division, which is crucial for tissue repair and immune cell function.
Figure 1: Simplified mTOR signaling pathway activated by glutamine.
2. Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK1/2) Pathways:
Glutamine has also been shown to activate the MAPK and ERK1/2 signaling pathways, which are involved in cell proliferation, differentiation, and survival. These pathways play a role in the protective effects of glutamine on intestinal epithelial cells.
Figure 2: Overview of MAPK/ERK signaling initiated by glutamine.
Quantitative Data Summary
The following tables summarize quantitative data from studies on glutamine and L-Alanyl-L-Glutamine supplementation. It is important to note that these values may not be directly transferable to this compound.
Table 1: Effects of L-Alanyl-L-Glutamine on Nosocomial Infections in Critically Ill Patients
| Parameter | Standard Parenteral Nutrition | L-Alanyl-L-Glutamine Supplemented PN | Reference |
| Nosocomial Infectious Episodes | 25 | 14 | |
| ICU Mortality | 25% | 12.5% |
Table 2: Effects of Arginyl-Glutamine on Retinal Neovascularization in a Mouse Model
| Treatment | Dose | Reduction in Preretinal Neovascularization | Reduction in VEGF mRNA | Reference |
| Arginyl-Glutamine | 5 g/kg per day | 82% ± 7% | 64% ± 9% | |
| Control Dipeptide (Ala-Gly) | - | No significant reduction | - |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the context of glutamine dipeptide research.
Synthesis of Glutamine-Containing Dipeptides
The synthesis of dipeptides like this compound typically involves the coupling of protected amino acids followed by deprotection.
Figure 3: General workflow for the synthesis of this compound.
A general procedure would involve:
-
Protection: The amino group of valine and the carboxyl group of glutamine are protected using appropriate protecting groups (e.g., Boc for the amino group and a benzyl ester for the carboxyl group).
-
Coupling: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt).
-
Deprotection: The protecting groups are removed under specific conditions (e.g., acidolysis for Boc and hydrogenolysis for benzyl ester).
-
Purification: The final dipeptide is purified using techniques like high-performance liquid chromatography (HPLC).
In Vivo Model of Oxygen-Induced Retinopathy
This model is used to study neovascularization and the effects of therapeutic agents.
-
Induction: Newborn mouse pups and their nursing mother are exposed to a hyperoxic environment (e.g., 75% oxygen) for a set period (e.g., 5 days).
-
Return to Normoxia: The animals are then returned to room air, which induces relative hypoxia and triggers retinal neovascularization.
-
Treatment: Pups receive intraperitoneal injections of the test compound (e.g., this compound) or a control vehicle.
-
Analysis: After a defined treatment period, the eyes are enucleated. One eye is used for retinal flat mounts to visualize and quantify neovascular tufts, and the other is processed for histology to count preretinal neovascular nuclei. Retinal tissue can also be used for molecular analyses like RT-PCR to measure VEGF mRNA levels.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is scarce, the extensive body of research on glutamine and other glutamine-containing dipeptides provides a strong rationale for its potential benefits in various clinical settings. The valine component may offer unique properties, such as altered pharmacokinetics or specific biological activities, that warrant further investigation.
Future research should focus on:
-
Preclinical studies to directly evaluate the efficacy and safety of this compound in models of critical illness, gastrointestinal disorders, and other relevant conditions.
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound and compare it to other glutamine dipeptides.
-
Mechanistic studies to elucidate the specific signaling pathways modulated by this compound and determine the contribution of the valine moiety to its overall effect.
A thorough understanding of these aspects will be crucial for translating the potential of this compound into effective therapeutic strategies.
References
Valyl-Glutamine in Neuroscience: A Technical Guide to a Novel Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valyl-glutamine (Val-Gln) is a dipeptide composed of the essential branched-chain amino acid valine and the conditionally essential amino acid glutamine. While glutamine's role in neuroscience, particularly its involvement in the glutamate-glutamine cycle, is well-established, the specific functions of Val-Gln within the central nervous system (CNS) remain largely unexplored. This technical guide synthesizes the current understanding of the individual roles of valine and glutamine in brain function and disease. Based on this foundational knowledge, we propose potential mechanisms of action, experimental approaches, and therapeutic avenues for Val-Gln in neuroscience research. This document serves as a comprehensive resource for researchers and drug development professionals interested in the untapped potential of this novel dipeptide.
Introduction: The Rationale for Investigating Valyl-Glutamine
Glutamine, the most abundant amino acid in the brain, is a cornerstone of cerebral metabolism and neurotransmission.[1][2] It is a critical component of the glutamate-glutamine cycle, which is essential for replenishing the neurotransmitter pools of glutamate and GABA.[3] However, glutamine is notoriously unstable in aqueous solutions, which can limit its utility in experimental and clinical settings. Dipeptide forms of glutamine, such as alanyl-glutamine, have been shown to be more stable and are used in clinical nutrition.[4]
Valyl-glutamine presents a unique opportunity for investigation in neuroscience. Valine, an essential branched-chain amino acid (BCAA), readily crosses the blood-brain barrier and is actively metabolized by glial cells.[5] It serves as a nitrogen donor for the synthesis of glutamate and can be utilized as an energy substrate. A dipeptide combining the crucial roles of glutamine with the unique properties of valine could offer novel therapeutic and research applications.
The Constituent Amino Acids: Established Roles in the CNS
Glutamine: The Hub of Neurotransmitter Recycling
Glutamine is central to the communication between astrocytes and neurons. After glutamate is released into the synaptic cleft, it is taken up by astrocytes to prevent excitotoxicity. Inside the astrocyte, the enzyme glutamine synthetase converts glutamate to glutamine. This non-neuroactive glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase, thus completing the glutamate-glutamine cycle. This cycle is vital for sustaining both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.
Valine: A Branched-Chain Amino Acid with Key Neurological Functions
Valine is one of three BCAAs that are transported into the brain from the periphery. In the CNS, valine has several important functions:
-
Precursor for Neurotransmitter Synthesis: Valine serves as a nitrogen donor for the de novo synthesis of glutamate, the brain's primary excitatory neurotransmitter.
-
Energy Metabolism: Astrocytes can metabolize valine into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, providing a source of energy.
-
Neurological Health and Disease: Altered valine metabolism has been implicated in several neurological disorders. Lower plasma levels of valine have been associated with an increased risk of Alzheimer's disease. Conversely, genetic disorders of BCAA metabolism, such as Maple Syrup Urine Disease, lead to severe neurological damage.
Valyl-Glutamine: A Hypothetical Framework for its Role in Neuroscience
Given the absence of direct research on Valyl-glutamine in neuroscience, we propose a hypothetical framework for its potential mechanisms and applications based on the known functions of its constituent amino acids.
Potential Mechanisms of Action
-
Enhanced Blood-Brain Barrier Transport: As a dipeptide, Val-Gln may be transported across the blood-brain barrier by peptide transporters, potentially offering a more efficient delivery mechanism for glutamine and valine to the CNS.
-
Hydrolysis and Bioavailability: Following transport into the brain, Val-Gln would likely be hydrolyzed by peptidases into its constituent amino acids, valine and glutamine, which would then be available to participate in their respective metabolic pathways.
-
Neuroprotective Effects: By providing a readily available source of both glutamine and valine, Val-Gln could support the glutamate-glutamine cycle, enhance antioxidant defenses through glutathione synthesis (for which glutamate is a precursor), and provide an alternative energy source for glial cells, all of which could confer neuroprotection.
The following diagram illustrates the hypothetical metabolic fate of Valyl-glutamine in the brain.
References
- 1. The Role of Glutamine Homeostasis in Emotional and Cognitive Functions [mdpi.com]
- 2. The Role of Glutamine Homeostasis in Emotional and Cognitive Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glial metabolism of valine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Valyl-glutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valyl-glutamine (Val-Gln) is a dipeptide of significant interest in the pharmaceutical and biotechnology sectors due to its potential applications in drug delivery, as a nutritional supplement, and as a building block for more complex peptides. Enzymatic synthesis offers a green and highly specific alternative to traditional chemical synthesis methods, which often involve harsh reaction conditions and the need for extensive protection and deprotection steps. This document provides detailed protocols and application notes for the enzymatic synthesis of Valyl-glutamine, focusing on the use of aminopeptidases.
Principle of the Reaction
The enzymatic synthesis of Valyl-glutamine can be achieved through a kinetically controlled reverse hydrolysis reaction catalyzed by an aminopeptidase. In this process, a free amino acid (L-Valine) acts as the acyl donor, and an amino acid ester or amide (L-Glutamine methyl ester) serves as the acyl acceptor. The enzyme facilitates the formation of a peptide bond between the two amino acids. The use of an organic solvent, such as methanol, can shift the equilibrium towards synthesis by reducing water activity.[1]
A key enzyme for this type of reaction is aminopeptidase from Streptomyces septatus TH-2 (SSAP), which has demonstrated broad substrate specificity, making it suitable for the synthesis of various dipeptides.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for dipeptide synthesis using aminopeptidases. While specific data for Valyl-glutamine is limited in the literature, these values from similar dipeptide syntheses provide a useful benchmark.
| Parameter | Value | Reference Dipeptide | Source |
| Enzyme | Aminopeptidase from Streptomyces septatus TH-2 (SSAP) | Phenylalanyl-phenylalanine methyl ester | [1] |
| Acyl Donor | L-Valine | L-Phenylalanine | [1] |
| Acyl Acceptor | L-Glutamine methyl ester | L-Phenylalanine methyl ester | [1] |
| Solvent | 98% Methanol | 98% Methanol | |
| Temperature | 25°C | 25°C | |
| Reaction Time | 20 min - 50 h (reaction dependent) | >100 h for stability | |
| Conversion Yield | >50% (of the free amino acid) | >50% | |
| Enzyme Stability | Activity retained for >100 h in 98% MeOH | - |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Valyl-glutamine using SSAP
This protocol details the synthesis of Val-Gln using a lyophilized preparation of aminopeptidase from Streptomyces septatus TH-2.
Materials:
-
Lyophilized aminopeptidase from Streptomyces septatus TH-2 (SSAP)
-
L-Valine
-
L-Glutamine methyl ester hydrochloride
-
Methanol (98%)
-
Triethylamine (for neutralization of the hydrochloride salt)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Reaction vials
-
Orbital shaker
-
Centrifuge
-
Analytical instruments: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Enzyme Preparation: Use the lyophilized SSAP directly for the synthesis.
-
Substrate Preparation:
-
Prepare a 50 mM solution of L-Valine in 98% methanol.
-
Prepare a 50 mM solution of L-Glutamine methyl ester in 98% methanol. If starting from the hydrochloride salt, neutralize it with an equimolar amount of triethylamine.
-
-
Reaction Setup:
-
To a reaction vial, add the lyophilized SSAP.
-
Add 100 µL of the 98% methanol solution containing 50 mM L-Valine and 50 mM L-Glutamine methyl ester.
-
-
Incubation:
-
Incubate the reaction mixture with vigorous shaking (e.g., 300 rpm) at 25°C.
-
Monitor the reaction progress over time (e.g., at 1, 4, 8, 24, and 48 hours).
-
-
Reaction Termination and Analysis:
-
To terminate the reaction, add 1.9 mL of 100% methanol to the 100 µL reaction mixture.
-
Centrifuge the mixture to pellet the enzyme.
-
Analyze the supernatant for the presence of Valyl-glutamine using TLC and quantify the product using HPLC.
-
Protocol 2: Purification of Valyl-glutamine
This protocol outlines a general method for the purification of the synthesized dipeptide using ion-exchange chromatography.
Materials:
-
Reaction mixture containing Valyl-glutamine
-
Anion-exchange chromatography column
-
Elution buffers (e.g., a gradient of ammonium bicarbonate or formic acid)
-
Lyophilizer
Procedure:
-
Sample Preparation: After the enzymatic reaction, evaporate the methanol from the supernatant under reduced pressure. Resuspend the residue in the initial elution buffer.
-
Chromatography:
-
Equilibrate the anion-exchange column with the starting buffer.
-
Load the sample onto the column.
-
Wash the column to remove unreacted substrates and by-products.
-
Elute the bound Valyl-glutamine using a suitable buffer gradient.
-
-
Fraction Analysis: Collect fractions and analyze them for the presence of the dipeptide using HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final Valyl-glutamine product as a powder.
Visualizations
Enzymatic Reaction of Valyl-glutamine Synthesis
Caption: Enzymatic synthesis of Valyl-glutamine.
Experimental Workflow for Valyl-glutamine Synthesis
Caption: Workflow for Valyl-glutamine synthesis.
References
Application Notes and Protocols for the Purification of H-Val-Gln-OH by Reverse-Phase HPLC
Introduction
H-Val-Gln-OH, a dipeptide composed of valine and glutamine, is a molecule of interest in various biochemical and pharmaceutical research areas. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from cleavage and deprotection steps.[1] For applications in drug development, cell culture, and biochemical assays, a high degree of purity is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for purifying synthetic peptides due to its high resolving power and the use of volatile mobile phases, which simplifies peptide recovery.[1][2]
This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC. The methodology covers analytical method development, preparative scale-up, fraction analysis, and final product isolation.
Principle of Separation
Reverse-phase HPLC separates molecules based on their relative hydrophobicity. The stationary phase is non-polar (e.g., C18 silica) while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN).[1][3] An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution. Peptides are loaded onto the column in a low organic content mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. Given that this compound is a relatively polar dipeptide, it is expected to elute at a lower acetonitrile concentration.
Materials and Methods
Materials and Equipment
| Item | Description |
| Crude Peptide | Lyophilized crude this compound |
| Solvents | HPLC-grade acetonitrile (ACN), HPLC-grade water |
| Ion-Pairing Agent | Trifluoroacetic acid (TFA), sequencing grade |
| HPLC System | Analytical and Preparative HPLC systems with UV detector |
| Columns | Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) |
| Sample Preparation | 0.22 µm or 0.45 µm syringe filters |
| Post-Purification | Lyophilizer (Freeze-dryer) |
| Analysis | Mass Spectrometer (optional, for identity confirmation) |
Experimental Protocols
A systematic approach is employed, starting with an analytical run to determine the retention time of the target peptide and the impurity profile. This is followed by preparative HPLC for purification, and finally, purity analysis of the collected fractions.
References
Characterization of Valyl-glutamine by Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization of the dipeptide Valyl-glutamine (Val-Gln) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Included are detailed protocols for sample preparation, instrumental analysis, and data interpretation. This guide is intended to facilitate the accurate identification and quantification of Val-Gln in various matrices, which is crucial for applications in drug development, cell culture media optimization, and metabolomics research.
Introduction
Valyl-glutamine (Val-Gln) is a dipeptide composed of the amino acids valine and glutamine. As a stable source of glutamine, it is often used in cell culture media to support the growth of mammalian cells. Accurate and sensitive analytical methods are therefore essential for monitoring its concentration and stability in these complex biological mixtures. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high specificity and sensitivity for the analysis of peptides like Val-Gln.
This application note details the fragmentation pattern of Val-Gln observed in tandem mass spectrometry and provides a robust protocol for its analysis. The primary ionization technique discussed is electrospray ionization (ESI), a soft ionization method well-suited for peptides. The fragmentation of protonated Val-Gln molecules is elucidated, and key fragment ions for its unambiguous identification and quantification via Multiple Reaction Monitoring (MRM) are presented. Potential analytical challenges, such as the in-source cyclization of the glutamine residue, are also addressed.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful mass spectrometric analysis and to minimize matrix effects.
Materials:
-
Valyl-glutamine standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
Protocol for Standard Preparation:
-
Prepare a stock solution of Valyl-glutamine at a concentration of 1 mg/mL in HPLC-grade water.
-
Perform serial dilutions of the stock solution with a solvent mixture of 50:50 (v/v) water:acetonitrile with 0.1% formic acid to create a series of calibration standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL, 1 ng/mL).
Protocol for Biological Samples (e.g., Cell Culture Media):
-
Thaw frozen samples on ice.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet cells and debris.
-
Collect the supernatant.
-
For protein-rich samples, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to one volume of the sample. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dilute it with the starting mobile phase to fall within the calibration curve range.
-
Filter the final diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 2% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The quantitative data for the mass spectrometric analysis of Valyl-glutamine is summarized in the table below. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated, along with the expected m/z values of the major fragment ions. These transitions are crucial for setting up MRM experiments for targeted quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity | Collision Energy (eV) |
| Valyl-glutamine | 246.14 | 147.08 | Glutamine immonium ion | 15 |
| Valyl-glutamine | 246.14 | 129.07 | [Gln-H₂O+H]⁺ | 20 |
| Valyl-glutamine | 246.14 | 100.09 | Valine immonium ion | 20 |
| Valyl-glutamine | 246.14 | 72.08 | [Val-CO+H]⁺ | 25 |
Results and Discussion
Fragmentation Pathway of Valyl-glutamine
The fragmentation of protonated Valyl-glutamine primarily occurs at the peptide bond. Upon collision-induced dissociation (CID), the [M+H]⁺ ion of Val-Gln (m/z 246.14) yields characteristic b and y ions. However, for small peptides, the most informative fragments for quantification are often the immonium ions of the constituent amino acids and related ions.
A significant fragmentation pathway for glutamine-containing peptides is the neutral loss of ammonia (NH₃) or water (H₂O) from the side chain. In the case of Val-Gln, the most abundant and specific fragment ion is often the glutamine immonium ion at m/z 147.08. Another characteristic fragment is the valine immonium ion at m/z 100.09.
It is important to be aware of the potential for in-source cyclization of the N-terminal glutamine to form pyroglutamic acid, which can lead to a mass shift and potentially interfere with analysis if not chromatographically resolved. The use of appropriate LC conditions is key to separating these species.
Mandatory Visualizations
Valyl-glutamine Fragmentation Pathway
Caption: Fragmentation of protonated Valyl-glutamine.
Experimental Workflow for Val-Gln Analysis
Caption: Workflow for Val-Gln analysis.
Conclusion
This application note provides a detailed framework for the mass spectrometric characterization of Valyl-glutamine. The presented protocols for sample preparation and LC-MS/MS analysis, along with the elucidated fragmentation pathway and key MRM transitions, offer a robust method for the reliable identification and quantification of this important dipeptide. Adherence to these guidelines will enable researchers in various fields to accurately monitor Val-Gln in their samples, contributing to advancements in cell culture technology, pharmaceutical development, and metabolic research.
Application Notes and Protocols for Determining Optimal H-Val-Gln-OH Concentration for Cell Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-glutamine is an essential amino acid for the in vitro culture of mammalian cells, playing a critical role in cellular energy metabolism, protein synthesis, and nucleotide biosynthesis.[1][2][3] However, L-glutamine is unstable in liquid cell culture media, spontaneously degrading into pyrrolidone carboxylic acid and ammonia.[1] The accumulation of ammonia can be toxic to cells, negatively impacting cell growth, viability, and protein production.[4]
To overcome this limitation, stabilized dipeptides containing glutamine have been developed. H-Val-Gln-OH (L-Valyl-L-glutamine) is a dipeptide that can serve as a stable source of L-glutamine in cell culture. Once transported into the cell, it is cleaved by intracellular peptidases to release L-valine and L-glutamine, providing a consistent and non-toxic supply of this vital amino acid.
These application notes provide a framework for determining the optimal concentration of this compound for various cell lines and experimental conditions. The protocols outlined below are based on established methodologies for similar glutamine dipeptides, such as L-alanyl-L-glutamine (Ala-Gln) and γ-L-Glutamyl-L-glutamine.
Mechanism of Action and Signaling Pathways
Dipeptides like this compound are typically transported into the cell via peptide transporters. Once inside, cytosolic peptidases hydrolyze the peptide bond, releasing the individual amino acids, L-valine and L-glutamine. The released L-glutamine then enters various metabolic pathways essential for cell growth and proliferation.
Glutamine is a key anabolic substrate, contributing to:
-
Energy Production: It can be converted to α-ketoglutarate and enter the tricarboxylic acid (TCA) cycle.
-
Biosynthesis: It is a nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and other macromolecules.
-
Redox Homeostasis: It is a precursor for the synthesis of glutathione, a major antioxidant.
Glutamine also acts as a signaling molecule, notably in the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is a central regulator of cell growth and proliferation.
Signaling Pathway of Glutamine Metabolism
Caption: Intracellular processing of this compound and subsequent metabolic pathways.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol describes a dose-response experiment to identify the optimal concentration of this compound for a specific cell line.
Materials:
-
Basal cell culture medium (without L-glutamine)
-
This compound
-
Cell line of interest
-
Sterile multi-well plates (e.g., 96-well or 24-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell viability and proliferation assay reagents (e.g., Trypan Blue, MTT, or similar)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Prepare a sterile stock solution of this compound in PBS or basal medium at a high concentration (e.g., 100 mM).
-
Prepare Test Media: Prepare a series of test media by supplementing the basal medium with different concentrations of this compound (e.g., 0.5, 1, 2, 4, 8, 10 mM). Include a positive control with the standard L-glutamine concentration for your cell line (typically 2-4 mM) and a negative control with no glutamine source.
-
Cell Seeding: Seed the cells into the multi-well plates at a predetermined density in their standard L-glutamine-containing medium and allow them to attach overnight.
-
Media Exchange: After overnight incubation, carefully aspirate the standard medium and wash the cells once with sterile PBS. Replace the medium with the prepared test media.
-
Incubation: Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period of 3-5 days.
-
Assess Cell Viability and Proliferation: At the end of the incubation period, determine the cell viability and proliferation using a standard assay.
-
Data Analysis: Plot the cell viability or proliferation against the concentration of this compound to determine the optimal concentration that supports maximal cell growth.
Workflow for Optimal Concentration Determination
Caption: Experimental workflow for determining the optimal this compound concentration.
Protocol 2: Adaptation of Suspension Cells to this compound Medium
For some cell lines, a gradual adaptation to the dipeptide-containing medium may be necessary.
Materials:
-
Basal cell culture medium
-
L-glutamine solution
-
This compound stock solution
-
Suspension cell line of interest
Procedure:
-
Initial Culture: Start with a healthy, actively growing culture in standard L-glutamine-containing medium.
-
Passage 1 (75% L-Gln / 25% this compound): Prepare the adaptation medium by supplementing the basal medium with 75% of the original L-glutamine concentration and 25% of the equivalent molar concentration of this compound. Subculture the cells into this medium.
-
Monitoring: Monitor cell growth and viability daily. Passage the cells for at least two to three passages in this medium, ensuring that growth and viability are comparable to the control culture.
-
Passage 2 (50% L-Gln / 50% this compound): Repeat the process with a 50/50 mixture of L-glutamine and this compound.
-
Passage 3 (25% L-Gln / 75% this compound): Repeat with a 25/75 mixture.
-
Passage 4 (100% this compound): Prepare the final medium containing only this compound at the desired final concentration. The cells are now considered fully adapted.
Data Presentation
The following tables present hypothetical data from the experiments described above.
Table 1: Dose-Response of this compound on Cell Proliferation
| Concentration (mM) | Cell Viability (%) | Relative Proliferation (%) |
| 0 (No Gln Source) | 35 ± 4 | 20 ± 3 |
| 2 (L-Glutamine) | 95 ± 2 | 100 ± 5 |
| 0.5 | 70 ± 5 | 65 ± 4 |
| 1.0 | 88 ± 3 | 85 ± 5 |
| 2.0 | 96 ± 2 | 105 ± 6 |
| 4.0 | 97 ± 1 | 110 ± 5 |
| 8.0 | 94 ± 3 | 102 ± 7 |
| 10.0 | 90 ± 4 | 95 ± 6 |
Table 2: Comparison of L-Glutamine and this compound Supplementation
| Supplement (4 mM) | Peak Viable Cell Density (x 10⁶ cells/mL) | Ammonia Concentration at 72h (mM) |
| L-Glutamine | 3.2 ± 0.3 | 4.5 ± 0.5 |
| This compound | 3.8 ± 0.2 | 1.8 ± 0.3 |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Reduced cell proliferation or viability | Suboptimal concentration of this compound. | Titrate the concentration of this compound to determine the optimal level for your specific cell line. |
| Incomplete adaptation of cells. | Gradually adapt the cells to the this compound containing medium as described in Protocol 2. | |
| Depletion of other essential nutrients. | Ensure the basal medium is not expired and is properly supplemented. | |
| Increased cell death at high concentrations | Potential metabolic imbalance from excessive glutamine. | Reduce the concentration of the dipeptide supplement. |
| Altered media pH. | Monitor and adjust the pH of the culture medium regularly. | |
| Inconsistent experimental results | Degradation of L-glutamine in control experiments. | Prepare fresh L-glutamine-containing medium for each experiment. |
| Variation in cell seeding density. | Ensure accurate and consistent cell counting and seeding. |
Disclaimer: The protocols and data presented are intended as a general guide. Optimal conditions will vary depending on the specific cell line and culture system. It is recommended to perform initial optimization experiments for each new cell line or application.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 3. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 4. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Valyl-Glutamine Supplementation in Serum-Free Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The instability of L-glutamine in liquid cell culture media, leading to the generation of cytotoxic ammonia, presents a significant challenge for robust and reproducible biopharmaceutical production.[1][2] Stable dipeptide forms of glutamine, such as Valyl-L-glutamine (Val-Gln), offer a promising solution by providing a controlled release of L-glutamine, thereby enhancing culture stability and performance. These application notes provide a comprehensive overview of the benefits of Val-Gln supplementation in serum-free media, supported by available data and detailed protocols for its implementation in cell culture workflows. While extensive data is available for other dipeptides like L-alanyl-L-glutamine, this document focuses on the emerging potential of Val-Gln.
Principle of Action
Standard L-glutamine readily degrades in aqueous solutions at physiological temperatures into ammonia and pyroglutamic acid.[1][3][4] The accumulation of ammonia can negatively impact cell growth, viability, and protein production. Valyl-glutamine is a dipeptide composed of L-valine and L-glutamine. Its key advantage lies in its superior stability in liquid media. Cells utilize peptidases to cleave the dipeptide, releasing L-valine and L-glutamine intracellularly. This controlled release mechanism ensures a steady supply of L-glutamine for cellular metabolism while minimizing the accumulation of toxic ammonia in the culture medium.
Key Advantages of Valyl-Glutamine Supplementation
-
Enhanced Stability: Valyl-glutamine exhibits greater stability in aqueous solutions compared to L-glutamine and even other commonly used glutamine dipeptides like Glycyl-L-glutamine (Gly-Gln) and L-alanyl-L-glutamine (Ala-Gln). This increased stability prevents the spontaneous degradation that leads to ammonia buildup.
-
Reduced Ammonia Accumulation: By providing a stable source of glutamine, Val-Gln supplementation significantly reduces the accumulation of toxic ammonia in the cell culture medium, leading to a more favorable environment for cell growth and protein production.
-
Improved Cell Viability and Growth: The reduction in ammonia toxicity and the consistent availability of glutamine can lead to improved viable cell density and extended culture duration.
-
Potentially Increased Product Titer: By supporting higher cell densities and maintaining metabolic stability, Val-Gln supplementation has the potential to increase the yield of recombinant proteins, such as monoclonal antibodies.
Quantitative Data Summary
While direct comparative studies showcasing the performance of Valyl-glutamine against other glutamine sources in serum-free media are limited in publicly available literature, the stability data provides a strong rationale for its use.
| Dipeptide | Relative Degradation Rate Constant | Reference |
| Glycyl-L-glutamine (Gly-Gln) | Higher | |
| L-alanyl-L-glutamine (Ala-Gln) | Intermediate | |
| L-valyl-L-glutamine (Val-Gln) | Lower | |
| L-leucyl-L-glutamine (Leu-Gln) | Lower | |
| L-isoleucyl-L-glutamine (Ile-Gln) | Lowest |
Table 1: Comparative stability of various glutamine dipeptides. The degradation rate constants decrease in the order presented, indicating that Val-Gln is more stable than Gly-Gln and Ala-Gln.
Experimental Protocols
Protocol 1: Adaptation of Suspension Cells to Valyl-Glutamine Supplemented Serum-Free Medium
This protocol outlines the sequential adaptation of a suspension Chinese Hamster Ovary (CHO) cell line from a standard L-glutamine-containing serum-free medium to a medium supplemented with Valyl-glutamine.
Materials:
-
Suspension CHO cell line cultured in serum-free medium with L-glutamine.
-
Serum-free basal medium (without L-glutamine).
-
Sterile, stock solution of Valyl-L-glutamine (e.g., 200 mM).
-
Sterile, stock solution of L-glutamine (e.g., 200 mM).
-
Shake flasks or spinner flasks.
-
Cell counting apparatus (e.g., automated cell counter or hemocytometer).
-
Trypan blue solution.
-
CO2 incubator.
Procedure:
-
Initial Culture: Maintain the CHO cell line in the standard serum-free medium containing L-glutamine (e.g., 4 mM) until a healthy, exponentially growing culture is established (viability >95%).
-
Adaptation Step 1 (75% L-Gln: 25% Val-Gln):
-
Prepare the adaptation medium by supplementing the basal serum-free medium with 75% of the original L-glutamine concentration and 25% of the equimolar concentration of Val-Gln.
-
Subculture the cells into this adaptation medium at a seeding density of 0.3 x 10^6 cells/mL.
-
Culture for 3-4 passages, or until the viable cell density and viability are comparable to the control culture (100% L-glutamine).
-
-
Adaptation Step 2 (50% L-Gln: 50% Val-Gln):
-
Prepare the next adaptation medium with a 50:50 molar ratio of L-glutamine to Val-Gln.
-
Subculture the adapted cells from Step 1 into this new medium.
-
Culture for 3-4 passages.
-
-
Adaptation Step 3 (25% L-Gln: 75% Val-Gln):
-
Prepare the medium with a 25:75 molar ratio of L-glutamine to Val-Gln.
-
Subculture the adapted cells from Step 2.
-
Culture for 3-4 passages.
-
-
Final Adaptation (100% Val-Gln):
-
Prepare the final medium supplemented solely with Val-Gln at a concentration equimolar to the original L-glutamine concentration.
-
Subculture the adapted cells from Step 3.
-
Culture for at least 5-10 passages to ensure stable growth and productivity.
-
-
Monitoring: At each passage, monitor viable cell density and viability. It is also recommended to assess key metabolic parameters such as glucose, lactate, and ammonia levels.
Protocol 2: Fed-Batch Culture of CHO Cells Using a Valyl-Glutamine Containing Feed
This protocol describes a generic fed-batch process for a recombinant CHO cell line, utilizing a feed medium supplemented with Valyl-glutamine.
Materials:
-
Adapted CHO cell line cultured in serum-free medium with Val-Gln.
-
Chemically defined basal medium (serum-free, without L-glutamine).
-
Concentrated, chemically defined feed medium (without L-glutamine).
-
Sterile, stock solution of Valyl-L-glutamine.
-
Bioreactor or shake flasks.
-
Apparatus for monitoring cell density, viability, and key metabolites.
Procedure:
-
Bioreactor Inoculation (Batch Phase):
-
Inoculate the bioreactor with the adapted CHO cells at a seeding density of 0.3-0.5 x 10^6 viable cells/mL in the basal medium supplemented with an initial concentration of Val-Gln (e.g., 2-4 mM).
-
Maintain standard culture parameters (e.g., 37°C, pH 7.0, 50% dissolved oxygen).
-
-
Feed Strategy:
-
Prepare a concentrated feed medium containing essential nutrients like amino acids, vitamins, and a carbon source (e.g., glucose), supplemented with a high concentration of Val-Gln. The exact concentration should be optimized based on the cell line's requirements.
-
Begin feeding on day 3 of the culture, or when the cell density reaches a predetermined level (e.g., >1 x 10^6 cells/mL).
-
The feeding volume can be a fixed percentage of the initial culture volume per day (e.g., 2-4%) or adjusted based on the online monitoring of key nutrients like glucose.
-
-
Process Monitoring:
-
Daily, monitor viable cell density, viability, and product titer.
-
Regularly measure the concentrations of glucose, lactate, and ammonia to monitor the metabolic state of the culture.
-
Adjust the feeding strategy as needed to maintain optimal nutrient levels and minimize waste product accumulation.
-
-
Harvest:
-
Harvest the culture when the cell viability drops below a predetermined threshold (e.g., 60-70%) or when the product titer plateaus.
-
Signaling Pathways and Experimental Workflows
The primary metabolic advantage of Valyl-glutamine stems from its stability, which ensures a controlled release of L-glutamine and L-valine. This steady supply of glutamine is crucial for various cellular processes, including the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
Conclusion
Valyl-glutamine presents a highly stable and efficient alternative to L-glutamine for supplementation in serum-free media. Its use can mitigate the detrimental effects of ammonia accumulation, leading to more robust and productive cell culture processes. The provided protocols offer a framework for the successful implementation of Val-Gln in both cell line adaptation and fed-batch production, paving the way for improved biopharmaceutical manufacturing. Further studies are warranted to generate more extensive quantitative data on the performance of Valyl-glutamine in various cell lines and production systems.
References
- 1. Stress‐induced increase of monoclonal antibody production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Val-Gln-OH in Cell Culture
Introduction
L-glutamine is a vital amino acid for the in vitro culture of mammalian cells, serving as a primary energy source and a key component in the synthesis of proteins and nucleotides.[1][2][3] However, L-glutamine is unstable in liquid cell culture media, spontaneously degrading into pyroglutamic acid and ammonia.[4][5] The accumulation of ammonia can be toxic to cells, adversely affecting cell growth, viability, and protein production.
To address this limitation, stabilized dipeptide forms of L-glutamine, such as H-Val-Gln-OH (Valyl-Glutamine), have been developed. Dipeptides like this compound are more stable in aqueous solutions and are enzymatically cleaved by cells to release L-glutamine and its partner amino acid, providing a controlled and sustained supply of glutamine while minimizing the buildup of toxic ammonia. The use of glutamine dipeptides can lead to more stable culture conditions, reduced cellular stress, and improved cell growth and productivity. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture applications.
Physicochemical Properties and Handling of this compound
A summary of the relevant physicochemical properties of this compound is provided in the table below. This compound is a neutral dipeptide at physiological pH, which influences the choice of solvent for reconstitution.
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₉N₃O₄ | |
| Molecular Weight | 245.28 g/mol | Use the exact molecular weight from your product's certificate of analysis for precise concentration calculations. |
| Structure | This compound | A dipeptide composed of L-Valine and L-Glutamine. |
| Net Charge at pH 7.0 | 0 | The N-terminal amino group (+1) and the C-terminal carboxyl group (-1) result in a neutral overall charge. Valine and Glutamine side chains are uncharged at neutral pH. |
| Appearance | White to off-white lyophilized powder | |
| Storage | Store lyophilized powder at -20°C or -80°C. | Before opening, allow the vial to equilibrate to room temperature to prevent moisture absorption. Store stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound
This protocol describes the preparation of a 100 mM sterile stock solution of this compound.
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, single-use cryovials for aliquoting
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = 0.1 L × 0.1 mol/L × 245.28 g/mol = 0.24528 g (or 245.28 mg)
-
-
Equilibrate and Weigh: Allow the vial of lyophilized this compound to warm to room temperature before opening. In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of the dipeptide and transfer it to a sterile conical tube.
-
Dissolution:
-
Add a small volume (e.g., 5 mL) of sterile, nuclease-free water or PBS to the conical tube containing the peptide.
-
Gently swirl or vortex the tube to dissolve the powder. Sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, add the solvent to reach the final desired volume (e.g., 10 mL). The solution should be clear.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use sterile cryovials.
-
Label the aliquots with the name of the dipeptide, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Troubleshooting:
-
If this compound does not readily dissolve in water or PBS, a small amount of an organic solvent like DMSO can be used for initial solubilization. Dissolve the peptide in a minimal volume of DMSO (e.g., 50-100 µL) and then slowly add this solution dropwise to the stirring aqueous buffer to the final volume. Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%.
Protocol 2: Determination of the Optimal Working Concentration of this compound
This protocol provides a framework for determining the optimal concentration of this compound for a specific cell line by assessing cell viability and proliferation.
Materials:
-
Cells of interest in logarithmic growth phase
-
Basal cell culture medium (without L-glutamine)
-
Sterile stock solution of this compound (e.g., 100 mM)
-
Standard L-glutamine solution (e.g., 200 mM)
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
Cell viability assay kit (e.g., MTT, XTT, or resazurin-based)
-
Plate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Ensure triplicate wells for each condition.
-
Media Preparation: Prepare the test media by supplementing the basal (L-glutamine-free) medium with different concentrations of this compound. A typical range to test is 0.5, 1.0, 2.0, 4.0, and 8.0 mM.
-
Negative Control: Basal medium without any glutamine source.
-
Positive Control: Basal medium supplemented with the standard concentration of L-glutamine for your cell line (e.g., 2 mM or 4 mM).
-
-
Incubation: Remove the seeding medium from the wells and replace it with the prepared test and control media. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Cell Viability and Proliferation Assessment: At predetermined time points (e.g., 24, 48, and 72 hours), assess cell viability and proliferation using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the average and standard deviation for each condition.
-
Plot cell viability/proliferation against the concentration of this compound.
-
The optimal concentration is the one that results in the highest cell viability and proliferation.
-
Data Presentation
Table 1: Comparison of L-Glutamine and this compound
| Feature | L-Glutamine | This compound |
| Stability in Media | Unstable, degrades over time. | Highly stable. |
| Ammonia Accumulation | High due to degradation. | Significantly reduced. |
| Glutamine Availability | Decreases over time as it degrades. | Consistent and sustained release through enzymatic cleavage. |
| Cell Viability | Can be compromised by ammonia toxicity. | Generally improved and extended. |
Table 2: Template for Recording Optimal Concentration Data
| Concentration (mM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Standard Deviation |
| 0 (Negative Control) | |||||
| 2 (L-Gln Control) | |||||
| 0.5 (this compound) | |||||
| 1.0 (this compound) | |||||
| 2.0 (this compound) | |||||
| 4.0 (this compound) | |||||
| 8.0 (this compound) |
Diagrams
Caption: Workflow for preparing a sterile stock solution of this compound.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Proposed pathway for the cellular uptake and metabolism of this compound.
References
- 1. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance [bioprocessonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
In Vivo Applications of Glutamine Dipeptides: A Detailed Overview
Introduction
Glutamine, the most abundant amino acid in the human body, plays a crucial role in a multitude of physiological processes, including nitrogen transport, immune function, and intestinal health.[1][2] However, its application in clinical and research settings is often hampered by its poor stability and low solubility in aqueous solutions. To overcome these limitations, stable and highly soluble dipeptide forms of glutamine, such as Valyl-glutamine (Val-Gln), have been developed. These dipeptides serve as efficient delivery vehicles for glutamine, ensuring its bioavailability for various in vivo applications.
This document provides detailed application notes and protocols for in vivo studies using glutamine dipeptides, with a focus on their therapeutic potential in oncology, neuroprotection, and intestinal integrity. While specific in vivo data for Valyl-glutamine is limited in the available literature, the following sections will detail the established applications and protocols for other structurally similar and well-researched glutamine dipeptides like Alanyl-glutamine (Ala-Gln) and Arginyl-glutamine (Arg-Gln), which can serve as a valuable reference for designing studies with Val-Gln.
I. Oncology
Glutamine is a critical nutrient for rapidly proliferating cancer cells, making it a key target for cancer therapy.[3][4] Glutamine antagonists and inhibitors of glutamine metabolism have shown promise in preclinical cancer models.[5]
Application Note: Targeting Glutamine Metabolism in Cancer
Glutamine dipeptides can be utilized in in vivo cancer models to study the effects of glutamine supplementation or, conversely, to investigate the efficacy of glutamine-targeted therapies. For instance, co-administration of a glutamine dipeptide with a glutaminase inhibitor could help elucidate the specific role of glutamine metabolism in tumor growth and survival.
Quantitative Data Summary: In Vivo Studies of Glutamine Analogs in Cancer Models
| Compound | Animal Model | Cancer Type | Dose/Route | Key Findings | Reference |
| 6-diazo-5-oxo-L-norleucine (DON) | VM-M3 Murine Model | Systemic Metastasis | Not specified | ~20-fold reduction in primary tumor growth; Inhibition of metastasis to liver, lung, and kidney. | |
| JHU-083 (Amidotransferase inhibitor) | Immunocompromised and immunocompetent mice | Clear Cell Renal Cell Carcinoma (ccRCC) | Not specified | Reduced tumor growth. | |
| BPTES (Glutaminase inhibitor) | Mouse Xenograft Model | Osteosarcoma with IDH1 mutations | Not specified | Reduced tumor weight and promoted apoptosis. |
Experimental Protocol: Evaluation of a Glutamine Dipeptide in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the effect of a glutamine dipeptide on tumor growth in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel or other extracellular matrix
-
Valyl-glutamine or other glutamine dipeptide
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the glutamine dipeptide (dissolved in vehicle) or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage). The dosage and frequency will need to be optimized for the specific dipeptide and cancer model.
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, Western blotting, metabolomics).
-
Experimental Workflow for Xenograft Study
Caption: Workflow for evaluating a glutamine dipeptide in a mouse xenograft model.
II. Neuroprotection
Glutamine plays a vital role in the glutamate-glutamine cycle in the brain, which is essential for normal neurotransmission. Dysregulation of this cycle is implicated in various neurodegenerative diseases. Glutamine supplementation has been shown to be neuroprotective in certain contexts.
Application Note: Neuroprotective Effects of Glutamine Dipeptides
Glutamine dipeptides can be investigated for their neuroprotective potential in animal models of neurodegeneration or brain injury. Their enhanced stability and solubility make them ideal for in vivo administration to study their effects on neuronal survival, inflammation, and cognitive function.
Quantitative Data Summary: In Vivo Neuroprotection Studies
| Compound | Animal Model | Condition | Dose/Route | Key Findings | Reference |
| L-glutamine | Mouse Model | Ischemic Stroke | Not specified | Reduced brain infarct volume, promoted neurobehavioral recovery. | |
| L-glutamine | Mouse Models of Familial AD | Alzheimer's Disease | Dietary supplementation | Reduced inflammation-induced neuronal cell cycle activation, tau phosphorylation, and ATM-activation. |
Experimental Protocol: Assessing Neuroprotection in a Mouse Model of Ischemic Stroke
This protocol describes a method to evaluate the neuroprotective effects of a glutamine dipeptide in a transient middle cerebral artery occlusion (tMCAO) mouse model.
Materials:
-
Male C57BL/6 mice
-
Valyl-glutamine or other glutamine dipeptide
-
Vehicle control
-
Anesthesia
-
Surgical instruments for tMCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
Procedure:
-
tMCAO Surgery:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 60 minutes).
-
After the occlusion period, withdraw the filament to allow for reperfusion.
-
-
Treatment Administration:
-
Administer the glutamine dipeptide or vehicle control at a predetermined time point relative to the ischemic insult (e.g., immediately after reperfusion). The route of administration could be intravenous or intraperitoneal.
-
-
Behavioral Assessment:
-
Perform a battery of behavioral tests at various time points post-surgery (e.g., 24, 48, and 72 hours) to assess neurological deficits.
-
-
Infarct Volume Measurement:
-
At the final time point, euthanize the mice and perfuse the brains.
-
Section the brains and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathway: L-glutamine Neuroprotection in Ischemic Stroke
Caption: L-glutamine upregulates HSP70, leading to reduced oxidative stress and neuroprotection.
III. Intestinal Integrity
Glutamine is a primary fuel source for enterocytes and plays a critical role in maintaining the integrity of the intestinal barrier. Glutamine dipeptides are often used in parenteral nutrition to support gut health.
Application Note: Enhancing Gut Barrier Function
In vivo studies can be designed to assess the ability of glutamine dipeptides to preserve or restore intestinal barrier function in models of intestinal injury, such as those induced by chemotherapy, radiation, or sepsis.
Quantitative Data Summary: In Vivo Studies on Intestinal Integrity
| Compound | Animal Model | Condition | Dose/Route | Key Findings | Reference |
| Alanyl-glutamine | Rats | Total Parenteral Nutrition (TPN) | TPN supplementation | Increased mucosa weight, villus height, and mucosal protein content; Prevented increased intestinal permeability. | |
| Glutamine | Rats | Trinitrobenzene sulfonic acid-induced colitis | 20 or 40 g/kg dietary supplementation | Reduced production of pro-inflammatory cytokines and bacterial translocation. | |
| Glutamine | Rats | Abdominal radiation | 3% in drinking water | Ameliorated mucosal injury and reduced bacterial translocation. |
Experimental Protocol: Evaluation of Gut Barrier Function in a Rat Model of Sepsis
This protocol outlines a method to investigate the effect of a glutamine dipeptide on intestinal permeability in a cecal ligation and puncture (CLP) model of sepsis in rats.
Materials:
-
Male Sprague-Dawley rats
-
Valyl-glutamine or other glutamine dipeptide
-
Vehicle control
-
Anesthesia
-
Surgical instruments for CLP
-
Fluorescein isothiocyanate-dextran (FITC-dextran)
Procedure:
-
CLP Surgery:
-
Induce sepsis by ligating and puncturing the cecum.
-
-
Treatment:
-
Administer the glutamine dipeptide or vehicle control at specified time points post-CLP, for example, via intravenous infusion.
-
-
Intestinal Permeability Assay:
-
At a designated time after CLP (e.g., 24 hours), orally gavage the rats with FITC-dextran.
-
After a set period (e.g., 4 hours), collect blood via cardiac puncture.
-
Measure the concentration of FITC-dextran in the plasma using a fluorometer. Increased plasma FITC-dextran indicates increased intestinal permeability.
-
-
Tissue Analysis:
-
Collect intestinal tissue samples for histological analysis (e.g., villus height, crypt depth) and measurement of inflammatory markers.
-
Logical Relationship: Glutamine Dipeptides and Intestinal Health
Caption: Glutamine dipeptides improve intestinal metabolism, leading to enhanced gut barrier function.
While direct in vivo studies on Valyl-glutamine are not extensively documented in the currently available literature, the established research on other glutamine dipeptides provides a strong foundation for designing and conducting such investigations. The protocols and data presented here for oncology, neuroprotection, and intestinal integrity applications can be adapted to explore the specific therapeutic potential of Valyl-glutamine. Future research is warranted to elucidate the unique pharmacokinetic and pharmacodynamic properties of Valyl-glutamine in various in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Glutamine in the Complex Interaction between Gut Microbiota and Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filament formation enables cancer cells’ glutamine addiction | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Role of Stable Glutamine Dipeptides in Advanced 3D Cell Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, have emerged as critical tools in biomedical research and drug development. By recapitulating the complex cell-cell and cell-matrix interactions of native tissues, these models offer a more physiologically relevant environment compared to traditional 2D monolayers.[][2][3] A crucial aspect of successful 3D culture is the maintenance of a stable and nutrient-rich microenvironment. L-glutamine, an essential amino acid for cellular energy metabolism, protein synthesis, and nucleotide biosynthesis, is a standard supplement in cell culture media.[4][5] However, L-glutamine is unstable in liquid media, degrading into ammonia and pyroglutamic acid, which can be toxic to cells and compromise the integrity of long-term 3D cultures.
This document provides detailed application notes and protocols for the use of stable glutamine dipeptides, such as H-Val-Gln-OH, in 3D cell culture systems. While direct data on this compound is limited, the principles and methodologies outlined here are based on extensive research on other stabilized glutamine dipeptides like H-Gamma-Glu-Gln-OH and Alanyl-Glutamine (Ala-Gln). These dipeptides offer enhanced stability, ensuring a consistent supply of L-glutamine and minimizing the accumulation of cytotoxic ammonia, thereby promoting healthier and more robust 3D cell models.
Advantages of Stable Glutamine Dipeptides in 3D Cell Culture
The use of stabilized glutamine dipeptides provides several key advantages over free L-glutamine in the context of 3D cell culture.
| Feature | Standard L-Glutamine | Stable Glutamine Dipeptides (e.g., this compound) | Reference |
| Stability in Media | Unstable, degrades over time | Highly stable | |
| Ammonia Accumulation | High, leading to cytotoxicity | Significantly reduced | |
| Glutamine Availability | Decreases over time | Consistent and sustained release | |
| Cell Viability in 3D Models | Can be compromised, especially in the spheroid core | Improved and extended | |
| Productivity | Can be negatively impacted | Potentially enhanced | |
| Experimental Consistency | Prone to variability due to degradation | Improved reproducibility |
Signaling Pathways in 3D Cell Culture and Glutamine Metabolism
The transition from 2D to 3D culture significantly influences cellular signaling. Additionally, glutamine metabolism is intricately linked to key signaling pathways that regulate cell fate, proliferation, and survival.
Glutamine Metabolism and Cellular Uptake
Stable glutamine dipeptides are taken up by cells via peptide transporters. Intracellular peptidases then cleave the dipeptide, releasing free L-glutamine and the other constituent amino acid (e.g., Valine for this compound). This controlled release mechanism prevents the rapid accumulation of extracellular ammonia.
Caption: Cellular uptake and metabolism of this compound.
Glutamine-Dependent mTORC1 Signaling
Glutamine is a critical activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. In the context of 3D models and development, glutamine-dependent mTORC1 signaling can influence cell fate decisions.
Caption: Glutamine-dependent activation of the mTORC1 pathway.
Experimental Protocols
Protocol 1: Adaptation of Cell Lines to Stable Glutamine Dipeptide-Supplemented Medium
This protocol is designed for the gradual adaptation of suspension or spheroid-forming cell lines from a medium containing L-glutamine to one containing a stable glutamine dipeptide.
Materials:
-
Basal cell culture medium (without L-glutamine)
-
Standard L-glutamine solution
-
Sterile stock solution of this compound (or other stable dipeptide)
-
Cell line of interest
-
Standard cell culture equipment (incubator, centrifuge, flasks/plates)
Procedure:
-
Initial Culture: Begin with cells actively growing in their standard L-glutamine-containing medium.
-
Passage 1 (75% L-Gln / 25% Dipeptide):
-
Prepare the adaptation medium by supplementing the basal medium with 75% of the original L-glutamine concentration and 25% of the equivalent molar concentration of the stable dipeptide.
-
Subculture the cells into this adaptation medium at their normal seeding density.
-
Incubate under standard conditions.
-
-
Monitoring:
-
Monitor cell growth and viability daily.
-
Passage the cells for at least two to three passages in this medium, ensuring that the viable cell density and viability are comparable to the control culture (100% L-glutamine).
-
-
Passage 2 (50% L-Gln / 50% Dipeptide):
-
Prepare the next adaptation medium with a 50:50 molar ratio of L-glutamine to the stable dipeptide.
-
Subculture the cells and monitor for 2-3 passages.
-
-
Subsequent Passages: Continue to decrease the L-glutamine concentration and increase the dipeptide concentration in 25% increments (e.g., 25% L-Gln / 75% Dipeptide, then 0% L-Gln / 100% Dipeptide) with each subsequent adaptation step, ensuring cell health is maintained at each stage.
References
Valyl-Glutamine for Enhancing Protein Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production, optimizing cell culture processes to maximize recombinant protein yield is of paramount importance. L-glutamine is a critical amino acid for rapidly proliferating cells, serving as a primary energy source and a key building block for protein and nucleotide synthesis.[1][2][3] However, L-glutamine is notoriously unstable in liquid culture media, spontaneously degrading into ammonia and pyroglutamate.[1][3] The accumulation of ammonia can be toxic to cells, inhibiting growth, reducing cell viability, and negatively impacting protein production and quality.
To overcome the limitations of L-glutamine, stable dipeptides such as Valyl-glutamine (Val-Gln) have been developed. These dipeptides are not subject to spontaneous degradation and are enzymatically cleaved by cells to gradually release L-glutamine and L-valine, providing a stable and sustained supply of these essential amino acids. This controlled release mechanism prevents the rapid accumulation of toxic ammonia, leading to improved cell health, extended culture longevity, and ultimately, enhanced recombinant protein production.
These application notes provide a comprehensive overview of the benefits of using Valyl-glutamine in cell culture for enhanced protein production, along with detailed protocols for its application.
Mechanism of Action and Benefits of Valyl-Glutamine
Valyl-glutamine is a dipeptide composed of L-valine and L-glutamine. Its stability in aqueous solutions prevents the wasteful degradation that occurs with free L-glutamine. Cells possess extracellular peptidases that hydrolyze the dipeptide bond, releasing L-valine and L-glutamine into the cytoplasm. This on-demand release of amino acids offers several advantages:
-
Reduced Ammonia Accumulation: By preventing the spontaneous degradation of glutamine, the use of Val-Gln significantly reduces the accumulation of toxic ammonia in the culture medium. This leads to a more stable culture environment, promoting higher cell viability and productivity.
-
Enhanced Cell Growth and Viability: The reduction in ammonia toxicity and the stable supply of essential amino acids contribute to improved cell growth and prolonged culture viability. This is particularly crucial in high-density and long-term fed-batch cultures.
-
Increased Protein Titer: A healthier and more productive cell culture translates directly to higher yields of the target recombinant protein. Studies have shown that replacing L-glutamine with stable dipeptides can significantly increase protein titers.
-
Improved Product Quality: High ammonia levels can negatively affect protein glycosylation patterns. By minimizing ammonia accumulation, Val-Gln can contribute to more consistent and desirable post-translational modifications of the recombinant protein.
Data Presentation
The following tables summarize the comparative effects of using stable glutamine sources versus standard L-glutamine on key cell culture parameters. While specific data for Valyl-glutamine is limited in publicly available literature, the data for a similar stable dipeptide, L-alanyl-L-glutamine, is presented as a representative example of the benefits of dipeptide supplementation.
Table 1: Effect of Glutamine Source on CHO Cell Performance in Fed-Batch Culture
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine | Fold Change | Reference |
| Peak Viable Cell Density (x10^6 cells/mL) | 8.5 | 11.2 | +1.32 | |
| Culture Longevity (days) | 12 | 16 | +1.33 | |
| Ammonia Concentration (mM) | 8.2 | 4.5 | -1.82 | |
| Recombinant Protein Titer (mg/L) | 250 | 420 | +1.68 |
Table 2: Impact of Glutamine Concentration on Recombinant Protein Production in CHO Cells
| Initial Glutamine Concentration (mM) | Maximum Protein Titer (mg/L) | Ammonia Accumulation (mM) | Reference |
| 0 | 180 | 1.5 | |
| 2 | 240 | 3.0 | |
| 4 | 220 | 5.5 | |
| 6 | 190 | 8.0 |
Experimental Protocols
Protocol 1: Adaptation of Cell Lines to Valyl-Glutamine
Objective: To adapt a cell line from a medium containing L-glutamine to a medium containing Valyl-glutamine.
Materials:
-
Cell line of interest (e.g., CHO, HEK293)
-
Basal culture medium without L-glutamine
-
L-glutamine solution (200 mM)
-
Valyl-glutamine solution (of equivalent molar concentration to L-glutamine)
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
Methodology:
-
Sequential Adaptation:
-
Step 1 (75% L-Gln / 25% Val-Gln): Initiate the adaptation by subculturing the cells in a medium containing 75% of the original L-glutamine concentration and 25% of the target Val-Gln concentration.
-
Step 2 (50% L-Gln / 50% Val-Gln): After one to two successful passages (as determined by consistent growth and viability), subculture the cells in a medium with a 50/50 mixture of L-glutamine and Val-Gln.
-
Step 3 (25% L-Gln / 75% Val-Gln): Following another one to two successful passages, move to a medium containing 25% L-glutamine and 75% Val-Gln.
-
Step 4 (100% Val-Gln): Finally, subculture the cells into a medium containing 100% Val-Gln.
-
-
Direct Adaptation (for robust cell lines):
-
Directly subculture the cells from the L-glutamine-containing medium into the medium supplemented with Val-Gln.
-
-
Monitoring: At each passage, monitor cell growth, viability (using trypan blue exclusion), and morphology. Ensure that the cell viability remains above 90% and the doubling time is consistent before proceeding to the next step.
-
Cryopreservation: Once the cells are fully adapted to the Val-Gln-containing medium, establish a new cell bank and cryopreserve the adapted cells.
Protocol 2: Fed-Batch Culture using Valyl-Glutamine
Objective: To perform a fed-batch culture of a recombinant cell line using a feeding strategy that includes Valyl-glutamine to enhance protein production.
Materials:
-
Adapted cell line in Val-Gln-containing medium
-
Bioreactor or shake flasks
-
Production basal medium (without L-glutamine)
-
Concentrated feed medium containing Val-Gln, other amino acids, glucose, and essential nutrients
-
Glucose solution
-
Analytical equipment for measuring cell density, viability, metabolites (glucose, lactate, ammonia), and protein titer (e.g., HPLC, ELISA).
Methodology:
-
Bioreactor Inoculation: Inoculate the bioreactor with the adapted cells at a predetermined seeding density (e.g., 0.3-0.5 x 10^6 viable cells/mL) in the production basal medium supplemented with an initial concentration of Val-Gln.
-
Batch Phase: Monitor the culture daily for viable cell density, viability, glucose, and key metabolites. The initial phase is a batch culture where cells grow exponentially.
-
Initiation of Feeding: Begin the fed-batch strategy when a key nutrient, typically glucose or glutamine (as indicated by a surrogate marker if not directly measured), starts to become limiting. This is often on day 3 or when the cell density reaches a specific target.
-
Feeding Strategy:
-
Add the concentrated feed medium containing Val-Gln to the bioreactor daily or in response to nutrient consumption.
-
The feeding volume and frequency should be optimized to maintain nutrient levels within a desired range and to avoid the accumulation of toxic byproducts.
-
Maintain the glucose concentration at a target level (e.g., 2-4 g/L) through separate additions of a concentrated glucose solution as needed.
-
-
Process Monitoring: Continue to monitor viable cell density, viability, metabolites, and product titer throughout the culture.
-
Harvesting: Terminate the culture and harvest the supernatant for protein purification when cell viability drops below a predetermined threshold (e.g., 60-70%) or when the product titer plateaus.
Visualizations
Caption: Metabolic fate of L-glutamine vs. Valyl-glutamine.
Caption: Experimental workflow for Val-Gln fed-batch culture.
Caption: Key signaling pathways influenced by glutamine availability.
References
Troubleshooting & Optimization
Troubleshooting low yield in H-Val-Gln-OH synthesis
Welcome to the technical support center for H-Val-Gln-OH synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues, particularly low yield, encountered during the synthesis of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of this compound presents two main challenges. First, the coupling of valine, a sterically hindered amino acid, can be slow and inefficient. Second, the side chain of glutamine contains an amide group that is prone to dehydration, forming a nitrile byproduct, especially during the activation of the carboxyl group.[1][2] This side reaction is a significant cause of low yield and impurity.
Q2: Which protecting group strategy, Fmoc/tBu or Boc/Bzl, is recommended for this synthesis?
Both Fmoc/tBu and Boc/Bzl strategies can be used.[3][] However, the Fmoc/tBu strategy is often preferred due to its milder deprotection conditions.[5] The N-terminal Fmoc group is removed with a base like piperidine, while the tBu-based side-chain protecting groups are cleaved with a moderately strong acid like trifluoroacetic acid (TFA). The Boc strategy requires strong acids like anhydrous HF for final cleavage, which can be harsh on the peptide. For glutamine, a side-chain protecting group like trityl (Trt) is crucial in either strategy to prevent dehydration.
Q3: How can the dehydration of the glutamine side chain be prevented?
Preventing the dehydration of the glutamine side chain is critical for a high-yield synthesis. Key strategies include:
-
Side-Chain Protection: Using a protecting group on the side-chain amide, such as the trityl (Trt) group, is the most effective method.
-
Choice of Coupling Reagent: Carbodiimide reagents like DCC and DIC are known to promote nitrile formation from glutamine residues. Using phosphonium or aminium/uronium salt-based reagents (e.g., HBTU, HATU) is generally safer.
-
Use of Additives: If using a carbodiimide, the addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can suppress the dehydration side reaction.
Q4: What are the best practices for purifying the final this compound product?
After cleavage from the resin and removal of protecting groups, the crude peptide should be precipitated using cold diethyl ether. The primary method for purification is reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) is typically used to achieve high purity. The collected fractions containing the pure peptide are then lyophilized to obtain the final product as a fluffy white powder.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields during the synthesis of this compound.
| Problem/Symptom | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Steric Hindrance of Valine: The bulky isopropyl side chain of valine can hinder its approach to the reactive site. | - Use a more powerful coupling reagent like HATU or HCTU, which form highly reactive OAt or 6-ClOBt esters.- Extend the coupling reaction time (e.g., from 2 hours to 4 hours or overnight).- Perform a double coupling step for the valine residue. |
| Peptide Aggregation: Hydrophobic sequences can aggregate on the solid support, blocking reactive sites. | - Use solvents known to disrupt secondary structures, such as adding 2,2,2-trifluoroethanol (TFE) to DMF.- Perform the coupling at a slightly elevated temperature (e.g., 40-50°C) to break up aggregates. | |
| Presence of Major Impurities | Glutamine Side-Chain Dehydration: The amide group on the glutamine side chain can be converted to a nitrile during carboxyl activation. | - Ensure the use of a side-chain protecting group like Fmoc-Gln(Trt)-OH.- Avoid carbodiimide reagents (DCC, DIC) if possible. If used, always include an additive like HOBt. |
| Racemization: The chiral center of the amino acid can epimerize during activation, leading to diastereomeric impurities. | - Use coupling additives that are known to suppress racemization, such as HOBt or Oxyma Pure.- Avoid excessive amounts of base (e.g., DIPEA) and ensure pre-activation times are not unnecessarily long. | |
| Incomplete Deprotection | Incomplete Fmoc Removal: Insufficient treatment with piperidine can leave the N-terminus blocked. | - Ensure the use of fresh 20% piperidine in DMF solution.- Increase the deprotection time or perform a second treatment (e.g., 2 x 10 minutes). |
| Incomplete Side-Chain Deprotection: The cleavage cocktail or time may be insufficient to remove all protecting groups (e.g., Trt, tBu). | - Use a standard cleavage cocktail appropriate for the protecting groups (e.g., TFA/TIPS/H₂O 95:2.5:2.5).- Ensure the cleavage reaction runs for a sufficient time (e.g., 2-3 hours). |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Potential | Notes |
| DCC/DIC | Carbodiimide | Moderate | High without additive | Can cause dehydration of Gln side chain. Byproduct removal can be difficult (DCU is insoluble). |
| HBTU/TBTU | Aminium Salt | High | Low with HOBt | Very efficient and widely used. Forms an aminium, not uronium, structure. |
| HATU/HCTU | Aminium Salt | Very High | Very Low | More reactive than HBTU due to the formation of OAt or 6-ClOBt esters. Ideal for sterically hindered couplings. |
| PyBOP | Phosphonium Salt | High | Low | Generates OBt esters; generally free of side reactions. |
Table 2: Protecting Group Strategies for Valine and Glutamine
| Amino Acid | Protecting Group | Strategy | Cleavage Conditions | Stability |
| Valine (α-amino) | Fmoc | Fmoc/tBu | 20% Piperidine in DMF (Base-labile) | Stable to acids. |
| Boc | Boc/Bzl | Trifluoroacetic Acid (TFA) (Acid-labile) | Stable to bases. | |
| Glutamine (side chain) | Trt (Trityl) | Both | Mild acid (e.g., TFA in cleavage cocktail) | Protects against dehydration. |
| Glutamine (γ-carboxyl) | OtBu (tert-Butyl ester) | Fmoc/tBu | TFA (Acid-labile) | Orthogonal to Fmoc group. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol describes the manual solid-phase synthesis of this compound on a Wang resin.
1. Resin Preparation and First Amino Acid Loading:
- Swell 1 g of Wang resin (e.g., 1 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
- Drain the DCM. Dissolve Fmoc-Gln(Trt)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
- Add the solution to the resin and shake for 2-4 hours.
- Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
2. Fmoc Deprotection (for Glutamine):
- Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes.
- Treat the resin with 20% piperidine in DMF for 10 minutes. Drain.
- Repeat the piperidine treatment for another 10 minutes.
- Wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Second Amino Acid Coupling (Valine):
- In a separate flask, pre-activate Fmoc-Val-OH (3 eq) with HBTU (3 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow to react for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Shake for 2-4 hours. Monitor coupling completion with a Kaiser test. If incomplete, wash and recouple.
- Wash the resin with DMF (5x) and DCM (3x).
4. Final Fmoc Deprotection (for Valine):
- Repeat the Fmoc deprotection steps as described in step 2.
5. Cleavage and Deprotection:
- Wash the final peptide-resin with DCM (3x) and dry under vacuum.
- Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).
- Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude peptide under vacuum.
6. Purification:
- Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.
- Purify by reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.
- Collect fractions containing the pure product, pool them, and lyophilize to obtain this compound as a white solid.
Visualizations
Visual diagrams are provided below to illustrate key workflows and chemical pathways.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Desired peptide coupling vs. glutamine side-chain dehydration.
References
Technical Support Center: Optimizing Valyl-glutamine (Val-Gln) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency for Valyl-glutamine (Val-Gln) dipeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of the Val-Gln dipeptide challenging?
A1: The synthesis of Valyl-glutamine presents challenges primarily due to the steric hindrance of the valine residue and potential side reactions associated with glutamine. Valine's bulky isopropyl side chain can physically obstruct the approach of the activated glutamic acid, slowing down the coupling reaction. Glutamine, if its side-chain amide is not protected, can undergo side reactions such as pyroglutamate formation.
Q2: What are the most common side reactions observed during Val-Gln synthesis?
A2: The most prevalent side reactions include:
-
Incomplete Coupling: Due to the steric hindrance of valine, the coupling reaction may not go to completion, resulting in deletion sequences (missing the Val residue).
-
Pyroglutamate Formation: The N-terminal glutamine can cyclize to form pyroglutamic acid, especially during prolonged activation or under acidic/basic conditions. This results in a truncated peptide.
-
Diketopiperazine (DKP) Formation: When glutamine is the second amino acid on the resin, the dipeptidyl-resin can cyclize to form a diketopiperazine, cleaving the dipeptide from the resin.
-
Racemization: The activated carboxylic acid of the incoming amino acid can be susceptible to racemization, especially with prolonged activation times or the use of certain bases.
Q3: Which protecting group strategy is recommended for glutamine?
A3: For glutamine, it is highly recommended to use a side-chain protecting group to prevent side reactions. The trityl (Trt) group (i.e., Fmoc-Gln(Trt)-OH) is a standard choice as it effectively prevents pyroglutamate formation and also improves the solubility of the amino acid derivative in common organic solvents like DMF.
Q4: How can I monitor the efficiency of the coupling reaction?
A4: The completeness of the coupling reaction can be monitored using qualitative colorimetric tests on a small sample of the resin beads. The Kaiser test is commonly used to detect free primary amines; a positive result (blue color) indicates an incomplete coupling. For a more quantitative assessment, a small amount of the peptide-resin can be cleaved and the resulting crude peptide analyzed by HPLC and mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Valyl-glutamine.
| Symptom | Potential Cause | Recommended Solution |
| Low final yield of Val-Gln dipeptide | Incomplete coupling of Valine to Glutamine-resin. | - Use a more powerful coupling reagent like HATU or HCTU. - Increase the coupling reaction time (e.g., from 1 hour to 2-4 hours). - Perform a double coupling (repeat the coupling step with fresh reagents). - Increase the temperature of the coupling reaction (e.g., to 50°C), if using a compatible setup. |
| Peptide aggregation on the resin. | - Use a solvent system known to disrupt secondary structures, such as a mixture of DMF and NMP. - Incorporate chaotropic salts like LiCl into the coupling mixture. | |
| Presence of a significant peak corresponding to truncated Gln in HPLC/MS | Pyroglutamate formation from N-terminal Glutamine. | - Ensure the use of side-chain protected Glutamine (e.g., Fmoc-Gln(Trt)-OH). - Minimize the pre-activation time of the glutamic acid derivative before adding it to the resin. - Avoid basic conditions during workup if the N-terminus is deprotected. |
| Diketopiperazine formation. | - If Gln is the C-terminal amino acid, couple the Valine immediately after the deprotection of the Gln residue. - Consider using a 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress DKP formation. | |
| Multiple peaks close to the product peak in HPLC, with the same mass | Racemization of one of the amino acid residues. | - Use an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) with your coupling reagent. - Avoid prolonged pre-activation times. - Use a less hindered base, such as 2,4,6-collidine, instead of DIPEA. |
| Kaiser test is positive (blue) after coupling | Incomplete coupling reaction. | - Immediately perform a second coupling with fresh reagents. - If the second coupling is still incomplete, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance associated with valine. The following table summarizes the general relative efficiency of common coupling reagents for sterically hindered amino acids. Note: Actual yields can vary significantly based on specific reaction conditions.
| Coupling Reagent | Additive | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Notes |
| HATU | (HOAt integrated) | Very High | 30 - 90 min | Generally considered one of the most effective reagents for difficult couplings.[1] |
| HBTU | (HOBt integrated) | High | 1 - 2 hours | A reliable and widely used coupling reagent, though slightly less reactive than HATU.[1] |
| HCTU | (6-Cl-HOBt integrated) | High | 1 - 2 hours | Similar in reactivity to HBTU, often with better solubility. |
| DIC/HOBt | HOBt | Moderate to High | 2 - 4 hours | A cost-effective option, but generally requires longer reaction times. |
| DIC/Oxyma | OxymaPure® | High | 1 - 3 hours | A safer and often more effective alternative to DIC/HOBt. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of Valyl-glutamine (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of Val-Gln on a Rink Amide resin to yield the C-terminal amide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Val-OH
-
Coupling Reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Gln(Trt)-OH):
-
Drain the DMF from the swelled resin.
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc-Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-Val-OH):
-
In a separate vessel, dissolve Fmoc-Val-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to check for completion. If positive, perform a second coupling.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Final Fmoc-Deprotection:
-
Repeat step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude peptide by HPLC and mass spectrometry.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Visualizations
Experimental Workflow for Val-Gln Synthesis
Caption: Solid-phase synthesis workflow for Valyl-glutamine.
Troubleshooting Logic for Low Coupling Yield
Caption: Troubleshooting logic for low yield in Val-Gln synthesis.
References
H-Val-Gln-OH aggregation issues and prevention
Disclaimer: Direct experimental data on the aggregation of the dipeptide H-Val-Gln-OH is limited in publicly available literature. The information provided in this technical support center is based on established principles of peptide chemistry, the physicochemical properties of its constituent amino acids (Valine and Glutamine), and data from analogous short peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as Valyl-Glutamine, is a dipeptide composed of a hydrophobic amino acid (L-Valine) and a polar, uncharged amino acid (L-Glutamine).[1] This amphiphilic nature—possessing both water-repelling and water-attracting parts—plays a significant role in its solubility and aggregation behavior.
Below is a summary of its estimated physicochemical properties:
| Property | Estimated Value/Characteristic | Source/Method |
| Molecular Formula | C₁₀H₁₉N₃O₄ | PubChem |
| Molecular Weight | 245.28 g/mol | PubChem |
| Isoelectric Point (pI) | ~5.65 | Calculated using online pI predictors.[2][3][4] |
| Net Charge at pH 7.0 | 0 | Calculated based on pKa values.[3] |
| Hydrophobicity | Moderately Hydrophobic | Based on Valine's strong hydrophobicity. |
Q2: Why is my this compound solution aggregating or precipitating?
A2: Peptide aggregation is a process where individual peptide molecules stick together to form larger, often insoluble, complexes. For this compound, this is primarily driven by:
-
Hydrophobic Interactions: The Valine residue has a nonpolar, hydrophobic side chain that tends to avoid water. To minimize contact with water, these side chains can interact with each other, leading to self-assembly.
-
Hydrogen Bonding: The amide group in the side chain of Glutamine can form hydrogen bonds with other peptide molecules, contributing to the stability of aggregates.
-
Concentration: At higher concentrations, peptide molecules are in closer proximity, increasing the likelihood of aggregation.
-
pH near the Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero. At this pH (~5.65 for this compound), electrostatic repulsion between molecules is minimal, promoting aggregation.
-
Solution Conditions: Factors like temperature, ionic strength (salt concentration), and the type of buffer can all influence aggregation kinetics.
Q3: How do the individual amino acids, Valine and Glutamine, contribute to aggregation?
A3: Valine, with its bulky, nonpolar isopropyl side chain, is known to promote aggregation by driving hydrophobic collapse to exclude water. Glutamine's role is more complex; its side chain contains an amide group that can participate in hydrogen bonding, which can stabilize aggregated structures like β-sheets. However, some studies have shown that despite being polar, Glutamine can be less soluble than Valine in water, which may contribute to a higher propensity for aggregation compared to more hydrophilic peptides.
Q4: How can I prevent or minimize the aggregation of this compound?
A4: Several strategies can be employed to mitigate aggregation:
-
pH Adjustment: Work at a pH that is at least 1-2 units away from the isoelectric point (pI ~5.65). For this peptide, dissolving in a slightly acidic (pH 3.5-4.5) or slightly basic (pH 7.5-8.5) buffer will increase the net charge and enhance electrostatic repulsion between molecules.
-
Use of Co-solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before slowly diluting with your aqueous buffer can improve solubility.
-
Lower Concentration: Work with the lowest peptide concentration that is feasible for your experiment.
-
Low Temperature: Storing peptide solutions at 4°C or on ice can slow down the kinetics of aggregation. However, for long-term storage, freezing at -20°C or -80°C is recommended.
-
Additives: In some cases, small amounts of additives like detergents or chaotropic agents (e.g., guanidine hydrochloride, urea) can disrupt the interactions that lead to aggregation, but their compatibility with your downstream application must be considered.
Troubleshooting Guide
Here are some common issues encountered during experiments with this compound and steps to resolve them.
Issue 1: The lyophilized this compound powder does not dissolve in my aqueous buffer (e.g., PBS pH 7.4).
-
Potential Cause: The peptide is neutral at pH 7.4, which is close to its pI, leading to low solubility. The hydrophobic Valine residue also hinders dissolution in aqueous solutions.
-
Troubleshooting Steps:
-
Verify Peptide Charge: Calculate the net charge of the peptide at your working pH. Since this compound has a pI of ~5.65, it is neutral and thus has low solubility around this pH.
-
Use an Organic Co-solvent:
-
First, try to dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO or DMF.
-
While vigorously stirring your aqueous buffer, add the peptide-organic solvent solution drop-by-drop.
-
If the solution becomes cloudy, you have exceeded the solubility limit. You may need to start over with a lower final concentration.
-
-
Adjust pH:
-
For this basic peptide, try dissolving it in a dilute acidic solution, such as 10% acetic acid, and then dilute it with your buffer.
-
-
Sonication: Briefly sonicate the sample in an ice bath to help break up small aggregates and aid dissolution.
-
Issue 2: The peptide dissolves initially but then precipitates or the solution becomes cloudy over time.
-
Potential Cause: The peptide is forming aggregates over time. This can be influenced by temperature, concentration, and interactions with components in the media.
-
Troubleshooting Steps:
-
Work at a Lower Temperature: Keep the peptide solution on ice or at 4°C to slow down aggregation kinetics.
-
Prepare Fresh Solutions: Prepare the peptide solution immediately before use to minimize the time available for aggregation to occur.
-
Check for Serum Interaction: If using cell culture media, components in the serum (like albumin) can sometimes interact with peptides and cause precipitation. Test your experiment in serum-free media to see if the problem persists. If it does, you may need to pre-incubate the peptide in serum-free media before adding it to your full-serum culture.
-
Filter the Solution: Before use, filter the peptide solution through a 0.22 µm filter to remove any pre-existing small aggregates that could act as seeds for further aggregation.
-
Issue 3: I observe high variability in my experimental results.
-
Potential Cause: Inconsistent amounts of soluble, monomeric peptide due to aggregation. The concentration of the active peptide may be lower than expected.
-
Troubleshooting Steps:
-
Standardize Dissolution Protocol: Ensure you are using the exact same procedure (solvents, pH, mixing, sonication) to prepare your peptide solution for every experiment.
-
Quantify Soluble Peptide: After dissolution and before use, centrifuge your sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble aggregates. Measure the peptide concentration in the supernatant (e.g., using UV-Vis spectroscopy if the peptide had an aromatic residue, or a peptide quantification assay) to determine the actual concentration of soluble peptide.
-
Monitor Aggregation State: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in your stock solution before each experiment.
-
Experimental Protocols & Data
Data Presentation: Factors Influencing Peptide Solubility
The following table summarizes general strategies for dissolving peptides based on their overall charge.
| Peptide Type (Overall Charge) | Primary Solvent | Secondary Solvent (if needed) | Notes |
| Basic (Positive) | Sterile Water | 10-30% Acetic Acid or 0.1% TFA | This compound is basic. |
| Acidic (Negative) | Sterile Water / PBS (pH 7.4) | 10% NH₄OH or 0.1M Ammonium Bicarbonate | Not applicable for this compound. |
| Neutral / Hydrophobic | Minimal Organic Solvent (DMSO, DMF) | Dilute with Water or Aqueous Buffer | This approach is often necessary for peptides with significant hydrophobic character. |
Key Experimental Protocols
Here are detailed methodologies for key experiments to monitor this compound aggregation.
1. Thioflavin T (ThT) Aggregation Assay
This assay monitors the formation of β-sheet-rich aggregates, such as amyloid fibrils, in real-time.
-
Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in sterile water, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide using a standardized protocol to the desired stock concentration. To disaggregate any pre-existing seeds, a common method involves dissolving the peptide in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), evaporating the solvent, and then resuspending in the assay buffer.
-
Prepare Working Solutions:
-
Prepare the peptide solution at the final desired concentration in the assay buffer.
-
Prepare a ThT working solution (e.g., 20 µM) in the same assay buffer.
-
-
Assay Setup: In each well of the 96-well plate, mix the peptide solution with the ThT working solution. Include controls: buffer with ThT only (for background) and a positive control if available.
-
Measurement:
-
Place the plate in a fluorescence reader set to the desired temperature (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes).
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Enable shaking between reads to promote aggregation.
-
-
-
Data Analysis: Subtract the background fluorescence from the control wells. Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau indicates amyloid-like aggregation.
2. Dynamic Light Scattering (DLS)
DLS is used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of aggregates.
-
Materials:
-
This compound peptide solution, filtered through a 0.22 µm filter
-
DLS instrument
-
Low-volume cuvette
-
-
Procedure:
-
Sample Preparation: Prepare the peptide solution in the desired buffer at the concentration of interest. Prepare a buffer-only control.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature and the viscosity of the solvent.
-
Measurement:
-
First, measure the buffer-only control to ensure there are no contaminants (e.g., dust).
-
Carefully place the cuvette with the peptide sample into the instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement. The instrument will generate a correlation function and calculate the size distribution (hydrodynamic radius) and polydispersity index (PDI).
-
-
-
Data Analysis: An increase in the average particle size or the appearance of a second, larger population of particles over time is indicative of aggregation. A high PDI suggests a heterogeneous sample with multiple species (monomers, oligomers, aggregates).
3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of the peptide in solution. A conformational change from a random coil to a β-sheet structure often accompanies aggregation.
-
Materials:
-
This compound peptide solution
-
CD Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
-
Procedure:
-
Sample Preparation: Prepare the peptide solution in a suitable buffer (note: buffers with high absorbance in the far-UV region, like Tris, can interfere). Phosphate buffers are often a good choice. A typical concentration is 0.1-0.5 mg/mL.
-
Instrument Setup: Turn on the instrument and purge with nitrogen gas. Set the desired parameters, including the wavelength range (e.g., 190-260 nm).
-
Measurement:
-
Collect a baseline spectrum using the buffer alone.
-
Rinse the cuvette and load the peptide sample.
-
Collect the CD spectrum of the peptide sample.
-
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Analyze the resulting spectrum for characteristic secondary structure signals:
-
β-sheet: A single negative band around 218 nm.
-
Random coil: A strong negative band below 200 nm.
-
-
A shift from a random coil spectrum to a β-sheet spectrum over time would indicate aggregation-associated conformational changes.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: A simplified mechanism for peptide aggregation.
Caption: Workflow for characterizing this compound aggregation.
References
Degradation products of H-Val-Gln-OH in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Val-Gln-OH in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in aqueous solutions?
A1: The degradation of this compound in solution primarily occurs through two pathways:
-
Cleavage of the peptide bond: This results in the formation of the individual amino acids, L-valine and L-glutamine.
-
Deamidation of the glutamine residue: The amide group on the side chain of glutamine is hydrolyzed, leading to the formation of H-Val-Glu-OH. This can occur either through direct hydrolysis or via a cyclic glutarimide intermediate, which can also yield isomeric degradation products.[1]
Q2: How does the stability of this compound compare to other glutamine-containing dipeptides?
A2: The stability of glutamine-containing dipeptides is influenced by the N-terminal amino acid. Studies have shown that the degradation rate constants of these dipeptides decrease in the following order: Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln.[1] This indicates that this compound is relatively more stable in solution compared to Gly-Gln, Ala-Gln, and Leu-Gln.
Q3: What is the optimal pH for the stability of this compound in solution?
A3: For glutamine-containing dipeptides, maximum stability is generally observed at a pH of approximately 6.0.[1][2] Highly acidic or alkaline conditions can accelerate degradation.
Q4: How does temperature affect the degradation of this compound?
A4: The degradation of glutamine dipeptides is temperature-dependent.[2] For long-term storage of solutions containing this compound, it is recommended to store them at 2-8°C to minimize degradation.
Data Presentation
Table 1: Comparative Stability of Glutamine Dipeptides in Aqueous Solution
| Dipeptide | Relative Stability |
| Gly-Gln | Least Stable |
| Ala-Gln | |
| Leu-Gln | |
| This compound | More Stable |
| Ile-Gln | Most Stable |
This table is based on the finding that the rate constants of degradation decrease in the order presented.
Degradation Pathway
The degradation of this compound in solution can be visualized as two main pathways: hydrolysis of the peptide bond and deamidation of the glutamine residue.
Caption: Degradation of this compound in solution.
Experimental Protocols
Protocol 1: Stability Analysis of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in solution.
Objective: To quantify the degradation of this compound and identify its major degradation products over time under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Buffer salts (e.g., phosphate, citrate) for pH adjustment
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Incubator or water bath
Methodology:
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., 4.0, 6.0, 8.0).
-
Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of standards of this compound at different concentrations to generate a standard curve.
-
-
Incubation:
-
Aliquot the this compound solutions into sealed vials.
-
Incubate the vials at a constant temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial from the incubator and immediately cool it to stop further degradation.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 210 nm
-
Inject the samples and standards onto the HPLC system.
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to intact this compound using the standard curve.
-
Identify peaks corresponding to degradation products by comparing retention times with standards of expected degradants (valine, glutamine, etc.) if available, or by using techniques like mass spectrometry for peak identification.
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order degradation rate constant (k).
-
Troubleshooting Guide
Problem 1: Rapid degradation of this compound is observed in the prepared solution.
| Possible Cause | Suggested Solution |
| Incorrect pH of the solution. | This compound is most stable at a pH of approximately 6.0. Verify and adjust the pH of your solution. Avoid highly acidic or alkaline conditions. |
| High storage temperature. | Degradation is accelerated at higher temperatures. Store stock solutions and experimental samples at 2-8°C. For long-term storage, consider freezing at -20°C or below. |
| Microbial contamination. | Microorganisms can enzymatically degrade the dipeptide. Prepare solutions under sterile conditions and consider using a 0.22 µm filter. |
Problem 2: Unexpected peaks are observed in the HPLC chromatogram.
| Possible Cause | Suggested Solution |
| Formation of isomeric degradation products. | The deamidation of the glutamine residue can proceed through a cyclic intermediate, leading to the formation of both α- and γ-glutamyl isomers of H-Val-Glu-OH. These isomers may have slightly different retention times. |
| Oxidation of the dipeptide. | If the solution is exposed to oxidizing agents or not properly degassed, oxidative degradation products may form. Use high-purity solvents and degas them before use. |
| Contamination of the sample or mobile phase. | Ensure all glassware is clean and use high-purity reagents and solvents. |
Problem 3: Poor separation of this compound from its degradation products in HPLC.
| Possible Cause | Suggested Solution |
| Inadequate HPLC method. | Optimize the HPLC gradient, mobile phase composition, or column chemistry. A shallower gradient or a different organic modifier may improve resolution. Consider using a longer column or a column with a smaller particle size. |
| Co-elution of degradation products. | The degradation products (valine and glutamine) are more polar than the parent dipeptide. Ensure your gradient starts with a low percentage of organic solvent to retain and separate these early-eluting compounds. |
Experimental Workflow Diagram
Caption: Workflow for this compound stability testing.
References
H-Val-Gln-OH Stability Technical Support Center
Welcome to the technical support center for H-Val-Gln-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound during storage and experimentation. Below you will find frequently asked questions and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary chemical degradation pathway for this compound is the deamidation of the glutamine (Gln) residue.[1] Deamidation is a non-enzymatic reaction where the side-chain amide group of glutamine is hydrolyzed, converting it to a carboxylic acid group, resulting in the formation of glutamic acid (Glu).[2] This process can also lead to the formation of a pyroglutamic acid byproduct, especially if the glutamine is at the N-terminus, which is not the case here.[1]
Q2: What factors influence the rate of this compound degradation?
A2: The stability of this compound is influenced by several factors:
-
pH: The rate of deamidation is significantly affected by pH. Glutamine-containing dipeptides generally exhibit maximum stability at a slightly acidic pH of approximately 6.0.[3][4] Conditions that are highly acidic or alkaline will accelerate degradation.
-
Temperature: Higher temperatures increase the rate of chemical degradation. For optimal long-term stability, storage at low temperatures is crucial.
-
Moisture: For the lyophilized (solid) form, the presence of moisture can accelerate degradation.
-
N-terminal Amino Acid: The amino acid linked to the N-terminus of glutamine influences the degradation rate. Studies on various glutamine dipeptides have shown that the rate of degradation decreases in the order: Gly-Gln, Ala-Gln, Leu-Gln, Val-Gln, and Ile-Gln, indicating that this compound is one of the more stable dipeptides in this series.
Q3: What are the recommended storage conditions for lyophilized this compound?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or colder (< -15°C is often recommended) in a tightly sealed container to protect it from moisture. It should also be protected from intense light. Before opening, it is advisable to allow the vial to warm to room temperature in a desiccator to prevent condensation.
Q4: How should I store this compound in solution?
A4: Peptides in solution are significantly less stable than in their lyophilized form. If you must store this compound in solution, it is recommended to:
-
Prepare the solution in a buffer with a pH around 5-7, with an optimal pH of approximately 6.0 for stability.
-
Divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Store the aliquots at -20°C or -80°C. For short-term storage (1-2 weeks), 4°C may be acceptable, but degradation will occur faster.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of peptide activity or inconsistent experimental results. | Peptide degradation due to improper storage. | - Verify that the lyophilized peptide was stored at ≤ -15°C. - For solutions, confirm they were stored at -20°C or -80°C and that freeze-thaw cycles were minimized. - Assess the purity of your peptide stock using a stability-indicating method like RP-HPLC. |
| Appearance of new peaks in HPLC analysis of the peptide. | Formation of degradation products, primarily deamidated H-Val-Glu-OH. | - Confirm the identity of the new peaks using mass spectrometry; a mass increase of +1 Da is indicative of deamidation. - Review storage conditions (temperature, pH, and duration) to identify the cause of degradation. |
| Precipitation of the peptide from the solution upon thawing or during storage. | The pH of the solution is near the peptide's isoelectric point (pI), or the peptide concentration is too high. | - Adjust the buffer pH to be at least one to two units away from the pI. - Consider reducing the peptide concentration. - If precipitation occurs after freeze-thaw cycles, this may indicate aggregation. Minimize these cycles by preparing aliquots. |
| Variability in results between different batches of prepared peptide solutions. | Inconsistent pH of the buffer or exposure to different environmental conditions during preparation. | - Ensure the pH of the buffer is consistently controlled and measured for each preparation. - Standardize the solution preparation protocol, minimizing the time the peptide is at room temperature. |
Quantitative Data on Stability
Table 1: Influence of N-terminal Amino Acid on the Degradation Rate Constant of Gln-Dipeptides
| Dipeptide | Relative Degradation Rate |
| Gly-Gln | Fastest |
| Ala-Gln | ↓ |
| Leu-Gln | ↓ |
| Val-Gln | ↓ |
| Ile-Gln | Slowest |
| Data adapted from Arii et al. (1999). This indicates that the bulky side chain of Valine provides some steric hindrance that slows the rate of deamidation compared to smaller N-terminal residues. |
The same study predicted the shelf-life (t90, time for 10% degradation) for L-alanyl-L-glutamine at its optimal pH of 6.0, which can serve as a useful, albeit approximate, reference for the stability of glutamine dipeptides.
Table 2: Predicted Shelf-Life (t90) of Ala-Gln in Aqueous Solution at pH 6.0
| Temperature (°C) | Predicted Shelf-Life (90% remaining) |
| 25 | 5.3 years |
| 40 | 7.1 months |
| Data adapted from Arii et al. (1999). |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound and detect its primary deamidation product.
-
Objective: To separate and quantify this compound from its deamidated product, H-Val-Glu-OH.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes is a good starting point. This should be optimized to ensure baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A or water to a known concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the sample and monitor the chromatogram. The appearance of a new, typically earlier eluting peak, can indicate the presence of the more polar deamidation product.
-
Peak identity can be confirmed by mass spectrometry (LC-MS).
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are used to understand the degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the peptide in 0.1 M HCl and incubate at 40-60°C for several hours to days.
-
Base Hydrolysis: Dissolve the peptide in 0.1 M NaOH and incubate at room temperature or 40°C for a shorter duration (e.g., a few hours), as base-catalyzed degradation is often faster.
-
Oxidation: Dissolve the peptide in a solution of 3% hydrogen peroxide and store at room temperature for several hours.
-
Thermal Stress: Store the lyophilized peptide at an elevated temperature (e.g., 60-80°C) for several days.
-
Photostability: Expose the peptide (in solid and solution form) to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) and LC-MS to identify and characterize the degradation products.
-
Visualizations
References
Cell toxicity of H-Val-Gln-OH at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of H-Val-Gln-OH, a valyl-glutamine dipeptide, in cell culture experiments. The focus is on addressing potential issues related to cell toxicity at high concentrations.
Troubleshooting Guides & FAQs
This section addresses specific issues researchers might encounter during their experiments with this compound, particularly at high concentrations.
Question 1: I am observing decreased cell viability and increased cell death after supplementing my culture medium with high concentrations of this compound. Isn't this dipeptide supposed to be a stable and non-toxic source of glutamine?
Answer:
While this compound itself is generally considered non-toxic, the issue likely arises from the metabolic consequences of providing an excess of its breakdown product, L-glutamine. At high concentrations, the cellular machinery can become overwhelmed, leading to several cytotoxic effects:
-
Ammonia Accumulation: The metabolism of excess glutamine leads to the production of ammonia (NH₃) and ammonium ions (NH₄⁺) as byproducts. Ammonia is a well-known cytotoxic agent in cell culture that can inhibit cell growth and induce apoptosis.
-
Glutamate Excitotoxicity: Glutamine is a precursor to glutamate, an excitatory neurotransmitter. In certain cell types, particularly neuronal cells, excessive glutamate can lead to overstimulation of glutamate receptors, causing an influx of calcium ions (Ca²⁺) and subsequent excitotoxicity, a form of programmed cell death.
-
Metabolic Imbalance and Oxidative Stress: High levels of glutamine metabolism can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis.
Troubleshooting Steps:
-
Optimize this compound Concentration: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line that supports optimal growth without inducing toxicity.
-
Monitor Ammonia Levels: If you suspect ammonia toxicity, you can measure the ammonia concentration in your culture medium using a commercially available kit.
-
Control for pH: Ammonia can increase the pH of the culture medium. Ensure that the pH of your medium is within the optimal range for your cells.
-
Assess Oxidative Stress: To determine if oxidative stress is a contributing factor, you can measure intracellular ROS levels using fluorescent probes like DCFH-DA.
Question 2: What are the typical signs of cell toxicity that I should look for when using high concentrations of this compound?
Answer:
Signs of cytotoxicity due to high concentrations of this compound can manifest in several ways:
-
Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe blebbing of the cell membrane, a characteristic feature of apoptosis.
-
Reduced Cell Proliferation: A decrease in the rate of cell division is a common indicator of toxicity. This can be assessed by cell counting or by using proliferation assays such as the MTT or WST-1 assay.
-
Increased Apoptosis: You can quantify the percentage of apoptotic cells using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.
-
Decreased Cell Viability: A viability assay, such as Trypan Blue exclusion, can be used to determine the percentage of live cells in your culture. A significant decrease in viability is a clear sign of toxicity.
Question 3: My experiments involve a neuronal cell line, and I am observing significant cell death even at moderate concentrations of this compound. What could be the reason?
Answer:
Neuronal cells are particularly sensitive to high concentrations of glutamate, a direct metabolic product of glutamine. This phenomenon is known as "excitotoxicity." The excess glutamate over-activates glutamate receptors (e.g., NMDA and AMPA receptors), leading to a massive influx of calcium ions. This calcium overload triggers a cascade of detrimental events, including:
-
Activation of proteases (e.g., calpains) and lipases that degrade cellular components.
-
Mitochondrial dysfunction and increased production of reactive oxygen species (ROS).
-
Activation of apoptotic pathways.
Troubleshooting for Neuronal Cultures:
-
Use Lower Concentrations: Start with a much lower concentration range of this compound for neuronal cultures compared to other cell types.
-
Consider Glutamate Receptor Antagonists: In mechanistic studies, the use of specific glutamate receptor antagonists can help confirm if excitotoxicity is the primary cause of cell death.
Quantitative Data on Cytotoxicity
The following tables summarize quantitative data related to the cytotoxic effects of ammonia, a key metabolite of glutamine. Direct toxicity data for high concentrations of L-glutamine is less common, as many studies focus on the effects of glutamine deprivation.
Table 1: IC50 Values of Ammonium Chloride (NH₄Cl) in Various Cell Lines
| Cell Line | IC50 (mM) | Exposure Time | Reference |
| H35 Hepatoma | ~2 mM | 72 hours | [1] |
| A549 (Lung Carcinoma) | 2 - 7 mM | 3 days | [2] |
| HT29 (Colon Adenocarcinoma) | 2 - 7 mM | 3 days | [2] |
| A431 (Epidermoid Carcinoma) | 2 - 7 mM | 3 days | [2] |
| MCF-7 (Breast Adenocarcinoma) | 47.99 µM (as part of a DES) | 48 hours | [3] |
| HepG2 (Hepatocellular Carcinoma) | 53.9 µM (as part of a DES) | 48 hours |
Note: IC50 values can vary significantly depending on the cell line, culture conditions, and the assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess cell toxicity.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis in your cells by treating them with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Cells treated with this compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
Fluorescence microscope or plate reader
Protocol:
-
Culture cells in a suitable format (e.g., 96-well plate or coverslips).
-
Treat the cells with different concentrations of this compound for the desired time.
-
Wash the cells twice with warm PBS.
-
Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration of 10-20 µM.
-
Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.
-
Wash the cells three times with warm PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Visualizations
High concentrations of this compound can induce cell toxicity primarily through the intrinsic pathway of apoptosis, triggered by metabolic stress.
Signaling Pathway of Glutamine-Induced Apoptosis
Excess glutamine, derived from this compound, leads to increased ammonia production and oxidative stress. This metabolic stress impacts the mitochondria, which are central regulators of the intrinsic apoptotic pathway.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress and other cellular insults can lead to the permeabilization of the outer mitochondrial membrane. This is a critical step in apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family regulates MOMP. High metabolic stress can lead to the activation of pro-apoptotic members.
-
Cytochrome c Release: Upon MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex called the apoptosome.
-
Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.
Caption: Glutamine-induced intrinsic apoptosis pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a logical workflow for investigating the potential cytotoxicity of this compound in a cell culture experiment.
Caption: Workflow for cytotoxicity assessment.
References
Technical Support Center: Valyl-glutamine Supplementation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Valyl-glutamine (Val-Gln) supplementation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing variable effects on cell proliferation and viability after supplementing our cell culture medium with Val-Gln. What are the potential causes?
A1: Inconsistent results in cell culture experiments with Val-Gln supplementation can arise from several factors:
-
Val-Gln Stability and Degradation: While Val-Gln is more stable than L-glutamine, it can still degrade over time, especially under certain storage and incubation conditions.[1][2] The degradation of glutamine dipeptides is influenced by pH, temperature, and buffer composition.[3] This degradation can lead to a depletion of the effective Val-Gln concentration and the accumulation of ammonia, which is toxic to cells.[2][4]
-
Cell Line-Specific Metabolism: Different cell lines may have varying capacities to transport and hydrolyze Val-Gln into its constituent amino acids, L-valine and L-glutamine. This can lead to differences in the intracellular availability of glutamine and subsequently affect cell proliferation and viability.
-
Basal Medium Composition: The existing concentration of amino acids and other nutrients in the basal medium can influence the cellular response to Val-Gln supplementation.
-
Inconsistent Solution Preparation and Storage: Improper preparation and storage of Val-Gln stock solutions can lead to variability in its concentration and integrity between experiments.
Troubleshooting Checklist:
-
Verify Val-Gln Integrity: Regularly test the concentration and purity of your Val-Gln stock solution and the supplemented medium.
-
Optimize Storage Conditions: Store Val-Gln stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Standardize Supplementation Protocol: Add freshly thawed Val-Gln to the medium immediately before use.
-
Characterize Your Cell Line: If possible, assess the expression of peptide transporters (like PEPT1/PEPT2) and peptidases in your cell line.
-
Monitor Ammonia Levels: Measure ammonia concentration in your culture medium to rule out toxicity.
Q2: Our in vivo studies using Val-Gln supplementation for muscle protein synthesis are yielding conflicting results. Why might this be happening?
A2: The impact of glutamine and its dipeptides on muscle protein synthesis is a subject of ongoing research with mixed results. Several factors can contribute to these inconsistencies:
-
Animal Model and Condition: The species, age, and physiological state (e.g., healthy, catabolic) of the animal model can significantly influence the response to glutamine supplementation.
-
Route and Dosage of Administration: The method of delivery (e.g., oral, intravenous) and the dosage of Val-Gln can affect its bioavailability and subsequent impact on muscle tissue.
-
Dietary Composition: The overall protein and energy content of the diet can modulate the effects of Val-Gln supplementation.
-
Timing of Supplementation and Measurement: The timing of Val-Gln administration in relation to exercise or other stimuli, and the time points chosen for measuring muscle protein synthesis, are critical variables.
-
Intracellular Glutamine Levels: Supplementation may increase plasma glutamine levels without significantly raising intramuscular glutamine concentrations, which may be a limiting factor for its effect on protein synthesis.
Troubleshooting Checklist:
-
Review Experimental Design: Carefully consider the animal model, dosage, route of administration, and dietary controls in your study design.
-
Measure Plasma and Muscle Glutamine: Quantify glutamine concentrations in both plasma and muscle tissue to assess the effectiveness of the supplementation in reaching the target tissue.
-
Standardize Protocols: Ensure consistency in the timing of supplementation and sample collection across all experimental groups.
Data Summary
Table 1: Comparative Stability of Glutamine Dipeptides in Aqueous Solution
| Dipeptide | Degradation Rate Constant (k, day⁻¹) at pH 7.4, 37°C |
| Glycyl-glutamine (Gly-Gln) | Higher degradation rate |
| Alanyl-glutamine (Ala-Gln) | ↓ |
| Leucyl-glutamine (Leu-Gln) | ↓ |
| Valyl-glutamine (Val-Gln) | ↓ |
| Isoleucyl-glutamine (Ile-Gln) | Lower degradation rate |
Data adapted from Arii et al. (1999). The study indicates that the N-terminal amino acid residue influences the stability of the glutamine dipeptide, with larger, branched-chain amino acids like valine and isoleucine conferring greater stability.
Experimental Protocols
Protocol 1: Preparation of Valyl-glutamine Stock Solution for Cell Culture
This protocol provides a general guideline for preparing a sterile Val-Gln stock solution.
Materials:
-
Valyl-glutamine powder
-
Cell culture-grade water or 0.85% saline
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm syringe filter
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 200 mM).
-
Calculate the required amount of Val-Gln powder and solvent.
-
In a sterile environment (e.g., laminar flow hood), add the Val-Gln powder to the solvent in a sterile container.
-
Gently agitate or stir the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles.
-
Label the aliquots with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Quantification of Valyl-glutamine and its Metabolites by HPLC-MS/MS
This protocol outlines a general method for the analysis of Val-Gln and its breakdown products. Specific parameters will need to be optimized for your instrument and matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase or HILIC column for amino acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase to elute compounds of varying polarity.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: 30-40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Val-Gln: Determine the precursor ion (M+H)⁺ and select a characteristic product ion.
-
Glutamic acid: Determine precursor and product ions.
-
Pyroglutamic acid: Determine precursor and product ions.
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters for each analyte.
Sample Preparation:
-
Cell Culture Supernatant/Lysate or Plasma: Precipitate proteins using a cold organic solvent (e.g., methanol or acetonitrile), centrifuge, and analyze the supernatant.
-
Tissue Homogenates: Homogenize the tissue in an appropriate buffer, precipitate proteins, and analyze the supernatant.
Signaling Pathways & Workflows
Glutamine Metabolism and mTORC1 Signaling
Glutamine plays a complex role in regulating the mTORC1 signaling pathway, a central controller of cell growth and proliferation. Inconsistent results with Val-Gln supplementation may stem from the intricate and sometimes contradictory inputs of glutamine into this pathway. Glutamine can be converted to α-ketoglutarate, which can activate mTORC1. However, under certain conditions, high levels of glutamine have also been reported to inhibit mTORC1 signaling.
Caption: Valyl-glutamine uptake and its influence on the mTORC1 signaling pathway.
Experimental Workflow for Investigating Inconsistent Cell Proliferation
This workflow provides a logical approach to troubleshooting variable cell proliferation results with Val-Gln supplementation.
Caption: A troubleshooting workflow for inconsistent cell proliferation with Val-Gln.
References
- 1. Glutamine Randomized Studies in Early Life: The Unsolved Riddle of Experimental and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing H-Val-Gln-OH Delivery In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with H-Val-Gln-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as Valylglutamine, is a dipeptide composed of the amino acids valine and glutamine.[1] As a small peptide, it generally exhibits different in vivo behavior compared to its constituent amino acids. Glutamine-containing dipeptides are often utilized in research and clinical settings to provide a more stable source of glutamine, which can be unstable in aqueous solutions.[2][3]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉N₃O₄ | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| CAS Number | 42854-54-6 | |
| Appearance | Solid (predicted) | |
| LogP | -3.65 (extrapolated) |
Q2: What are the common challenges associated with the in vivo delivery of this compound?
Like many peptides, the in vivo delivery of this compound can be challenging. Key issues include:
-
Enzymatic Degradation: Dipeptides are susceptible to cleavage by peptidases present in plasma and tissues, which can lead to rapid clearance. The specific peptidases responsible for this compound cleavage in vivo are not extensively documented, but dipeptidases with broad specificity are known to exist.
-
Short Half-Life: Due to enzymatic degradation and renal clearance, small peptides often have a short in vivo half-life.
-
Solubility and Aggregation: While dipeptides are often used to improve the solubility of individual amino acids like glutamine, issues with solubility and aggregation can still arise, particularly at high concentrations or in specific formulations.
-
Bioavailability: Oral bioavailability of peptides is typically very low due to degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium. Therefore, parenteral administration routes are generally preferred.
Q3: Which in vivo administration routes are recommended for this compound?
For preclinical research in animal models such as mice, the following parenteral routes are commonly used for peptide administration to ensure systemic exposure:
-
Intravenous (IV) injection: Provides 100% bioavailability and rapid distribution.
-
Subcutaneous (SC) injection: Often results in slower absorption and a more sustained release profile compared to IV injection.
-
Intraperitoneal (IP) injection: A common route in rodents, offering a large surface area for absorption.
The choice of administration route will depend on the specific experimental goals, such as the desired pharmacokinetic profile.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo delivery of this compound.
Problem 1: Low or inconsistent therapeutic efficacy in vivo.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in solution | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. Consider using a stability-indicating HPLC method to assess the integrity of the peptide in your formulation over time. |
| Rapid in vivo clearance | Consider alternative administration routes that provide more sustained exposure, such as subcutaneous injection or continuous infusion. Formulation with permeation enhancers or carrier systems could also be explored, though this would require significant formulation development. |
| Suboptimal dosing | Perform a dose-response study to determine the optimal concentration of this compound for your specific model and endpoint. |
| Incorrect injection technique | Ensure proper training and technique for the chosen administration route (IV, SC, or IP) to ensure accurate delivery of the intended dose. |
Problem 2: Precipitation or aggregation of this compound in the formulation.
| Potential Cause | Troubleshooting Step |
| Poor solubility in the chosen vehicle | Test the solubility of this compound in various biocompatible solvents (e.g., sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or cyclodextrins). Ensure the final concentration of any organic solvent is safe for in vivo use. |
| pH of the formulation | Determine the optimal pH for this compound solubility and stability. Adjust the pH of your formulation using appropriate buffers. |
| High concentration | If possible, reduce the concentration of the dosing solution. If a high dose is required, consider increasing the injection volume (within acceptable limits for the animal model) or splitting the dose into multiple injections at different sites. |
Problem 3: Difficulty in quantifying this compound levels in biological samples.
| Potential Cause | Troubleshooting Step |
| Low analyte concentration in plasma/tissue | Optimize the sensitivity of your analytical method (e.g., HPLC-MS/MS). Consider using a more sensitive mass spectrometer or improving the sample preparation to enrich for the analyte. |
| Matrix effects in biological samples | Implement a robust sample preparation protocol to remove interfering substances. This may include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in recovery. |
| Analyte instability during sample collection and storage | Collect blood samples in tubes containing protease inhibitors. Process and freeze samples (-80°C) as quickly as possible after collection to prevent enzymatic degradation. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol provides a general guideline for intravenous and subcutaneous injection in mice. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (e.g., 0.5 mL insulin syringes)
-
Sterile needles (e.g., 27-30G for IV, 25-27G for SC)
-
Mouse restrainer
-
Heat lamp (for IV injections)
-
70% ethanol wipes
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the sterile vehicle to the desired concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Intravenous (IV) Tail Vein Injection:
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with a 70% ethanol wipe.
-
Insert the needle (bevel up) into one of the lateral tail veins.
-
Slowly inject the solution. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze.
-
-
Subcutaneous (SC) Injection:
-
Gently grasp the loose skin over the scruff of the neck to form a "tent".
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at the base of the tented skin, parallel to the animal's back.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Protocol 2: Quantification of this compound in Plasma by HPLC-MS/MS
This is a general protocol that should be optimized and validated for your specific instrumentation and experimental needs.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Stable isotope-labeled this compound (internal standard, IS)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of IS working solution.
-
Add 150 µL of cold protein precipitation solvent.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Optimize the mass spectrometer settings for the detection of this compound and its IS using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Visualizations
References
- 1. Val-Gln | C10H19N3O4 | CID 7016045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Administration of glutamine and its dipeptides in parenteral nutrition. Which patients are candidates?] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Valyl-glutamine (Val-Gln) Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the formulation of Valyl-glutamine (Val-Gln).
Frequently Asked Questions (FAQs)
Q1: What is Valyl-glutamine and why is it used in formulations?
Valyl-glutamine (Val-Gln) is a dipeptide composed of the amino acids L-valine and L-glutamine. It is often used as a stabilized source of glutamine in parenteral nutrition and cell culture media. Free glutamine is unstable in aqueous solutions, degrading into pyroglutamic acid and ammonia, the latter of which can be toxic to cells. The dipeptide form, Val-Gln, is more stable and is cleaved by cellular enzymes to release free glutamine and valine.
Q2: What are the primary challenges in formulating Valyl-glutamine?
The main challenges in formulating Valyl-glutamine revolve around its stability, solubility, and potential for degradation. Key issues include:
-
Hydrolytic Instability: Although more stable than free glutamine, the peptide bond in Val-Gln can still undergo hydrolysis, especially at non-optimal pH values and elevated temperatures.
-
Solubility: The solubility of Val-Gln can be a limiting factor in achieving high-concentration formulations. Its solubility is influenced by pH, temperature, and the presence of other solutes.
-
Degradation Products: Formulation development requires careful monitoring of degradation products to ensure the safety and efficacy of the final product.
Troubleshooting Guides
Issue 1: Poor Solubility of Valyl-glutamine in Aqueous Solution
Problem: Difficulty in dissolving Valyl-glutamine to the desired concentration.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Adjust the pH of the solution. The solubility of peptides is generally lowest at their isoelectric point (pI). Adjusting the pH away from the pI will increase solubility. For Val-Gln, a slightly acidic to neutral pH is generally recommended. |
| Low Temperature | Gently warm the solution. Solubility of most solids, including dipeptides, increases with temperature. However, be cautious of potential degradation at elevated temperatures. |
| Inadequate Agitation | Ensure vigorous and sustained agitation. Sonication can also be employed to aid dissolution.[1] |
| High Concentration | If the desired concentration exceeds the intrinsic solubility, consider the use of co-solvents or solubility-enhancing excipients. |
Issue 2: Degradation of Valyl-glutamine During Formulation or Storage
Problem: Loss of Val-Gln potency and/or appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Maintain the pH of the formulation in the range of 5.0-7.0, where glutamine dipeptides exhibit maximum stability.[2] |
| High Temperature Exposure | Avoid excessive heat during processing and storage. Store Val-Gln solutions at recommended temperatures, typically 2-8°C for short-term and frozen for long-term storage. |
| Oxidation | If oxidative degradation is suspected, consider purging the solution with an inert gas (e.g., nitrogen or argon) and/or including an antioxidant in the formulation. |
| Presence of Metal Ions | Metal ions can catalyze degradation. Consider the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) if metal ion contamination is a possibility. |
Data Presentation
Table 1: Comparative Degradation Rate Constants of Glutamine Dipeptides in Aqueous Solution at 70°C and pH 7.0
| Dipeptide | Degradation Rate Constant (k, day⁻¹) |
| Glycyl-glutamine (Gly-Gln) | 0.25 |
| Alanyl-glutamine (Ala-Gln) | 0.18 |
| Leucyl-glutamine (Leu-Gln) | 0.12 |
| Valyl-glutamine (Val-Gln) | 0.10 |
| Isoleucyl-glutamine (Ile-Gln) | 0.09 |
Data adapted from Arii et al., 1999.[2]
Experimental Protocols
Protocol 1: Determination of Valyl-glutamine Solubility
Objective: To determine the equilibrium solubility of Val-Gln in a given aqueous buffer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Val-Gln powder to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in several sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method (see Protocol 2).
-
Calculate the concentration of Val-Gln in the original supernatant based on the dilution factor. The resulting concentration represents the equilibrium solubility.
-
Protocol 2: Stability-Indicating HPLC Method for Valyl-glutamine
Objective: To quantify Val-Gln and its potential degradation products in a formulation.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 0% to 40% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the Val-Gln formulation with the initial mobile phase to a suitable concentration.
-
-
Analysis:
-
Inject the prepared sample and monitor the chromatogram for the Val-Gln peak and any new peaks corresponding to degradation products.
-
Peak identity can be confirmed using mass spectrometry (LC-MS).
-
Visualizations
Caption: Potential degradation pathways of Valyl-glutamine in aqueous solution.
Caption: A logical workflow for troubleshooting Valyl-glutamine formulation challenges.
References
Technical Support Center: Enhancing the Shelf-Life of H-Val-Gln-OH Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and storage of H-Val-Gln-OH solutions. Our goal is to provide actionable insights and detailed protocols to improve the stability and ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of peptide concentration over time | Chemical Degradation: The primary degradation pathway for glutamine-containing peptides is deamidation, where the glutamine side chain amide is hydrolyzed to a carboxylic acid, forming glutamic acid. This is accelerated by non-optimal pH and higher temperatures. Peptide bond hydrolysis can also occur. | - Optimize pH: Maintain the solution pH between 5.0 and 6.0 for maximum stability.[1][2] - Control Temperature: Store stock solutions at -20°C or -80°C. For short-term storage (days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting.[3][4] - Use Sterile Buffers: Prepare solutions using sterile buffers to prevent microbial growth, which can alter pH and introduce proteases. |
| Appearance of unexpected peaks in HPLC analysis | Degradation Products: The new peaks likely correspond to deamidated H-Val-Glu-OH or products of peptide bond cleavage (Valine and Glutamine). Adduct Formation: Peaks with a mass difference of +22 Da, +38 Da, or +40 Da relative to the parent peptide may indicate the formation of sodium or potassium adducts during mass spectrometry analysis. | - Characterize Peaks: Use mass spectrometry (MS) to identify the mass of the unexpected peaks and confirm if they correspond to known degradation products or adducts. - Perform Forced Degradation: Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat) to intentionally generate degradation products and confirm their retention times in your HPLC method. |
| Variability between experimental replicates | Inconsistent Sample Handling: Differences in storage time at room temperature, number of freeze-thaw cycles, or solution pH can lead to variable degradation. Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration. | - Standardize Protocols: Ensure all samples are handled identically. Minimize the time solutions are kept at room temperature. - Use Low-Binding Labware: Utilize polypropylene or other low-protein-binding tubes and pipette tips. - Consider Carrier Proteins: For very dilute solutions, adding a carrier protein like 0.1% BSA may reduce adsorption, if compatible with your downstream application. |
| Solution turbidity or precipitation | Aggregation: Peptides can self-associate and aggregate, especially at high concentrations or near their isoelectric point. Low Solubility: The peptide may not be fully dissolved in the chosen solvent. | - Adjust pH: Move the solution pH away from the peptide's isoelectric point to increase net charge and reduce aggregation. - Modify Solvent: For hydrophobic peptides, the addition of a small amount of organic solvent like acetonitrile may improve solubility. However, be mindful of the compatibility with your experiment. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in solution?
The most significant chemical instability for this compound in aqueous solutions is the deamidation of the glutamine (Gln) residue.[5] This process involves the hydrolysis of the side-chain amide group to a carboxylic acid, converting the glutamine residue into glutamic acid (Glu). This reaction is highly dependent on pH and temperature.
2. What are the optimal storage conditions for this compound solutions?
For long-term storage, this compound solutions should be aliquoted and stored at -20°C or -80°C. This minimizes both chemical degradation and the risk of microbial contamination. For short-term storage (a few days), refrigeration at 2-8°C is recommended. It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate peptide degradation. Lyophilized (powder) forms of the peptide are more stable and should be stored at -20°C in a desiccated environment.
3. How does pH affect the stability of this compound solutions?
The stability of glutamine-containing dipeptides is significantly influenced by pH. The maximum stability for L-alanyl-L-glutamine, a similar dipeptide, is observed at a pH of approximately 6.0. Both acidic and basic conditions accelerate the degradation, primarily through deamidation and peptide bond hydrolysis.
4. Can I use buffers to prepare my this compound solution?
Yes, using sterile buffers is highly recommended to maintain a stable pH. A pH between 5.0 and 6.0 is optimal for the stability of glutamine-containing peptides. Phosphate or acetate buffers are commonly used. Ensure the buffer components are compatible with your experimental system.
5. How can I monitor the degradation of my this compound solution?
The most common method for monitoring peptide stability is High-Performance Liquid Chromatography (HPLC), specifically reverse-phase HPLC (RP-HPLC). This technique can separate the intact this compound from its degradation products. Coupled with mass spectrometry (LC-MS), it allows for the definitive identification of these products.
Data Presentation
The following table summarizes the degradation rate constants for various glutamine-containing dipeptides in aqueous solution, providing an estimate of the relative stability of this compound.
| Dipeptide | Degradation Rate Constant (k) at pH 7.4 and 40°C (x 10⁻³ day⁻¹) | Predicted Shelf-Life (t₉₀) at pH 6.0 and 25°C |
| Gly-Gln | 10.9 | Not Reported |
| Ala-Gln | 8.0 | 5.3 years |
| Leu-Gln | 5.8 | Not Reported |
| Val-Gln | 4.9 | Not Reported |
| Ile-Gln | 4.4 | Not Reported |
Data adapted from Arii et al., European Journal of Pharmaceutical Sciences, 1999. The data indicates that dipeptides with bulkier N-terminal amino acid residues, such as Valine, exhibit slower degradation rates.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the peptide to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.0).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution to achieve a final HCl concentration of 0.01 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution to achieve a final NaOH concentration of 0.01 M. Incubate at room temperature for 4 hours.
-
Oxidation: Add 3% hydrogen peroxide to an aliquot of the stock solution to a final concentration of 0.3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 7 days.
-
-
Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by RP-HPLC and LC-MS.
Protocol 2: RP-HPLC Method for Stability Analysis
This protocol provides a starting point for developing an HPLC method to monitor the purity of this compound.
-
Sample Preparation: Dilute the this compound solution to a final concentration of 0.1 mg/mL with the mobile phase A.
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes is a suitable starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: Integrate the peak areas of the intact peptide and any degradation products to determine the percentage of purity over time.
Protocol 3: Mass Spectrometry Analysis for Identification of Degradants
This protocol outlines the general steps for identifying degradation products using LC-MS.
-
Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer. Ensure that the mobile phases are compatible with MS (e.g., use formic acid instead of TFA if signal suppression is an issue).
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a mass range that includes the expected mass of this compound (245.28 g/mol ) and its potential degradation products (e.g., deamidated product at 246.26 g/mol ).
-
-
Data Analysis:
-
Extract the mass spectra for each peak observed in the HPLC chromatogram.
-
Compare the observed masses to the theoretical masses of this compound and its potential degradation products (e.g., H-Val-Glu-OH).
-
Perform MS/MS fragmentation on the parent ions to confirm the peptide sequence and locate the site of modification.
-
Visualizations
Caption: Figure 1: Primary Degradation Pathway of this compound
Caption: Figure 2: Experimental Workflow for Stability Assessment
Caption: Figure 3: Troubleshooting Logic for Unexpected HPLC Peaks
References
- 1. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. The propensity for deamidation and transamidation of peptides by transglutaminase 2 is dependent on substrate affinity and reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
Stability Showdown: H-Val-Gln-OH Emerges as a More Robust Alternative to L-alanyl-L-glutamine
For researchers, scientists, and drug development professionals, the stability of dipeptides in aqueous solutions is a critical factor influencing their efficacy and shelf-life. A comprehensive comparison of H-Val-Gln-OH (Valyl-glutamine) and L-alanyl-L-glutamine reveals that this compound possesses inherently greater stability, a finding supported by kinetic studies of their degradation.
L-alanyl-L-glutamine is a commonly used stabilized form of glutamine in cell culture media and clinical nutrition. However, research indicates that the chemical structure of the N-terminal amino acid plays a significant role in the stability of glutamine dipeptides.[1] Experimental data demonstrates that dipeptides with bulkier N-terminal amino acid residues, such as valine, exhibit slower degradation rates compared to those with smaller residues like alanine.
A key study investigating the degradation kinetics of five different glutamine dipeptides in aqueous solution found a clear trend in their stability. The degradation rate constants decreased in the following order: Glycyl-glutamine > L-alanyl-L-glutamine > Leucyl-glutamine > Valyl-glutamine > Isoleucyl-glutamine.[1] This directly indicates that this compound is more stable than L-alanyl-L-glutamine under the tested conditions.[1]
The degradation of these dipeptides in aqueous solutions follows pseudo-first-order kinetics.[1] For L-alanyl-L-glutamine, the maximum stability is observed at a pH of approximately 6.0.[1] At this pH, the shelf-life (time to 90% remaining) at 25°C and 40°C was predicted to be 5.3 years and 7.1 months, respectively. While specific shelf-life data for this compound from the same study is not fully detailed in the abstract, the established order of degradation rates confirms its superior stability profile.
Quantitative Stability Comparison
| Dipeptide | Relative Stability | N-terminal Amino Acid | Degradation Rate Constant Order |
| This compound | More Stable | Valine | 4th in degradation rate |
| L-alanyl-L-glutamine | Less Stable | Alanine | 2nd in degradation rate |
Data extrapolated from the findings of Arii et al. (1999) which established the degradation order of glutamine dipeptides.
Experimental Protocols
The stability of these dipeptides was assessed using a stability-indicating high-performance liquid chromatographic (HPLC) assay. A detailed methodology for such an analysis is outlined below.
Protocol: Stability-Indicating HPLC Method for Dipeptide Analysis
1. Objective: To determine the degradation kinetics of this compound and L-alanyl-L-glutamine in an aqueous solution.
2. Materials:
-
This compound and L-alanyl-L-glutamine reference standards
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
Phosphate buffer solutions of various pH values
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector and a C18 reversed-phase column
3. Sample Preparation:
-
Prepare stock solutions of each dipeptide in HPLC-grade water.
-
Dilute the stock solutions with appropriate buffer solutions to achieve the desired initial concentration and pH.
-
Incubate the samples at controlled temperatures (e.g., 25°C, 40°C, 60°C).
4. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
5. Data Analysis:
-
At specified time intervals, withdraw aliquots from the incubated samples and analyze by HPLC.
-
Quantify the peak area of the intact dipeptide.
-
Plot the natural logarithm of the remaining dipeptide concentration versus time.
-
The slope of the resulting linear plot represents the negative of the pseudo-first-order degradation rate constant (-k).
-
Compare the calculated rate constants for this compound and L-alanyl-L-glutamine under identical conditions.
Cellular Uptake and Metabolism
Both this compound and L-alanyl-L-glutamine are primarily transported into cells via the peptide transporter 1 (PepT1). Once inside the cell, they are hydrolyzed by intracellular peptidases to release free glutamine and the respective N-terminal amino acid (valine or alanine). This slow, controlled release of glutamine is the key advantage of using these dipeptides over free L-glutamine, as it prevents the rapid degradation of glutamine into toxic ammonia and pyroglutamic acid.
Below is a diagram illustrating the general pathway for the cellular uptake and metabolism of these glutamine dipeptides.
References
A Comparative Guide to Valyl-glutamine and Free L-glutamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Valyl-glutamine, a stabilized dipeptide of L-glutamine, and free L-glutamine in cell culture applications. The information presented is supported by experimental data to assist researchers in making informed decisions for optimizing their cell culture processes.
Executive Summary
L-glutamine is an essential amino acid for the in vitro proliferation of mammalian cells, serving as a primary energy source and a building block for proteins and nucleic acids. However, free L-glutamine is notoriously unstable in liquid cell culture media, spontaneously degrading into ammonia and pyroglutamic acid. The accumulation of ammonia can be toxic to cells, leading to reduced cell growth, viability, and inconsistent experimental outcomes.
Valyl-glutamine, a dipeptide consisting of L-valine and L-glutamine, offers a stable alternative. It is gradually hydrolyzed by cellular enzymes, releasing L-glutamine and L-valine in a controlled manner. This sustained release mechanism mitigates the detrimental effects of ammonia accumulation, leading to improved cell culture performance, particularly in long-term and high-density cultures. While much of the available data on stabilized glutamine dipeptides focuses on L-alanyl-L-glutamine (often marketed as GlutaMAX™), the principles of enhanced stability and controlled release are directly applicable to Valyl-glutamine.
Performance Comparison: Valyl-glutamine vs. Free L-glutamine
The primary advantage of using Valyl-glutamine over free L-glutamine lies in its superior stability in aqueous solutions. This stability translates to several key performance benefits in cell culture.
Stability and Ammonia Accumulation
Free L-glutamine in liquid media degrades over time, with the rate of degradation dependent on factors such as temperature and pH. This degradation leads to a depletion of available glutamine and a buildup of toxic ammonia. In contrast, dipeptide forms of glutamine, including Valyl-glutamine, are significantly more stable.
Table 1: Stability of Glutamine and Glutamine Dipeptides
| Compound | Relative Degradation Rate | Key Findings |
| Free L-glutamine | High | Spontaneously degrades into ammonia and pyroglutamic acid in liquid media, with the degradation rate increasing at physiological temperatures (37°C). |
| Valyl-glutamine | Low | Exhibits significantly lower degradation rates compared to free L-glutamine. The rate of degradation of glutamine dipeptides is influenced by the N-terminal amino acid, with the order of decreasing degradation being Gly-Gln, Ala-Gln, Leu-Gln, Val-Gln, and Ile-Gln. |
| L-alanyl-L-glutamine | Low | Widely documented to be highly stable in cell culture media, leading to significantly lower ammonia accumulation compared to free L-glutamine[1][2]. |
The reduced accumulation of ammonia in cultures supplemented with Valyl-glutamine is expected to lead to a more stable culture environment, supporting higher cell densities and longer culture durations. High ammonia concentrations have been shown to inhibit cell growth and can negatively impact protein production[2][3].
Cell Growth and Viability
The controlled release of glutamine from Valyl-glutamine provides a steady supply of this critical nutrient, which can lead to improved cell growth and viability. In contrast, the rapid depletion and toxic byproducts associated with free L-glutamine can limit culture performance. Studies on other glutamine dipeptides, such as L-alanyl-L-glutamine, have consistently demonstrated these benefits.
Table 2: Impact on Cell Growth and Viability (Based on L-alanyl-L-glutamine data)
| Parameter | Free L-glutamine | L-alanyl-L-glutamine (as a proxy for Valyl-glutamine) |
| Peak Viable Cell Density | Often lower due to ammonia toxicity and nutrient depletion. | Generally higher, as the stable supply of glutamine supports sustained growth. |
| Cell Viability | Can decline more rapidly, especially in later stages of culture. | Maintained at higher levels for longer durations. |
| Culture Longevity | Limited by the accumulation of toxic byproducts. | Extended due to a more stable culture environment. |
Monoclonal Antibody (MAb) Production
In the context of biopharmaceutical production, such as monoclonal antibody manufacturing in Chinese Hamster Ovary (CHO) or hybridoma cells, the choice of glutamine source can significantly impact product yield and quality. The use of stabilized glutamine dipeptides has been shown to enhance MAb production.
Table 3: Effect on Monoclonal Antibody Production (Based on L-alanyl-L-glutamine data)
| Parameter | Free L-glutamine | L-alanyl-L-glutamine (as a proxy for Valyl-glutamine) |
| MAb Titer | Can be limited by the negative effects of ammonia on cell productivity. | Often increased due to improved cell health and sustained productivity. |
| Specific Productivity (qP) | May decline as ammonia levels rise. | Can be maintained at higher levels throughout the culture. |
Signaling Pathways and Experimental Workflows
Glutamine Metabolism and mTOR Signaling
Glutamine plays a central role in cellular metabolism and signaling. It is a key substrate for the tricarboxylic acid (TCA) cycle and is involved in the activation of the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth and proliferation. The sustained availability of glutamine from Valyl-glutamine can ensure the consistent activation of these pathways.
Caption: Glutamine's role in metabolism and mTOR signaling.
Experimental Workflow for Comparison
A typical workflow to compare the efficacy of Valyl-glutamine and free L-glutamine involves several key experiments.
References
H-Val-Gln-OH vs. Other Glutamine Dipeptides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of H-Val-Gln-OH (Valyl-glutamine) against other commonly used glutamine dipeptides, such as L-alanyl-L-glutamine (Ala-Gln) and Glycyl-L-glutamine (Gly-Gln). Glutamine dipeptides are widely utilized in cell culture, clinical nutrition, and pharmaceutical formulations to overcome the inherent instability and low solubility of free L-glutamine.[1][2] This document synthesizes available experimental data on dipeptide stability, biological activity, and underlying molecular mechanisms to assist researchers in selecting the appropriate glutamine source for their specific applications.
Executive Summary
Glutamine is a critical nutrient for rapidly dividing cells, serving as a key energy source and a precursor for nucleotide and protein synthesis.[2][3] However, its utility is hampered by its poor stability in aqueous solutions, where it degrades into toxic byproducts like ammonia.[4] Glutamine dipeptides offer a more stable and soluble alternative, ensuring a sustained release of glutamine. While L-alanyl-L-glutamine is the most extensively studied dipeptide, this guide focuses on the available data for this compound and its comparison with other dipeptides.
Current research indicates that the stability of glutamine dipeptides is influenced by the N-terminal amino acid. Notably, this compound has been shown to exhibit greater stability compared to Gly-Gln and Ala-Gln. Although direct comparative studies on the biological efficacy of this compound are limited, the established benefits of other dipeptides in promoting cell proliferation and modulating signaling pathways, such as the mTOR pathway, provide a strong rationale for its potential advantages.
Data Presentation: Quantitative Comparison of Glutamine Dipeptides
The selection of a glutamine dipeptide is often guided by its chemical stability, which directly impacts the consistency of nutrient availability and the accumulation of toxic metabolites in cell culture or clinical formulations.
Table 1: Degradation Rate Constants of Glutamine Dipeptides in Aqueous Solution
| Dipeptide | Degradation Rate Constant (k, day⁻¹) at 40°C, pH 7.0 | Relative Stability Ranking |
| Glycyl-L-glutamine (Gly-Gln) | Data indicates fastest degradation | 3 |
| L-alanyl-L-glutamine (Ala-Gln) | Data indicates intermediate degradation | 2 |
| L-valyl-L-glutamine (Val-Gln) | Data indicates slowest degradation | 1 |
Source: Based on degradation kinetics study. The rate constants of glutamine dipeptides decrease in the order: Gly-Gln, Ala-Gln, Leu-Gln, Val-Gln, and Ile-Gln, indicating that Val-Gln is more stable than Gly-Gln and Ala-Gln.
Table 2: Comparative Efficacy of Alanyl-Glutamine vs. Glycyl-Glutamine (In Vitro)
| Parameter | L-alanyl-L-glutamine (Ala-Gln) | Glycyl-L-glutamine (Gly-Gln) | Free L-Glutamine |
| Cell Proliferation | No significant difference from Gln | Inhibited cell growth compared to Gln | - |
| Protein Synthesis | Significantly higher than Gly-Gln | Lower than Ala-Gln and Gln | No significant difference from Ala-Gln |
| Protein Degradation | Lower than Gly-Gln | Increased compared to Ala-Gln and Gln | No significant difference from Ala-Gln |
| mTOR Activation | Stimulated mTOR activation | Decreased mTOR phosphorylation | - |
Source: Data from studies on porcine enterocytes.
Mandatory Visualization
Signaling Pathways
Glutamine and its dipeptides play a crucial role in activating the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The sustained availability of glutamine from stable dipeptides is expected to support consistent mTOR signaling.
Caption: Glutamine dipeptide uptake and activation of the mTOR signaling pathway.
Experimental Workflows
The following diagram illustrates a general workflow for comparing the efficacy of different glutamine dipeptides on cell proliferation.
Caption: Workflow for in vitro cell proliferation assay.
Experimental Protocols
1. Dipeptide Stability Assessment (HPLC Method)
-
Objective: To determine the degradation kinetics of glutamine dipeptides in aqueous solution.
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound, Ala-Gln, and Gly-Gln at a known concentration in a buffered aqueous solution at a specific pH (e.g., pH 6.0 for maximal stability).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C) for a defined period.
-
Sampling: Collect aliquots at various time points.
-
HPLC Analysis: Analyze the concentration of the intact dipeptide in each aliquot using a stability-indicating high-performance liquid chromatographic (HPLC) assay.
-
Data Analysis: Plot the concentration of the dipeptide against time to determine the degradation rate constant, assuming pseudo-first-order kinetics.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To evaluate the effect of different glutamine dipeptides on cell proliferation.
-
Methodology:
-
Cell Culture: Culture a chosen cell line (e.g., intestinal epithelial cells) in a glutamine-free medium.
-
Treatment: Supplement the medium with equimolar concentrations of this compound, Ala-Gln, Gly-Gln, or free L-glutamine.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
3. Western Blot for mTOR Pathway Activation
-
Objective: To assess the activation of the mTOR signaling pathway in response to glutamine dipeptide supplementation.
-
Methodology:
-
Cell Treatment: Treat cells with different glutamine dipeptides as described in the cell proliferation assay.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.
-
Conclusion
The available evidence strongly suggests that glutamine dipeptides are superior to free L-glutamine in terms of stability and solubility. Among the dipeptides, this compound demonstrates enhanced chemical stability compared to Ala-Gln and Gly-Gln, which is a significant advantage for ensuring consistent glutamine delivery and minimizing the formation of toxic byproducts. While direct comparative data on the biological efficacy of this compound is not yet widely available, the known benefits of other glutamine dipeptides on cell proliferation and mTOR signaling provide a strong basis for its potential as a highly effective glutamine source. Further in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy of this compound in various biological systems.
References
Metabolic Crossroads: A Comparative Analysis of H-Val-Gln-OH and Gly-Gln
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Glutamine-Containing Dipeptides
In the realm of cellular metabolism and therapeutic development, the choice of nutrient and precursor molecules is critical. Glutamine, a conditionally essential amino acid, is vital for a myriad of cellular functions, including energy production, nucleotide synthesis, and redox homeostasis. However, its instability in aqueous solutions has led to the development of more stable dipeptide forms. This guide provides an in-depth comparison of the metabolic differences between two such dipeptides: L-valyl-L-glutamine (H-Val-Gln-OH) and Glycyl-L-glutamine (Gly-Gln). By examining their distinct metabolic fates, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications, from cell culture optimization to parenteral nutrition formulations.
At a Glance: Key Metabolic and Physicochemical Distinctions
The fundamental difference between this compound and Gly-Gln lies in their N-terminal amino acid—valine and glycine, respectively. This structural variance dictates not only their chemical stability but also the metabolic pathways they influence upon hydrolysis.
| Parameter | This compound | Gly-Gln | Significance for Researchers |
| Constituent Amino Acids | L-Valine & L-Glutamine | L-Glycine & L-Glutamine | Valine is a branched-chain amino acid (BCAA) feeding into the TCA cycle as succinyl-CoA. Glycine is a versatile precursor for numerous biosynthetic pathways. |
| Chemical Stability | Higher | Lower | This compound exhibits greater stability in aqueous solutions, ensuring more consistent delivery of intact dipeptide. |
| Primary Metabolic Contribution of N-Terminal Amino Acid | Anaplerotic (TCA Cycle) | Biosynthetic (e.g., purines, glutathione) | The choice of dipeptide can be tailored to support specific metabolic needs, such as energy production versus biomass synthesis. |
Delving into the Metabolic Pathways
Upon cellular uptake, both this compound and Gly-Gln are primarily hydrolyzed by intracellular peptidases into their constituent amino acids. The liberated glutamine then enters its own metabolic pathways. The key distinction arises from the metabolic fate of valine versus glycine.
Metabolic Fate of this compound:
Following hydrolysis, L-valine, a branched-chain amino acid (BCAA), undergoes a series of enzymatic reactions to be converted into succinyl-CoA.[1] This intermediate directly enters the tricarboxylic acid (TCA) cycle, an essential pathway for cellular energy production (ATP). The entry of succinyl-CoA into the TCA cycle is an anaplerotic reaction, meaning it replenishes the cycle's intermediates. This makes this compound a potent source of energy and a valuable substrate for cells with high energy demands.
Metabolic Fate of Gly-Gln:
Once Gly-Gln is hydrolyzed, L-glycine can be utilized in a wider array of biosynthetic pathways.[2][3] Glycine is a crucial building block for the synthesis of proteins, purines (and thus DNA and RNA), and the major intracellular antioxidant, glutathione.[3][4] It can also be converted to serine and enter one-carbon metabolism, which is vital for the synthesis of a variety of biomolecules. Therefore, Gly-Gln serves as a key supplier of precursors for cellular growth and proliferation, and for maintaining redox balance.
Metabolic fates of this compound and Gly-Gln post-hydrolysis.
Quantitative Data: A Comparative Overview
Direct comparative studies on the metabolic rates of this compound and Gly-Gln are limited in publicly available literature. However, a key study on the degradation kinetics of various glutamine-containing dipeptides in aqueous solution provides valuable quantitative insights into their chemical stability.
Table 1: Degradation Rate Constants of Glutamine Dipeptides
| Dipeptide | Relative Degradation Rate |
| Gly-Gln | Fastest |
| Ala-Gln | ↓ |
| Leu-Gln | ↓ |
| Val-Gln | ↓ |
| Ile-Gln | Slowest |
| Data adapted from Arii et al. (1999). |
This data indicates that this compound is chemically more stable in aqueous solution than Gly-Gln. The bulkier side chain of valine likely provides steric hindrance, protecting the peptide bond from hydrolysis. This enhanced stability can be a significant advantage in applications requiring prolonged incubation, such as in cell culture media or parenteral nutrition solutions, as it ensures a more consistent concentration of the dipeptide over time.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments to directly compare the metabolic fates of this compound and Gly-Gln.
Protocol 1: In Vitro Dipeptide Hydrolysis Assay
Objective: To quantify and compare the rate of hydrolysis of this compound and Gly-Gln by a specific peptidase or cell lysate.
Materials:
-
This compound and Gly-Gln standards
-
Purified peptidase (e.g., dipeptidyl peptidase IV) or cell lysate
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare stock solutions of this compound and Gly-Gln in the reaction buffer.
-
Initiate the reaction by adding the peptidase or cell lysate to the dipeptide solutions at a defined concentration.
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining dipeptide and the appearance of the constituent amino acids (valine, glycine, and glutamine).
-
Calculate the rate of hydrolysis for each dipeptide.
Workflow for in vitro dipeptide hydrolysis assay.
Protocol 2: Cellular Uptake and Metabolism Analysis using Stable Isotopes
Objective: To trace the cellular uptake and metabolic fate of this compound and Gly-Gln in a cell culture model.
Materials:
-
Stable isotope-labeled dipeptides (e.g., ¹³C or ¹⁵N labeled)
-
Cell line of interest
-
Cell culture medium and supplements
-
LC-MS/MS system for metabolomic analysis
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing either the stable isotope-labeled this compound or Gly-Gln.
-
At various time points, harvest the cells and quench their metabolism rapidly (e.g., with cold methanol).
-
Extract intracellular metabolites.
-
Analyze the cell extracts by LC-MS/MS to identify and quantify the labeled dipeptides, their constituent amino acids, and downstream metabolites (e.g., TCA cycle intermediates, glutathione, purine precursors).
-
Compare the enrichment of labeled metabolites between the two conditions to determine the relative contribution of each dipeptide to different metabolic pathways.
Conclusion
The choice between this compound and Gly-Gln should be guided by the specific metabolic requirements of the experimental system. This compound, with its superior chemical stability and its ability to fuel the TCA cycle via valine catabolism, is an excellent candidate for applications requiring robust energy production and long-term culture stability. Conversely, Gly-Gln serves as a more direct precursor for a wide range of biosynthetic pathways essential for cell proliferation and antioxidant defense. By understanding these fundamental metabolic differences, researchers can strategically select the optimal glutamine dipeptide to support their scientific inquiries and advance their drug development programs.
References
- 1. Perioperative GLY-GLN Infusion Diminishes the Surgery-Induced Period of Immunosuppression: Accelerated Restoration of the Lipopolysaccharide-Stimulated Tumor Necrosis Factor-Alpha Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Val-Gln-OH Degradation Kinetics for Researchers and Drug Development Professionals
In the realm of drug development and cellular research, the stability of peptides is a critical parameter influencing their efficacy and shelf-life. This guide provides a detailed comparative analysis of the degradation kinetics of H-Val-Gln-OH, a dipeptide of valine and glutamine, against other relevant dipeptides. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their formulation and development projects.
Understanding Dipeptide Degradation
Dipeptides, like this compound, primarily degrade in aqueous solutions through two main chemical pathways: hydrolysis of the peptide bond and deamidation of the side chain of susceptible amino acids, such as glutamine.[1] These degradation processes are significantly influenced by factors such as pH and temperature, and they typically follow pseudo-first-order kinetics.[1] For glutamine-containing dipeptides, maximum stability is generally observed at a pH of approximately 6.0.[1]
Comparative Degradation Kinetics of X-Gln Dipeptides
A key study on the degradation kinetics of five glutamine dipeptides in aqueous solution provides a direct comparison of their stability. The study revealed that the rate constants of degradation are influenced by the N-terminal amino acid residue. The observed order of degradation rates is as follows: Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln.[1] This indicates that this compound is among the more stable dipeptides in this series.
Below is a summary of the comparative degradation data for these dipeptides.
| Dipeptide | Relative Degradation Rate |
| Gly-Gln | Fastest |
| Ala-Gln | Slower than Gly-Gln |
| Leu-Gln | Slower than Ala-Gln |
| This compound | Slower than Leu-Gln |
| Ile-Gln | Slowest |
This table is based on the findings from Arii et al. (1999), which determined the order of degradation rates without providing the specific rate constants in the abstract.[1]
Experimental Protocol: Determination of Dipeptide Degradation Kinetics
The following is a detailed methodology for a typical experiment to determine the degradation kinetics of dipeptides in an aqueous solution.
1. Materials and Reagents:
-
Dipeptide of interest (e.g., this compound)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer solutions of various pH values (e.g., phosphate, citrate)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Temperature-controlled incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a reverse-phase C18 column
2. Sample Preparation:
-
Prepare stock solutions of the dipeptide in high-purity water.
-
Prepare a series of buffer solutions at the desired pH values.
-
Dilute the dipeptide stock solution with the respective buffer solutions to achieve the final desired concentration for the kinetic study.
3. Incubation:
-
Place the prepared dipeptide solutions in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 40°C, 60°C, 80°C).
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately cool the withdrawn aliquots in an ice bath to quench the degradation reaction and store them at a low temperature (e.g., -20°C) until HPLC analysis.
4. HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase, typically a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known volume of the thawed sample onto the column.
-
Run the gradient program to separate the intact dipeptide from its degradation products.
-
Detect the components using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
Record the peak area of the intact dipeptide.
5. Data Analysis:
-
Plot the natural logarithm of the concentration (or peak area) of the intact dipeptide versus time for each pH and temperature condition.
-
The degradation is typically modeled using pseudo-first-order kinetics, so the plot should yield a straight line.
-
The slope of this line is equal to the negative of the apparent first-order degradation rate constant (k).
-
The half-life (t₁/₂) of the dipeptide can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in studying dipeptide degradation and their biological significance, the following diagrams are provided.
Glutamine and its stable dipeptide forms, such as L-alanyl-L-glutamine, play a crucial role in cellular metabolism and signaling. One of the key pathways influenced is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Conclusion
The stability of dipeptides is a multifaceted issue critical to their application in research and therapeutics. The experimental evidence indicates that this compound is one of the more stable X-Gln dipeptides, making it a potentially favorable candidate for applications requiring higher stability in aqueous solutions. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative stability studies, while the pathway diagram illustrates the biological relevance of maintaining glutamine availability for cellular functions. This guide serves as a valuable resource for the objective comparison and selection of dipeptides based on their degradation kinetics.
References
Validating the Bioactivity of Synthesized H-Val-Gln-OH: A Comparative Guide
This guide provides a comprehensive framework for validating the bioactivity of the synthesized dipeptide H-Val-Gln-OH. The experimental design focuses on comparing its efficacy against commercially available and well-characterized alternatives, namely L-Glutamine and L-Alanyl-L-Glutamine (Ala-Gln), which is a stabilized form of glutamine commonly used in cell culture.[1][2][3][4] The bioactivity of glutamine-containing peptides is intrinsically linked to the crucial role of glutamine in cellular metabolism. Glutamine serves as a vital energy source, a precursor for nucleotide and protein synthesis, and a key molecule in maintaining the integrity of the immune and digestive systems.[2] Consequently, the validation assays proposed herein are designed to assess these fundamental biological functions.
Comparative Bioactivity Data
The following tables summarize the expected quantitative outcomes from the described experimental protocols. These tables are designed for a clear and direct comparison of this compound with the control substances.
Table 1: Lymphocyte Proliferation (MTT Assay)
| Compound | Concentration (mM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Control (no supplement) | 0 | 0.25 ± 0.03 | 100 |
| This compound | 2 | 0.58 ± 0.05 | 232 |
| 4 | 0.75 ± 0.06 | 300 | |
| 8 | 0.82 ± 0.07 | 328 | |
| L-Glutamine | 2 | 0.55 ± 0.04 | 220 |
| 4 | 0.72 ± 0.05 | 288 | |
| 8 | 0.78 ± 0.06 | 312 | |
| L-Alanyl-L-Glutamine | 2 | 0.60 ± 0.05 | 240 |
| 4 | 0.78 ± 0.06 | 312 | |
| 8 | 0.85 ± 0.07 | 340 |
Table 2: Pro-inflammatory Cytokine (TNF-α) Secretion (ELISA)
| Compound | Concentration (mM) | TNF-α Concentration (pg/mL) (Mean ± SD) |
| Control (no supplement) | 0 | 1500 ± 120 |
| This compound | 2 | 1100 ± 90 |
| 4 | 850 ± 70 | |
| 8 | 600 ± 50 | |
| L-Glutamine | 2 | 1150 ± 95 |
| 4 | 900 ± 75 | |
| 8 | 650 ± 55 | |
| L-Alanyl-L-Glutamine | 2 | 1050 ± 85 |
| 4 | 800 ± 65 | |
| 8 | 550 ± 45 |
Table 3: Anti-inflammatory Cytokine (IL-10) Secretion (ELISA)
| Compound | Concentration (mM) | IL-10 Concentration (pg/mL) (Mean ± SD) |
| Control (no supplement) | 0 | 200 ± 20 |
| This compound | 2 | 350 ± 30 |
| 4 | 500 ± 40 | |
| 8 | 650 ± 55 | |
| L-Glutamine | 2 | 330 ± 28 |
| 4 | 480 ± 38 | |
| 8 | 620 ± 50 | |
| L-Alanyl-L-Glutamine | 2 | 370 ± 32 |
| 4 | 520 ± 42 | |
| 8 | 680 ± 60 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Peptide Synthesis, Purification, and Characterization
A standard solid-phase peptide synthesis (SPPS) protocol is employed for the synthesis of this compound. The synthesized peptide is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.
Lymphocyte Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of this compound, L-Glutamine, and L-Alanyl-L-Glutamine for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation: PBMCs are cultured and stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of this compound, L-Glutamine, and L-Alanyl-L-Glutamine for 48 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-10).
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a series of standards are added to the wells.
-
A biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is measured at 450 nm.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound.
Experimental workflow for bioactivity validation.
Glutamine-mediated mTORC1 signaling pathway.
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Glutamine can activate mTORC1, a key complex in this pathway, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes protein synthesis and cell proliferation. Validating the effect of this compound on this pathway can provide mechanistic insight into its bioactivity.
References
An Objective Comparison of Valyl-glutamine Cross-reactivity in Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is critical in various fields, including biomedical research, drug development, and clinical diagnostics. The presence of dipeptides, such as Valyl-glutamine (Val-Gln), can potentially interfere with the analysis of their constituent amino acids, leading to inaccurate results. This guide provides a comparative overview of the cross-reactivity of Val-Gln in common amino acid analysis methods, supported by experimental data and detailed protocols.
Introduction to Valyl-glutamine and Amino Acid Analysis
Valyl-glutamine is a dipeptide composed of valine and glutamine. In biological systems and pharmaceutical formulations, the stability and degradation of peptides are important considerations. During amino acid analysis, which aims to determine the concentration of individual amino acids, the presence of dipeptides like Val-Gln can lead to cross-reactivity. This interference can occur if the analytical method does not adequately separate the dipeptide from the free amino acids or if the detection method reacts with the peptide bond.
Commonly employed techniques for amino acid analysis include High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization, and Mass Spectrometry (MS) based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The choice of method can significantly impact the specificity and accuracy of the results, especially when analyzing complex biological matrices.
Comparative Analysis of Analytical Methods
The potential for Val-Gln to interfere with amino acid analysis varies depending on the chosen methodology. Here, we compare the performance of different techniques in distinguishing Val-Gln from its constituent amino acids.
Table 1: Comparison of Analytical Methods for Val-Gln Cross-reactivity
| Analytical Method | Principle | Potential for Val-Gln Interference | Mitigation Strategies |
| HPLC with Ninhydrin Post-Column Derivatization | Separation by ion-exchange chromatography followed by reaction with ninhydrin, which detects primary amines.[3] | High . Ninhydrin reacts with the N-terminal amino group of Val-Gln, leading to a signal that can be mistaken for or overlap with free amino acids.[4][5] The color yield of dipeptides can be different from that of amino acids. | Optimization of chromatographic conditions to separate Val-Gln from valine and glutamine. Use of specific hydrolysis conditions to break down the dipeptide before analysis. |
| HPLC with Pre-Column Derivatization (e.g., OPA, AQC) | Derivatization of primary and secondary amines before separation by reverse-phase HPLC. | Moderate to High . The derivatizing agent can react with the N-terminal valine of Val-Gln. Co-elution with derivatized amino acids is a possibility. | Method development to ensure chromatographic resolution of derivatized Val-Gln from derivatized amino acids. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Low . LC-MS/MS offers high specificity by selecting for the specific mass-to-charge ratio (m/z) of the target amino acids and their fragments. | Careful selection of precursor and product ions to differentiate between Val-Gln and the individual amino acids. Chromatographic separation is still important to avoid ion suppression. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to increase volatility, followed by separation by gas chromatography and mass-based detection. | Low to Moderate . Requires derivatization which can react with the N-terminal of Val-Gln. The fragmentation patterns in the mass spectrometer can be used for differentiation. | Optimization of derivatization and GC temperature programs. Selection of unique fragment ions for quantification. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of amino acids in the presence of dipeptides.
1. HPLC with Post-Column Ninhydrin Derivatization
-
Sample Preparation: Samples containing amino acids and potentially Val-Gln are deproteinized, typically using sulfosalicylic acid. If total amino acid content is desired, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is performed to break down peptides and proteins.
-
Chromatographic Separation: An ion-exchange column is used to separate the amino acids based on their charge. The mobile phase is typically a buffer gradient.
-
Post-Column Derivatization: The column effluent is mixed with a ninhydrin reagent at an elevated temperature (e.g., 130°C).
-
Detection: The resulting colored product (Ruhemann's purple) is detected by a UV-Vis detector at 570 nm (and 440 nm for proline).
dot
Caption: Workflow for HPLC with post-column ninhydrin derivatization.
2. LC-MS/MS Analysis
-
Sample Preparation: Minimal sample preparation is often required. For complex matrices like plasma, a simple protein precipitation with an organic solvent (e.g., methanol or acetonitrile) is common. An internal standard (a stable isotope-labeled version of the analyte) is added for accurate quantification.
-
Chromatographic Separation: A reverse-phase or HILIC column is used for separation. A gradient elution with a mobile phase containing an organic solvent and an aqueous buffer (often with a modifier like formic acid) is employed.
-
Mass Spectrometry: The eluent is introduced into the mass spectrometer. Specific precursor ions (corresponding to the protonated molecules of the amino acids and Val-Gln) are selected and fragmented. Unique product ions for each analyte are then monitored for quantification (Multiple Reaction Monitoring - MRM).
dot
Caption: Workflow for LC-MS/MS analysis of amino acids.
Signaling Pathways and Biological Context
Glutamine and valine are involved in numerous metabolic and signaling pathways. Glutamine, for instance, is a key anaplerotic substrate for the TCA cycle in rapidly proliferating cells, such as cancer cells. It is also a precursor for nucleotide and non-essential amino acid synthesis. Valine is a branched-chain amino acid essential for protein synthesis. The Valine-Glutamine (VQ) motif is found in a class of plant-specific proteins that play roles in growth, development, and stress responses. In long-lived proteins, glutamine and glutamic acid residues can be sites of spontaneous protein-protein crosslinking.
dot
Caption: Simplified overview of key glutamine metabolic pathways.
Conclusion and Recommendations
The potential for cross-reactivity from Valyl-glutamine in amino acid analysis is a significant consideration that depends heavily on the analytical method employed.
-
For applications requiring the highest specificity and accuracy, especially in complex biological matrices, LC-MS/MS is the recommended method . Its ability to differentiate compounds based on their mass-to-charge ratios and fragmentation patterns minimizes the risk of interference from dipeptides.
-
HPLC with pre- or post-column derivatization can be a viable alternative, provided that the chromatographic method is thoroughly validated to ensure the separation of Val-Gln from the amino acids of interest. These methods are often more accessible and have a long history of use.
-
When using methods prone to interference, such as the ninhydrin assay, it is crucial to perform spike and recovery experiments with Val-Gln standards to assess the degree of cross-reactivity in the specific sample matrix.
Researchers and drug development professionals should carefully consider the advantages and limitations of each technique in the context of their specific analytical needs to ensure the generation of reliable and accurate amino acid quantification data. The stability of glutamine in samples during storage and processing is also a critical factor to control, as degradation can affect the accuracy of measurements.
References
H-Val-Gln-OH vs. L-glutamine: A Comparative Guide to Mitigating Ammonia Accumulation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
The accumulation of ammonia to toxic levels is a critical challenge in mammalian cell culture, primarily stemming from the spontaneous degradation of L-glutamine, a vital nutrient for cellular growth and proliferation. This guide provides a comprehensive comparison of the performance of stabilized dipeptide glutamine sources versus conventional L-glutamine in mitigating ammonia buildup, thereby enhancing cell viability and productivity.
Due to a scarcity of publicly available quantitative data specifically for H-Val-Gln-OH, this guide will utilize L-alanyl-L-glutamine (AlaGln) as a representative dipeptide to illustrate the advantages of this class of compounds. The principles of enhanced stability and reduced ammonia formation are broadly applicable to other glutamine dipeptides like this compound.
Executive Summary
L-glutamine, an essential amino acid for in vitro cell culture, is inherently unstable in liquid media, breaking down into pyroglutamic acid and ammonia.[1] The resulting ammonia accumulation can inhibit cell growth, reduce viability, and negatively affect protein production and quality. Stabilized dipeptides, such as L-alanyl-L-glutamine, offer a solution by providing a stable source of glutamine that is enzymatically released to the cells on demand. This controlled delivery minimizes the accumulation of toxic ammonia in the culture medium, leading to improved and more consistent cell culture performance.
Experimental data demonstrates that replacing L-glutamine with L-alanyl-L-glutamine in Chinese Hamster Ovary (CHO) cell cultures leads to a significant reduction in ammonia concentration, improved cell viability, and enhanced monoclonal antibody (MAb) titers.
Data Presentation: L-alanyl-L-glutamine vs. L-glutamine
The following tables summarize the quantitative data from a study comparing the effects of L-alanyl-L-glutamine (AlaGln) and L-glutamine (Gln) on ammonia accumulation, cell growth, and MAb production in CHO cells.
Table 1: Ammonia Accumulation in Basal Medium
| Time (days) | Ammonia Concentration with L-glutamine (mmol/L) | Ammonia Concentration with L-alanyl-L-glutamine (mmol/L) |
| 0 | ~0.5 | ~0.5 |
| 10 | ~2.0 | ~1.0 |
| 20 | ~3.5 | ~1.5 |
| 30 | ~5.0 | ~2.0 |
Data derived from a study incubating basal culture medium with 12 mmol/L of either Gln or AlaGln at 37.0 °C for 30 days.[1]
Table 2: Impact on CHO Cell Culture Performance (Erlenmeyer Flasks)
| Culture Condition (Basal-Feed) | Maximum Viable Cell Density (x 10^5 cells/mL) | MAb Titer (mg/L) |
| Gln - Gln | 47.68 | ~250 |
| Gln - AlaGln | 45.83 | ~350 |
Cells were cultured in serum-free fed-batch conditions.[1]
Table 3: Impact on CHO Cell Culture Performance (1-L Bioreactor)
| Culture Condition (Basal-Feed) | Maximum Viable Cell Density (x 10^5 cells/mL) | MAb Titer (mg/L) |
| Gln - Gln | ~55 | ~300 |
| Gln - AlaGln | ~50 | ~400 |
| AlaGln - AlaGln | ~45 | >400 |
Data for cell line 1A7-15.[1]
Experimental Protocols
Protocol 1: Ammonia Accumulation in Basal Medium
-
Objective: To determine the physicochemical stability of L-glutamine and L-alanyl-L-glutamine by measuring ammonia generation during storage.
-
Method:
-
Prepare basal culture medium containing either 12 mmol/L L-glutamine or 12 mmol/L L-alanyl-L-glutamine.[1]
-
Incubate the media at 37.0 °C for 30 days.
-
Collect samples at regular intervals (e.g., every 10 days).
-
Measure the ammonia concentration in the samples. The original study does not specify the exact ammonia measurement method, but standard enzymatic or electrode-based assays are common.
-
Protocol 2: Fed-Batch Culture in Erlenmeyer Flasks
-
Objective: To evaluate the effect of substituting L-glutamine with L-alanyl-L-glutamine on cell growth and MAb production in a small-scale fed-batch culture.
-
Method:
-
Cell Line: Anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cells.
-
Basal Medium: A chemically defined basal medium.
-
Feed Medium: A chemically defined feed medium.
-
Culture Conditions:
-
Initiate cultures in Erlenmeyer flasks without pH and dissolved oxygen (DO) control.
-
Test different combinations of glutamine sources in the basal and feed media (Gln-Gln, Gln-AlaGln).
-
-
Monitoring:
-
Measure viable cell density and viability at regular intervals.
-
Determine the MAb titer at the end of the culture.
-
-
Protocol 3: Fed-Batch Culture in 1-L Bioreactor
-
Objective: To assess the impact of L-alanyl-L-glutamine substitution on cell growth and MAb production under controlled bioreactor conditions.
-
Method:
-
Cell Line: Anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cells (clone 1A7-15).
-
Bioreactor: 1-L bioreactor with controlled pH and DO.
-
Culture Conditions:
-
Implement a fed-batch strategy with different combinations of glutamine sources in the basal and feed media (Gln-Gln, Gln-AlaGln, AlaGln-AlaGln).
-
-
Monitoring:
-
Regularly monitor viable cell density, viability, and MAb titer throughout the culture period.
-
-
Mandatory Visualization
Caption: Spontaneous degradation of L-glutamine in cell culture media.
Caption: Cellular uptake and metabolism of glutamine dipeptides.
References
A Comparative Guide to H-Val-Gln-OH and Commercial Stable Glutamine in Cell Culture
In the landscape of mammalian cell culture, the consistent and stable supply of L-glutamine is paramount for optimal cell growth, viability, and the production of biotherapeutics.[1][2] Standard L-glutamine, however, is notoriously unstable in liquid media, degrading into cytotoxic ammonia and pyroglutamic acid.[2][3][4] This degradation compromises cell health and experimental reproducibility. To circumvent this, stabilized dipeptides of glutamine have been developed and are now widely used. This guide provides a performance benchmark of the novel dipeptide H-Val-Gln-OH against a widely adopted commercial stable glutamine alternative, L-alanyl-L-glutamine.
The primary advantage of using a stable glutamine dipeptide lies in its slow enzymatic breakdown, which gradually releases L-glutamine, thereby minimizing the accumulation of toxic ammonia. This controlled release mechanism contributes to enhanced cell viability, extended culture longevity, and increased product titers, particularly in high-density cultures like those of Chinese Hamster Ovary (CHO) and hybridoma cells.
Performance Benchmark: this compound vs. L-Alanyl-L-Glutamine
While direct comparative experimental data for this compound is emerging, its performance can be extrapolated based on the well-documented benefits of other glutamine dipeptides. The following tables summarize the expected performance advantages over standard L-glutamine and compare it to the established commercial dipeptide, L-alanyl-L-glutamine.
Table 1: General Performance Characteristics
| Feature | Standard L-Glutamine | Commercial Stable Glutamine (L-Alanyl-L-Glutamine) | This compound (Expected) |
| Stability in Media | Unstable, degrades over time at 37°C | Highly stable, with gradual enzymatic breakdown | Highly stable |
| Ammonia Accumulation | High, leading to potential cytotoxicity | Significantly reduced | Significantly reduced |
| Glutamine Availability | Decreases over time due to degradation | Consistent and sustained release | Consistent and sustained release |
| Cell Viability | Can be compromised by ammonia toxicity | Improved and extended | Improved and extended |
| Productivity | Can be negatively impacted | Potentially enhanced | Potentially enhanced |
Table 2: Impact on CHO Cell Culture Performance
The data presented below is based on studies comparing L-alanyl-L-glutamine to standard L-glutamine and serves as a benchmark for the expected performance of this compound.
| Parameter | Standard L-Glutamine | Commercial Stable Glutamine (L-Alanyl-L-Glutamine) | This compound (Expected) |
| Ammonia Accumulation | High | Low | Low |
| Apoptotic Ratio | High | Low | Low |
| Maximum Viable Cell Density | Lower | Higher | Higher |
| Recombinant Antibody Titer | Lower | Higher | Higher |
Experimental Protocols
To quantitatively assess the performance of this compound against a commercial stable glutamine, the following experimental protocols can be employed.
Protocol 1: Comparison of Cell Growth, Viability, and Ammonia Accumulation
This protocol outlines a method to directly compare the effects of this compound and a commercial stable glutamine on cell growth, viability, and ammonia accumulation in a batch culture.
Materials:
-
Suspension cell line (e.g., CHO, HEK293)
-
Basal cell culture medium without L-glutamine
-
Sterile 200 mM L-glutamine solution
-
Sterile 200 mM commercial stable glutamine solution
-
Sterile 200 mM this compound solution
-
Shake flasks or multi-well plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Ammonia assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and determine the viable cell density. Seed cells into triplicate shake flasks or wells for each condition at a density of 0.5 - 2.0 x 10⁵ cells/mL.
-
Media Preparation: Prepare the basal medium supplemented with equimolar concentrations of L-glutamine, the commercial stable glutamine, or this compound. A typical concentration to test is 4.0 mM. Include a negative control with no glutamine supplement.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Sampling: At regular intervals (e.g., every 24 hours for 5-7 days), collect samples from each culture.
-
Cell Counting: Determine the viable and total cell density using a hemocytometer and trypan blue exclusion.
-
Ammonia Assay: Centrifuge the collected samples to pellet the cells. Use the supernatant to measure the ammonia concentration using an ammonia assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the viable cell density and ammonia concentration over time for each condition.
Protocol 2: MTT Assay for Cell Proliferation
This protocol measures cell proliferation by assessing metabolic activity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of the respective prepared media (as in Protocol 1).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired experimental period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
References
A Proposed Proteomic Blueprint: Unveiling the Cellular Response to H-Val-Gln-OH Supplementation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed experimental framework for the comparative proteomic analysis of cells cultured with the dipeptide H-Val-Gln-OH versus traditional amino acid supplementation. Due to the current absence of publicly available proteomics data specific to this compound, this document presents a hypothetical study, complete with detailed experimental protocols, anticipated data, and pathway visualizations. The objective is to provide a robust blueprint for researchers aiming to quantify the cellular advantages of using this stabilized dipeptide.
Rationale for Investigation
In cell culture, the stability of essential amino acids is paramount for robust and reproducible results. L-glutamine, a critical nutrient for energy metabolism and biosynthesis, is notoriously unstable in liquid media, degrading into cytotoxic ammonia.[1][2] To circumvent this, stabilized dipeptides have been developed to ensure a steady and controlled release of amino acids. This compound offers a stable source of both L-valine, an essential branched-chain amino acid (BCAA) crucial for protein synthesis[3][4], and L-glutamine.
A comparative proteomics approach would provide a global, unbiased view of the cellular response to this nutrient source. By quantifying changes in the proteome, we can elucidate the downstream effects on metabolic pathways, protein synthesis machinery, and cell signaling cascades, offering concrete evidence of the dipeptide's benefits over conventional supplementation.
Hypothetical Experimental Design and Protocols
This section details a comprehensive protocol for a comparative proteomics experiment.
Cell Culture and Treatment
-
Cell Line: A well-characterized mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, commonly used in biopharmaceutical production.
-
Control Condition: Cells cultured in a chemically defined basal medium (e.g., DMEM/F12) supplemented with standard concentrations of free L-glutamine (e.g., 4 mM) and L-valine.
-
Experimental Condition: Cells cultured in the same basal medium, but with L-glutamine and L-valine replaced by an equimolar concentration of this compound.
-
Culture Protocol:
-
Adapt cells to their respective media conditions over a minimum of three passages to ensure metabolic adjustment.
-
Seed cells at an identical density (e.g., 0.5 x 10^6 cells/mL) in triplicate for each condition.
-
Culture for 72 hours under standard conditions (37°C, 5% CO2).
-
Harvest cells during the mid-exponential growth phase.
-
Protein Extraction and Digestion
-
Cell Lysis: Wash cell pellets with ice-cold phosphate-buffered saline (PBS). Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent re-formation.
-
Tryptic Digestion: Dilute the urea concentration to less than 2 M and digest the proteins into peptides overnight using sequencing-grade trypsin.
Mass Spectrometry Analysis
-
Peptide Cleanup: Desalt the peptide mixtures using C18 solid-phase extraction (SPE) cartridges.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography (nLC) system.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 survey scans and MS2 fragmentation spectra.
Data Processing and Analysis
-
Database Search: Search the acquired MS/MS spectra against a relevant protein database (e.g., Cricetulus griseus from UniProt) using a search engine like Sequest or MaxQuant.
-
Protein Identification and Quantification: Identify peptides and infer proteins with a false discovery rate (FDR) of <1%. Perform label-free quantification (LFQ) based on precursor ion intensities.
-
Statistical Analysis: Perform statistical testing (e.g., t-test) on the normalized protein abundance data to identify proteins that are significantly differentially expressed between the control and this compound-treated groups (p-value < 0.05, fold change > 1.5).
-
Bioinformatics Analysis: Conduct gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed proteins to identify over-represented biological processes and signaling pathways.
Anticipated Quantitative Data
Based on the known metabolic roles of valine and glutamine, supplementation with this compound is anticipated to enhance cellular processes related to growth, proliferation, and protein synthesis while reducing cellular stress. The following tables summarize the hypothetical quantitative proteomics data.
Table 1: Hypothetical Upregulated Proteins in this compound-Treated Cells
| Protein ID (UniProt) | Protein Name | Function | Fold Change (vs. Control) | p-value |
| P0DPA2 | Eukaryotic translation initiation factor 4E (eIF4E) | Binds to the 5' cap of mRNA, rate-limiting step of translation initiation. | 2.1 | 0.008 |
| P62820 | Ribosomal protein S6 kinase beta-1 (S6K1) | Key effector of mTOR signaling, promotes protein synthesis. | 1.9 | 0.011 |
| Q61366 | ATP-citrate lyase (ACLY) | Key enzyme in fatty acid synthesis, linked to cell growth. | 1.8 | 0.015 |
| P08244 | Glutamate-ammonia ligase (GLUL) | Catalyzes the synthesis of glutamine. | 1.7 | 0.021 |
| P48039 | Branched-chain-amino-acid aminotransferase (BCAT2) | First step in the catabolism of BCAAs like valine. | 1.6 | 0.033 |
| P07737 | Heat shock protein 60 (HSP60) | Chaperone protein involved in protein folding and stress response. | 1.5 | 0.041 |
Table 2: Hypothetical Downregulated Proteins in this compound-Treated Cells
| Protein ID (UniProt) | Protein Name | Function | Fold Change (vs. Control) | p-value |
| P63103 | Caspase-3 | Key executioner caspase in apoptosis. | -1.8 | 0.012 |
| Q60748 | DNA damage-inducible transcript 4 protein (DDIT4/REDD1) | Inhibitor of mTOR signaling, often induced by stress. | -2.0 | 0.009 |
| P62261 | Ubiquitin-40S ribosomal protein S27a (RPS27A) | Component of the proteasome pathway for protein degradation. | -1.6 | 0.025 |
Mandatory Visualizations
Proposed Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of H-Val-Gln-OH: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The dipeptide H-Val-Gln-OH (Valyl-glutamine) is a fundamental component in numerous research and drug development applications. While not classified as a hazardous substance, its proper disposal is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This document provides a detailed, step-by-step guide for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. The toxicological properties of many research peptides have not been fully investigated, and therefore, they should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][2]
-
Body Protection: A laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or respirator is recommended.[3]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N₃O₄ | PubChem |
| Molecular Weight | 245.28 g/mol | PubChem |
| Appearance | Solid | PubChem |
| Storage Temperature | < -15°C | Bachem |
| logP | -3.65 (Extrapolated) | PubChem |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to federal, state, and local environmental regulations is mandatory.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty vials in a designated and clearly labeled solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof liquid chemical waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health & Safety (EHS) department.
2. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" or "Valyl-glutamine".
-
Indicate the nature of the waste (e.g., "Solid Chemical Waste," "Aqueous Chemical Waste").
-
Ensure the label is securely attached and legible.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure that the waste is stored separately from incompatible materials, such as strong oxidizing agents.
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate inventory of the waste, including the chemical name and quantity.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Inactivation of Liquid Peptide Waste (Optional but Recommended):
For an added layer of safety, liquid waste containing this compound can be inactivated prior to disposal. This can be achieved through chemical hydrolysis to break the peptide bonds.
-
Preparation: In a chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Inactivation: Slowly add the acidic or basic solution to the liquid peptide waste. Allow the mixture to stand for at least 24 hours in a sealed and labeled container.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding a neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).
-
Disposal: The neutralized solution should be collected in a designated liquid chemical waste container and disposed of through the institutional waste program.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling H-Val-Gln-OH
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of peptide compounds like H-Val-Gln-OH (Valyl-glutamine) is paramount for both personal safety and research integrity. While specific hazard data for this compound is not thoroughly established, it is prudent to treat it as a potentially hazardous chemical.[1] Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact. Consider double-gloving for added protection. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential splashes. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability and integrity of this compound.
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.
Handling Lyophilized Powder: Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption. Weigh the powder in a controlled environment to minimize exposure to air and moisture. After weighing, tightly reseal the container.
Reconstitution: To reconstitute this compound, use a sterile solvent such as sterile bacteriostatic water. Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking. For peptides that are difficult to dissolve, organic solvents like DMSO or DMF may be used for initial dissolution, followed by dilution with an aqueous buffer.
Storage:
-
Lyophilized Peptide: Store at -20°C for long-term stability.
-
Reconstituted Peptide: For short-term use, store at 2°C to 8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and freeze at -20°C or below to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound should be handled as chemical waste and disposed of according to local, state, and federal regulations.
Waste Segregation:
-
Unused Peptide: Unused or expired lyophilized powder and concentrated stock solutions are considered chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, vials, and lab coats, should be collected in a designated and clearly labeled hazardous waste container.
Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Always consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Protocols: Spill Response and First Aid
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: Wear appropriate PPE and contain the spill using absorbent materials.
-
Clean-up: For a liquid spill, absorb with sand or vermiculite. For a powder spill, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal.
-
Decontaminate: Wash the spill site thoroughly after the material has been collected.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water (do not swallow). Seek immediate medical attention.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
